Balsalazide sodium
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H13N3O6-2 |
|---|---|
Molecular Weight |
355.30 g/mol |
IUPAC Name |
3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/p-2 |
InChI Key |
IPOKCKJONYRRHP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Balsalazide Sodium in Ulcerative Colitis: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Balsalazide (B1667723) sodium is a second-generation aminosalicylate specifically designed for the treatment of mild-to-moderate ulcerative colitis (UC).[1][2] Structurally, it is a prodrug that links the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA or mesalamine), to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[3][4] This design facilitates targeted drug delivery to the colon, the primary site of inflammation in UC.[5][6] Upon reaching the large intestine, commensal bacteria cleave the azo bond, releasing high concentrations of 5-ASA locally.[7][8] The therapeutic action of 5-ASA is multifactorial, involving the inhibition of key inflammatory pathways such as the arachidonic acid cascade and the nuclear factor-kappa B (NF-κB) signaling pathway, as well as the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][9] This targeted delivery mechanism maximizes therapeutic efficacy at the site of disease while minimizing systemic absorption and associated side effects.[3][4]
Pharmacokinetics: Colon-Specific Drug Delivery
Balsalazide's primary mechanism is its targeted delivery system. As a prodrug, it passes through the upper gastrointestinal tract largely intact, with minimal systemic absorption.[4] The key activation step occurs in the colon, where it is metabolized by bacterial azoreductases.[3][8] This enzymatic cleavage breaks the azo bond, releasing the active 5-ASA and the carrier molecule.[6][10] This process ensures that over 99% of the 5-ASA dose is delivered directly to the colon.[11]
Core Anti-inflammatory Mechanisms of 5-ASA
The therapeutic effects of balsalazide are mediated by its active moiety, 5-ASA, which modulates multiple inflammatory pathways within the colonic mucosa.
Inhibition of Arachidonic Acid Metabolism
In patients with inflammatory bowel disease, mucosal production of arachidonic acid metabolites is significantly increased.[12] 5-ASA is believed to diminish inflammation by blocking both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][12] This inhibition reduces the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation, pain, and cellular damage in UC.[1][5]
Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1] In active UC, NF-κB is highly activated in the colonic mucosa.[13] 5-ASA has been shown to inhibit the activation of NF-κB.[1][14] It is thought to prevent the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[15][16] By blocking NF-κB's translocation to the nucleus, 5-ASA downregulates the expression of inflammatory mediators, thereby mitigating the inflammatory response.[1][15]
References
- 1. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Balsalazide: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Balsalazide Disodium, Colazal: Drug Facts, Side Effects and Dosage [medicinenet.com]
- 6. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PathWhiz [smpdb.ca]
- 10. Balsalazide: Package Insert / Prescribing Information / MOA [drugs.com]
- 11. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Balsalazide Disodium: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) disodium (B8443419) is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used for the treatment of mildly to moderately active ulcerative colitis. Its targeted delivery system, which releases the active compound in the colon, is designed to maximize therapeutic efficacy at the site of inflammation while minimizing systemic side effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data.
Chemical Structure and Identification
Balsalazide disodium is the disodium salt of balsalazide. The active component, mesalamine, is linked to a carrier molecule, 4-aminobenzoyl-β-alanine, through an azo bond.
IUPAC Name: (E)-5-[[-4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic acid, disodium salt, dihydrate[1]
Chemical Formula: C₁₇H₁₃N₃Na₂O₆·2H₂O[2][3]
Molecular Weight: 437.32 g/mol (dihydrate)[2][3]
CAS Number: 150399-21-6 (dihydrate)
Structural Formula:
Physicochemical Properties
Balsalazide disodium is a stable, odorless, orange to yellow microcrystalline powder.[2][3][4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Orange to yellow microcrystalline powder | [2][3][4] |
| Solubility | Freely soluble in water and isotonic saline; sparingly soluble in methanol (B129727) and ethanol; practically insoluble in other organic solvents. | [1][2][3][4] |
| Melting Point | Not specified for the disodium salt. | |
| pKa | Not specified. | |
| Sodium Content | Approximately 86 mg per 750 mg capsule. | [2][3] |
Mechanism of Action and Metabolism
Balsalazide disodium functions as a prodrug, delivering the therapeutically active mesalamine directly to the colon.[5][6] The intact molecule passes through the upper gastrointestinal tract with minimal absorption.[7] Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing equimolar quantities of mesalamine and the inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2][4]
The precise mechanism of action of mesalamine is not fully understood but is believed to be topical rather than systemic.[1][4] It is thought to exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways in the colonic mucosa, thereby reducing the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes from arachidonic acid.[1][6][8] Additionally, it may inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[6]
Pharmacokinetic Properties
The pharmacokinetic profile of balsalazide disodium is characterized by low systemic absorption of the parent drug and its metabolites.
| Parameter | Balsalazide | Mesalamine (5-ASA) | N-acetyl-5-ASA | Reference |
| Tmax (hours) | ~1-2 | - | - | [2] |
| Protein Binding | ≥99% | - | - | [3] |
| Urinary Recovery (% of dose) | <1% | <4% | <16% |
Experimental Protocols
In Vitro Dissolution Testing
Objective: To assess the release of balsalazide disodium from its capsule formulation under various pH conditions, simulating the gastrointestinal tract.
Methodology:
-
Apparatus: USP Apparatus 1 (basket).
-
Rotation Speed: 100 rpm.
-
Media:
-
0.1N HCl
-
pH 4.5 buffer
-
pH 6.8 buffer
-
pH 7.4 buffer
-
-
Volume: 900 mL.
-
Temperature: 37°C.
-
Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes, and until at least 80% of the labeled content is dissolved.
-
Analysis: The concentration of balsalazide in the collected samples is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[9]
Human Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of balsalazide and its metabolites in healthy volunteers.
Methodology:
-
Study Design: A single-dose, two-way crossover study.
-
Subjects: Healthy male and female volunteers.
-
Drug Administration: A single oral dose of balsalazide disodium (e.g., 2250 mg) is administered under fasting and fed conditions.[9]
-
Blood Sampling: Blood samples are collected at predefined time points post-dose.
-
Plasma Analysis: Plasma concentrations of balsalazide and its metabolites (mesalamine and N-acetyl-5-aminosalicylic acid) are quantified using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data.
Signaling Pathway Inhibition
The anti-inflammatory effect of mesalamine, the active metabolite of balsalazide, is mediated in part by the inhibition of the arachidonic acid cascade.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of balsalazide disodium in the treatment of mildly to moderately active ulcerative colitis. The typical adult dosage is 2.25 g (three 750 mg capsules) taken three times daily for up to 8 to 12 weeks.[10]
Conclusion
Balsalazide disodium is a well-established, colon-targeted prodrug of mesalamine. Its chemical design allows for efficient delivery of the active anti-inflammatory agent to the site of disease in ulcerative colitis, thereby optimizing the therapeutic effect and minimizing systemic exposure. The data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. Safety and efficacy of a new 3.3 g b.i.d. tablet formulation in patients with mild-to-moderately-active ulcerative colitis: a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Balsalazide Sodium | Semantic Scholar [semanticscholar.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medkoo.com [medkoo.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. apotex.com [apotex.com]
balsalazide prodrug activation by colonic bacteria
An In-Depth Technical Guide to the Bacterial Activation of the Prodrug Balsalazide (B1667723) in the Colon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide is a second-generation aminosalicylate prodrug designed for the targeted delivery of its active moiety, 5-aminosalicylic acid (5-ASA), to the colon. This targeted approach is crucial for the effective treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis, by maximizing local therapeutic effects while minimizing systemic side effects. The activation of balsalazide is entirely dependent on the enzymatic activity of the resident microbiota in the large intestine. This guide provides a detailed technical overview of the activation mechanism, the key bacterial enzymes involved, quantitative data on its conversion, and the experimental protocols used to elucidate this process.
Mechanism of Balsalazide Activation
Balsalazide is comprised of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via a diazo bond. This azo linkage is the key to its colon-specific delivery, as it is resistant to the digestive enzymes present in the upper gastrointestinal tract. Upon reaching the colon, the azo bond is cleaved by azoreductase enzymes produced by a variety of anaerobic bacteria. This enzymatic reduction releases the therapeutically active 5-ASA and the inert carrier molecule, which is largely unabsorbed and excreted.
Figure 1: Activation of the prodrug balsalazide by colonic bacteria.
Key Bacterial Species and Azoreductases
A diverse range of anaerobic bacteria residing in the colon are capable of producing azoreductase enzymes. These enzymes are crucial for the metabolism of various azo compounds, including balsalazide. While a broad spectrum of the gut microbiota contributes to this process, several species have been identified as being particularly efficient in azo bond cleavage.
Table 1: Bacterial Species Implicated in Balsalazide Activation
| Bacterial Phylum | Representative Species | Azoreductase Type |
| Firmicutes | Clostridium perfringens | Flavoprotein |
| Firmicutes | Eubacterium hadrum | Flavoprotein |
| Bacteroidetes | Bacteroides fragilis | Flavoprotein |
| Proteobacteria | Escherichia coli | Flavoprotein |
The azoreductases produced by these bacteria are typically flavin-dependent enzymes that utilize NADH or NADPH as electron donors to reduce the azo bond.
Quantitative Analysis of Balsalazide Activation
The efficiency of balsalazide conversion to 5-ASA is a critical factor in its therapeutic efficacy. In vivo studies have demonstrated that the majority of the administered balsalazide reaches the colon intact, where it is then extensively metabolized by the gut microbiota.
Table 2: Pharmacokinetic Parameters of Balsalazide and 5-ASA
| Parameter | Balsalazide | 5-ASA (from Balsalazide) |
| Bioavailability (Oral) | <1% | ~25% (systemic absorption from colon) |
| Time to Peak Plasma Conc. (Tmax) | ~1-2 hours | ~14 hours |
| Plasma Half-life (t1/2) | ~1.9 hours | ~9.5 hours |
| Primary Excretion Route | Feces (as metabolites) | Urine and Feces |
Data compiled from various pharmacokinetic studies.
Experimental Protocols
The investigation of balsalazide activation relies on a combination of in vitro and in vivo experimental models.
In Vitro Fermentation Model with Human Fecal Slurry
This protocol is designed to simulate the conditions of the human colon and assess the rate of balsalazide metabolism by the gut microbiota.
Figure 2: Workflow for in vitro analysis of balsalazide activation.
Methodology:
-
Fecal Slurry Preparation: A fresh fecal sample from a healthy donor is homogenized in a pre-reduced anaerobic buffer to create a 10-20% (w/v) slurry.
-
Incubation: The fecal slurry is incubated with a known concentration of balsalazide under strict anaerobic conditions at 37°C.
-
Sampling: Aliquots are collected at various time points over a 24-hour period.
-
Metabolite Extraction: The reaction is quenched, and metabolites are extracted from the aliquots.
-
Quantification: The concentrations of balsalazide and its metabolites (5-ASA and the carrier molecule) are quantified using High-Performance Liquid Chromatography (HPLC).
In Vivo Animal Models
Rodent models of colitis are often employed to study the efficacy and mechanism of action of balsalazide in a physiological setting.
Methodology:
-
Induction of Colitis: Colitis is induced in rodents (e.g., rats, mice) using agents such as dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzenesulfonic acid (TNBS).
-
Drug Administration: Balsalazide is administered orally to the colitis-induced animals.
-
Assessment of Efficacy: Disease activity is monitored daily. At the end of the study, colonic tissues are collected for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
-
Pharmacokinetic Analysis: Blood and tissue samples can be collected to determine the concentrations of balsalazide and 5-ASA.
Downstream Signaling Pathways of 5-ASA
The anti-inflammatory effects of 5-ASA are mediated through the modulation of several key signaling pathways involved in the inflammatory cascade. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.
Figure 3: Inhibition of the NF-κB signaling pathway by 5-ASA.
By inhibiting the IKK complex, 5-ASA prevents the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Balsalazide serves as an exemplary model of a colon-targeted prodrug, leveraging the metabolic capabilities of the gut microbiota for its activation. Its efficacy is a direct result of the efficient cleavage of its azo bond by bacterial azoreductases, leading to high local concentrations of the anti-inflammatory agent 5-ASA in the colon. A thorough understanding of this activation mechanism, the involved bacterial enzymes, and the downstream molecular effects of 5-ASA is paramount for the development of next-generation therapies for inflammatory bowel disease.
An In-depth Technical Guide to the Physical and Chemical Characteristics of Balsalazide Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) sodium is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) utilized in the management of mildly to moderately active ulcerative colitis.[1][2] Administered as its disodium (B8443419) dihydrate salt, balsalazide is designed for targeted delivery to the colon. Upon reaching the large intestine, bacterial azoreductases cleave the molecule, releasing the therapeutically active 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1] The localized action of 5-ASA on the colonic mucosa is responsible for its anti-inflammatory effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of balsalazide sodium, detailed experimental methodologies for their characterization, and a summary of its mechanism of action.
Physical and Chemical Properties
This compound is presented as a stable, odorless, orange to yellow microcrystalline powder.[3] The quantitative physicochemical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (E)-5-[[-4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic acid, disodium salt, dihydrate | [4] |
| Molecular Formula | C₁₇H₁₃N₃Na₂O₆·2H₂O | [2] |
| Molecular Weight | 437.31 g/mol | [2][5] |
| Appearance | Orange to yellow microcrystalline powder | [3] |
| Melting Point | >350°C | [4] |
| Solubility | Freely soluble in water and isotonic saline; sparingly soluble in methanol (B129727) and ethanol; practically insoluble in other organic solvents. | [1][6] |
| UV-Vis λmax | 358 nm in double distilled water; 454 nm in 0.1 N NaOH; 456 nm at pH 12; 509 nm and 790 nm in colorimetric assays. | [7][8] |
Spectroscopic Data
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of balsalazide reveals key functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3371 and 3039 | O-H and N-H stretching | [4] |
| 1705 and 1699 | C=O stretching | [4] |
| 1634 | C=O amide stretching | [4] |
| 1590 and 1538 | C=C aromatic stretching | [4] |
| 1464 and 1404 | Aliphatic C-H stretching | [4] |
| 1229 | C-N stretching | [4] |
| 1073 | C-O stretching | [4] |
| 773 and 738 | Ar-H out-of-plane bending | [4] |
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
The ¹H-NMR spectrum provides detailed structural information.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 8.04 | s | [4] | ||
| 7.67 | d (J=8.2 Hz) | [4] | ||
| 7.62 | d (J=9.2 Hz) | [4] | ||
| 7.53 | d (J=8.2 Hz) | [4] | ||
| 6.84 | d (J=8.9 Hz) | [4] | ||
| 3.57 | t (J=7.1 Hz) | [4] | ||
| 2.53 | t (J=7.2 Hz) | [4] | ||
| Solvent: D₂O, Frequency: 400 MHz |
Experimental Protocols
pKa Determination: Potentiometric Titration for Sparingly Soluble Drugs
Due to the limited solubility of many active pharmaceutical ingredients (APIs), a cosolvent potentiometric titration method is often employed.[9][10]
Objective: To determine the apparent ionization constants (pKa) of balsalazide.
Methodology:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[11]
-
Sample Preparation:
-
Titration Procedure:
-
Transfer a known volume of the sample solution (e.g., 20 mL of a 1mM solution) into a reaction vessel equipped with a magnetic stirrer.[11]
-
Purge the solution with nitrogen to remove dissolved gases.[11]
-
Immerse the calibrated pH electrode into the solution.
-
Make the solution acidic (pH 1.8-2.0) with a standardized titrant (e.g., 0.1 M HCl).[11]
-
Titrate the solution by gradual addition of a standardized basic titrant (e.g., 0.1 M NaOH).[11]
-
Continuously monitor and record the pH after each incremental addition of the titrant. Ensure pH readings are stable (drift < 0.01 pH units/minute) before recording.[11]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Identify the inflection points on the curve, which correspond to the dissociation of the acidic or basic functional groups.
-
Calculate the pKa values from these inflection points. For sparingly soluble compounds, this process is repeated in several cosolvent mixtures, and the aqueous pKa is determined by extrapolation to zero cosolvent concentration using methods like the Yasuda-Shedlovsky plot.[12]
-
UV-Visible Spectrophotometry
Objective: To determine the wavelength of maximum absorbance (λmax) and quantify this compound in a given solvent.
Methodology:
-
Instrument Preparation: Switch on the UV-Visible spectrophotometer and allow it to stabilize for at least 15 minutes.[13]
-
Sample Preparation:
-
Measurement Procedure:
-
Set the desired wavelength range for scanning (e.g., 200-500 nm).[7]
-
Rinse both the reference and sample cuvettes with the blank solution (the solvent used for sample preparation) multiple times.[13]
-
Fill the cuvettes with the blank solution and perform a baseline correction (autozero).
-
Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.
-
Place the cuvettes in their respective holders and record the absorbance spectrum to identify the λmax.[7]
-
Measure the absorbance of each dilution at the determined λmax.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the linearity (correlation coefficient, R²) of the method within the tested concentration range.[8]
-
FT-IR Spectroscopy using KBr Pellet Method
Objective: To obtain the infrared absorption spectrum of solid this compound.
Methodology:
-
Equipment and Material Preparation:
-
Ensure all equipment (agate mortar and pestle, pellet die set) is thoroughly cleaned with a solvent like acetone (B3395972) and completely dried, often in a low-temperature oven, to eliminate moisture.[3][14]
-
Use spectroscopy-grade potassium bromide (KBr), dried in an oven and stored in a desiccator to prevent moisture absorption, which can interfere with the spectrum.[15][16]
-
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder. The sample concentration in KBr should be around 0.2% to 1%.[14][17]
-
First, grind the this compound sample in the agate mortar to a fine powder to reduce particle size and minimize light scattering.[3]
-
Add the KBr powder to the mortar and gently but thoroughly mix with the sample to ensure a homogenous mixture.[3]
-
-
Pellet Formation:
-
Assemble the pellet die. Transfer the KBr-sample mixture into the die.
-
Place the die in a hydraulic press. If using a vacuum die, apply a vacuum for a few minutes to remove trapped air and moisture.[14]
-
Apply pressure (typically 8-10 tons for a 13 mm die) and hold for 1-2 minutes. This allows the KBr to cold-flow and form a transparent, glass-like disc.[3][17]
-
-
Spectral Analysis:
-
Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR instrument.
-
Acquire a background spectrum using a blank KBr pellet.[16]
-
Acquire the sample spectrum. The instrument will ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Visualizations: Workflows and Signaling Pathways
This compound Mechanism of Action
Balsalazide acts as a prodrug, delivering its active metabolite, mesalamine (5-ASA), directly to the colon. There, 5-ASA exerts its anti-inflammatory effects through multiple pathways. It is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1] Additionally, it may modulate the IL-6/STAT3 signaling pathway.[18]
Caption: Mechanism of action of this compound.
Experimental Workflow: FT-IR KBr Pellet Preparation
The preparation of a high-quality KBr pellet is critical for obtaining a clear and accurate FT-IR spectrum. The workflow involves careful sample preparation, mixing, and pressing to create an optically transparent disc.
Caption: Experimental workflow for FT-IR KBr pellet preparation.
References
- 1. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Colazal | C17H17N3Na2O8 | CID 135414247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Balsalazide [orgspectroscopyint.blogspot.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. rjptonline.org [rjptonline.org]
- 8. benchchem.com [benchchem.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. eurjchem.com [eurjchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 14. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 15. scienceijsar.com [scienceijsar.com]
- 16. shimadzu.com [shimadzu.com]
- 17. pelletpressdiesets.com [pelletpressdiesets.com]
- 18. medchemexpress.com [medchemexpress.com]
The Pivotal Role of Gut Microbiota Azoreductases in the Metabolism of Balsalazide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Its efficacy hinges on a fascinating interplay with the gut microbiome. This technical guide delves into the core of this interaction: the metabolic activation of the prodrug balsalazide by azoreductase enzymes produced by the intestinal microbiota. Understanding this process at a molecular and quantitative level is paramount for optimizing existing therapies and innovating future colon-targeted drug delivery systems.
Balsalazide is ingeniously designed to traverse the upper gastrointestinal tract intact, safeguarding the active therapeutic agent, 5-aminosalicylic acid (5-ASA or mesalamine), from premature absorption and systemic side effects.[2] Upon reaching the colon, a rich ecosystem of anaerobic bacteria, it encounters a class of enzymes known as azoreductases. These enzymes catalyze the reductive cleavage of the azo bond in balsalazide, liberating 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[3] The localized release of 5-ASA allows for its potent anti-inflammatory effects to be concentrated at the site of colonic inflammation.[2]
This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying biochemical pathways governing the metabolism of balsalazide by gut microbial azoreductases.
Quantitative Data on Balsalazide Metabolism
The efficiency of balsalazide activation is a function of the metabolic capacity of an individual's gut microbiota. This capacity can be quantified through various in vitro and enzymatic assays.
Table 1: Comparative In Vitro Metabolism of Azo-Bonded Prodrugs in Human Fecal Slurry
| Prodrug | Half-life (t½) in Pooled Fecal Slurry (minutes) |
| Sulfasalazine | 32.8 |
| Balsalazide | 80.9 |
| Olsalazine | 145.1 |
Data from an in vitro study simulating the colonic environment, indicating that the chemical structure of the prodrug, beyond the azo bond itself, influences the rate of metabolism by gut microbiota.[4]
Table 2: Kinetic Parameters of Pseudomonas aeruginosa Azoreductase (paAzoR1) with Balsalazide
| Enzyme | Substrate | Specificity Constant (kcat/Km) (mM⁻¹s⁻¹) |
| Wild-type paAzoR1 | Balsalazide | 373 |
| Y131F mutant paAzoR1 | Balsalazide | 234 (~40% decrease) |
| Wild-type paAzoR1 | Methyl Red | 137 |
| Y131F mutant paAzoR1 | Methyl Red | 429 (~3-fold increase) |
These data highlight the substrate specificity of a particular bacterial azoreductase for balsalazide and demonstrate how a single amino acid mutation can significantly alter this specificity. The study identifies Tyr131 as a key residue in the active site of paAzoR1 for the efficient metabolism of balsalazide.[5]
Biochemical Pathway of Balsalazide Metabolism
The metabolic activation of balsalazide is a reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by FMN-dependent NADH-azoreductases, which are abundant in the anaerobic environment of the colon. The generally accepted mechanism is a Ping Pong Bi Bi mechanism.[6]
Experimental Protocols
In Vitro Metabolism of Balsalazide using Human Fecal Slurries
This protocol provides a method for assessing the rate of balsalazide metabolism by a mixed population of gut bacteria.
Materials:
-
Fresh human fecal samples from healthy donors
-
Anaerobic phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Balsalazide stock solution
-
Anaerobic chamber or system
-
Incubator
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples (1:5 w/v) in anaerobic phosphate buffer to create a fecal slurry.
-
Incubation: Add balsalazide stock solution to the fecal slurry to a final concentration of, for example, 100 µM. Incubate the mixture under anaerobic conditions at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile (B52724).
-
Sample Preparation: Centrifuge the quenched samples to pellet solids. Collect the supernatant for analysis.
-
Analysis: Quantify the concentrations of balsalazide and its metabolite, mesalamine, using a validated HPLC-MS/MS method.
-
Data Analysis: Plot the concentration of balsalazide over time to determine the degradation rate and calculate the half-life.
Azoreductase Activity Assay with Purified Enzyme
This protocol is for determining the kinetic parameters of a purified bacterial azoreductase with balsalazide as the substrate.
Materials:
-
Purified azoreductase enzyme
-
Balsalazide solutions of varying concentrations
-
NADH or NADPH stock solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing the reaction buffer and a fixed concentration of NADH or NADPH (e.g., 200 µM).
-
Substrate Addition: Add varying concentrations of balsalazide to the wells.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of the purified azoreductase.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (for NADH/NADPH oxidation) over time at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance change. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
HPLC-MS/MS Quantification of Balsalazide and Mesalamine
This protocol outlines a general method for the simultaneous quantification of balsalazide and its primary metabolite, mesalamine.
Instrumentation:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative, optimized for the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for balsalazide, mesalamine, and an internal standard must be determined and optimized.
Sample Preparation:
-
Protein Precipitation: To 100 µL of sample (e.g., supernatant from fecal slurry incubation), add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex and Centrifuge: Vortex the mixture and centrifuge to pellet precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
Key Bacterial Species and Their Azoreductases
A diverse range of gut bacteria possess azoreductase activity. While many species can contribute to balsalazide metabolism, some are considered more significant.
-
Clostridium species: This genus is known to produce high levels of azoreductase activity in the human colon.[7]
-
Pseudomonas aeruginosa: Several azoreductases have been identified and characterized from this species, with some showing high specificity for balsalazide.[7]
-
Bacteroides species: As a dominant genus in the gut microbiota, Bacteroides are likely significant contributors to the overall azoreductase activity.
-
Enterococcus faecalis: This species also harbors azoreductase enzymes.
Conclusion
The metabolism of balsalazide by gut microbial azoreductases is a prime example of how the host microbiome can be harnessed for targeted drug delivery. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate this crucial interaction. A deeper understanding of the specific bacterial species and their enzymes involved, as well as the factors influencing their activity, will pave the way for personalized medicine approaches in the treatment of IBD and the design of next-generation, microbiota-activated therapeutics.
References
- 1. Balsalazide: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of tyrosine 131 in the active site of paAzoR1, an azoreductase with specificity for the inflammatory bowel disease prodrug balsalazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanisms of Balsalazide: A Technical Guide to its Modulation of Anti-Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balsalazide (B1667723) is a second-generation aminosalicylate prodrug designed for the targeted delivery of its active therapeutic moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon.[1][2] Indicated for the treatment of mildly to moderately active ulcerative colitis, its clinical efficacy is rooted in the local anti-inflammatory actions of 5-ASA.[3][4] This technical guide provides an in-depth exploration of the molecular pathways modulated by balsalazide's active component. It details the drug's impact on key inflammatory cascades, including the inhibition of nuclear factor-kappa B (NF-κB) and the arachidonic acid pathways, alongside the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This document synthesizes quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for investigating its mechanism of action, and provides visual diagrams of the core signaling pathways to offer a comprehensive resource for the scientific community.
Introduction: Prodrug Design and Colonic Activation
Balsalazide is structurally composed of 5-ASA linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[3] This design ensures that the drug remains intact during its transit through the upper gastrointestinal tract, minimizing systemic absorption and associated side effects.[3][5] Upon reaching the colon, commensal gut bacteria produce azoreductase enzymes that cleave the azo bond, releasing equimolar quantities of mesalamine directly at the site of inflammation.[6][7] The therapeutic effects of balsalazide are therefore attributable to the local actions of mesalamine on the colonic mucosa.
Modulation of Key Anti-Inflammatory Signaling Pathways
Mesalamine, the active metabolite of balsalazide, exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling pathways implicated in the pathogenesis of inflammatory bowel disease.
Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In inflammatory bowel disease, its hyperactivity leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[6] Mesalamine has been shown to inhibit this pathway. The mechanism involves preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm. By stabilizing IκB-α, mesalamine blocks the nuclear translocation of the p65 subunit, thereby preventing the transcription of NF-κB target genes.[7][8] Studies combining balsalazide with parthenolide (B1678480), another NF-κB inhibitor, have demonstrated a synergistic suppression of p65 nuclear translocation and IκB-α phosphorylation.[7][9]
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)
PPAR-γ is a nuclear hormone receptor highly expressed in colonic epithelial cells that plays a crucial role in regulating inflammation and cell differentiation.[10] Mesalamine acts as a ligand for PPAR-γ, inducing its activation.[10][11] This activation leads to several anti-inflammatory outcomes. Activated PPAR-γ can transrepress the activity of other pro-inflammatory transcription factors, including NF-κB. Furthermore, PPAR-γ activation has been linked to the induction of apoptosis in colon cancer cells and the upregulation of the tumor suppressor gene PTEN, which negatively regulates the pro-survival PI3K/Akt signaling pathway.[11][12][13]
Inhibition of Arachidonic Acid Metabolism
In patients with ulcerative colitis, there is an increased mucosal production of arachidonic acid metabolites, which are potent inflammatory mediators.[14] This occurs via two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostanoids (prostaglandins, thromboxanes), and the lipoxygenase (LOX) pathway, which produces leukotrienes and hydroxyeicosatetraenoic acids. Mesalamine is believed to diminish inflammation by non-selectively blocking both the COX and LOX enzymes, thereby reducing the local concentration of these pro-inflammatory eicosanoids in the colon.[6][14]
Quantitative Data Summary
Pharmacokinetic Profile
The pharmacokinetic parameters of balsalazide and its metabolites are characterized by low systemic absorption of the parent drug and targeted release of the active moiety in the colon.
Table 1: Pharmacokinetic Parameters for Balsalazide and its Metabolites in Healthy Adults
| Parameter | Balsalazide | Mesalamine (5-ASA) | N-Ac-5-ASA |
|---|---|---|---|
| Tmax (median, hours) | 0.5 - 2.0 | 12.0 - 24.0 | 12.0 - 24.0 |
| Terminal Half-life (hours) | 1.9 | 9.5 | 10.5 |
| Urinary Excretion (% of dose) | ~0.16% | ~4.6% | ~15.6% |
| Plasma Protein Binding | ≥99% | - | - |
(Data compiled from multiple studies in healthy volunteers; values are representative and subject to inter-individual variability).[3][5][6][14]
Clinical Efficacy in Ulcerative Colitis
Clinical trials have demonstrated the efficacy of balsalazide in treating active, mild-to-moderate ulcerative colitis, often showing superiority or a more rapid onset of action compared to mesalamine formulations.
Table 2: Comparative Clinical Efficacy Data
| Study Outcome | Balsalazide (6.75 g/day ) | Balsalazide (2.25 g/day ) | Mesalamine (2.4 g/day ) | P-value |
|---|---|---|---|---|
| Improvement in Rectal Bleeding (8 wks) | 64.7% | 32.4% | - | < 0.006 |
| Improvement in Stool Frequency (8 wks) | 58.8% | 29.4% | - | < 0.006 |
| Improvement in Sigmoidoscopic Score (8 wks) | 78.9% | 52.5% | - | < 0.015 |
| Improvement in Sigmoidoscopic Score (2 wks) | 54.7% | - | 29.4% | = 0.006 |
(Data from a multicenter, randomized, double-blind study).[15]
Table 3: Clinical Remission Rates in Maintenance Therapy (26 weeks)
| Treatment Group | Clinical Remission Rate | P-value (vs Low Dose Balsalazide) |
|---|---|---|
| Balsalazide (3.0 g twice daily) | 77.5% | - |
| Balsalazide (1.5 g twice daily) | 43.8% | 0.006 |
| Mesalamine (0.5 g three times daily) | 56.8% | NS |
(Data from a double-blind, multicenter, randomized trial).[16]
Preclinical Anti-inflammatory Effects
Studies using animal models of colitis provide quantitative evidence of balsalazide's effect on biomarkers of inflammation and oxidative stress.
Table 4: Effect of Balsalazide on Colonic Markers in DSS-Induced Colitis in Mice
| Marker | DSS Control Group | Balsalazide-Treated Group | Outcome |
|---|---|---|---|
| Malondialdehyde (MDA) | Increased | Significantly Decreased | Reduction in lipid peroxidation |
| Myeloperoxidase (MPO) | Increased | Significantly Decreased | Reduction in neutrophil infiltration |
| Superoxide Dismutase (SOD) | Decreased | Significantly Increased | Restoration of antioxidant defense |
| Glutathione Peroxidase (GSH-Px) | Decreased | Significantly Increased | Restoration of antioxidant defense |
(Qualitative summary of significant changes reported in the study).[17]
Detailed Experimental Protocols
Protocol: Western Blotting for NF-κB p65 Nuclear Translocation
This protocol is adapted from studies investigating the effect of balsalazide and parthenolide on NF-κB signaling in HCT116 human colorectal cancer cells.[7]
-
Cell Culture and Treatment: Culture HCT116 cells in appropriate media (e.g., McCoy's 5A) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Treat cells with desired concentrations of balsalazide, parthenolide, or a combination for 24 hours.
-
Nuclear and Cytosolic Fractionation:
-
Wash treated cells with ice-cold PBS (pH 7.4) and collect by centrifugation (e.g., 1,200 rpm for 5 minutes).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, MgCl₂, KCl, DTT, and a protease inhibitor cocktail) and incubate on ice.
-
Lyse the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge the lysate at high speed (e.g., 13,000 rpm) at 4°C to pellet the nuclei. The supernatant contains the cytosolic fraction.
-
Wash the nuclear pellet and resuspend in a nuclear extraction buffer (high salt buffer containing HEPES, NaCl, EDTA, DTT, and protease inhibitors).
-
-
Protein Quantification: Determine the protein concentration of both cytosolic and nuclear extracts using a standard method (e.g., Bradford or BCA assay).
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the NF-κB p65 subunit overnight at 4°C. Use antibodies specific for loading controls (e.g., β-actin for cytosolic fraction, Lamin B for nuclear fraction) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify band intensity using densitometry software.
Protocol: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
This protocol is a generalized model for inducing acute colitis to test the efficacy of anti-inflammatory agents like balsalazide.[17][18]
-
Animal Model: Use 6-8 week old mice (e.g., C57BL/6 strain). Acclimatize animals for at least one week before the experiment.
-
Induction of Colitis:
-
Prepare a 3-5% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in autoclaved drinking water.
-
Provide the DSS solution as the sole source of drinking water to the experimental groups for 5-7 consecutive days. The control group receives regular autoclaved water.
-
-
Treatment:
-
Administer balsalazide or vehicle control to the respective groups daily via oral gavage. Dosing can begin concurrently with DSS administration or as a pre-treatment. A typical dose might be in the range of 100-400 mg/kg.[17]
-
-
Monitoring and Assessment:
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool (e.g., using a Hemoccult test).
-
Calculate a Disease Activity Index (DAI) score based on these parameters (e.g., a scale of 0-4 for each, summed for a total score).
-
-
Sample Collection and Analysis (at study endpoint):
-
Euthanize mice and dissect the entire colon from the cecum to the anus.
-
Measure colon length and weight.
-
Fix a distal segment of the colon in 10% buffered formalin for histological analysis (H&E staining) to assess tissue damage, inflammatory cell infiltration, and crypt architecture.
-
Homogenize another segment of the colon to prepare lysates for biochemical assays, such as Myeloperoxidase (MPO) activity (to quantify neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-6) via ELISA.
-
Conclusion
Balsalazide functions as an effective colon-targeted delivery system for mesalamine, a potent anti-inflammatory agent. Its therapeutic efficacy in ulcerative colitis is driven by the multifaceted molecular actions of 5-ASA. By concurrently inhibiting the pro-inflammatory NF-κB and arachidonic acid pathways while activating the anti-inflammatory PPAR-γ pathway, mesalamine effectively attenuates the complex inflammatory cascade within the colonic mucosa. The data summarized herein underscore the robust, localized anti-inflammatory profile of balsalazide, providing a strong mechanistic rationale for its use as a first-line therapy for mild-to-moderate ulcerative colitis. This guide serves as a foundational resource for further research into the nuanced mechanisms of aminosalicylates and the development of next-generation therapies for inflammatory bowel disease.
References
- 1. Table 2 from Table 1: Plasma Pharmacokinetics for Balsalazide and Key Metabolites (5—ASA and N-Ac-5- ASA) with Administration of COLAZAL Following a Fast, a High-Fat Meal, and Drug Contents | Semantic Scholar [semanticscholar.org]
- 2. Balsalazide: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acpjournals.org [acpjournals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 7. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combined Parthenolide and Balsalazide Have Enhanced Antitumor Efficacy Through Blockade of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant properties of mesalamine in colitis inhibit phosphoinositide 3-kinase signaling in progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Balsalazide's Modulation of the IL-6/STAT3 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an established anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] While its therapeutic efficacy is well-documented, the precise molecular mechanisms underpinning its action are still being elucidated. Emerging evidence points towards the regulation of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway as a key component of balsalazide's therapeutic effect. This pathway is a critical driver of inflammation and cell proliferation and is frequently dysregulated in IBD and colitis-associated cancer.[3][4][5] This technical guide provides an in-depth overview of the current understanding of how balsalazide modulates the IL-6/STAT3 pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The IL-6/STAT3 Signaling Pathway in Inflammatory Bowel Disease
The IL-6/STAT3 signaling cascade is a central pathway in the immune response and is crucial for the transition from acute to chronic inflammation. In the context of IBD, elevated levels of the pro-inflammatory cytokine IL-6 are a common finding in the plasma and mucosa of patients.[6][7] IL-6 binds to its receptor (IL-6R), leading to the recruitment and activation of the Janus kinase (JAK) family of tyrosine kinases. JAKs then phosphorylate STAT3 at the tyrosine 705 residue.[4] This phosphorylation event causes STAT3 to form homodimers, which then translocate to the nucleus. In the nucleus, p-STAT3 acts as a transcription factor, upregulating the expression of genes involved in cell survival, proliferation, and further inflammation.[4][8] Persistent activation of this pathway in the intestinal epithelium is associated with chronic inflammation, breakdown of the epithelial barrier, and an increased risk of developing colitis-associated cancer.[4][9]
Balsalazide's Regulatory Role
Balsalazide, by delivering its active moiety 5-ASA to the colon, exerts a localized anti-inflammatory effect.[1][10] Studies have demonstrated that treatment with balsalazide can suppress the IL-6/STAT3 pathway. In a preclinical model of colitis-associated carcinogenesis, balsalazide administration led to a notable decrease in the protein levels of IL-6 and a reduction in the phosphorylated, active form of STAT3 (p-STAT3) in the colon tissue.[4][11] This suggests that a key mechanism of action for balsalazide is the interruption of this pro-inflammatory signaling cascade.
Data Presentation
The following tables summarize the quantitative and qualitative data from preclinical and clinical studies on the effect of balsalazide and its active component, mesalamine, on the IL-6/STAT3 signaling pathway.
Table 1: Preclinical Data on Balsalazide's Effect on IL-6 and p-STAT3 in a Colitis-Associated Cancer Mouse Model
| Treatment Group | Analyte | Outcome | Significance | Reference |
| Balsalazide (BSZ) | IL-6 protein in colon tissue | Decreased compared to the colitis-associated cancer (CAC) group | P < 0.05 | [4][11] |
| Balsalazide (BSZ) | p-STAT3 protein in colon tissue | Lower expression compared to the CAC group | Not specified | [4][11] |
Table 2: Clinical Data on Mesalamine's Effect on IL-6 and STAT-3 in Ulcerative Colitis Patients
| Treatment Group | Analyte | Baseline (Mean ± SD) | After 6 Months (Mean ± SD) | Significance | Reference |
| Mesalamine + Pentoxifylline | Serum IL-6 (pg/mL) | 15.6 ± 1.2 | 8.8 ± 0.6 | P < 0.001 | [12] |
| Mesalamine + Placebo | Serum IL-6 (pg/mL) | 15.8 ± 1.1 | 13.9 ± 0.8 | P < 0.001 | [12] |
| Mesalamine + Pentoxifylline | STAT-3 Gene Expression (fold change) | 1.0 (normalized) | 0.5 ± 0.04 | P < 0.001 | [12] |
| Mesalamine + Placebo | STAT-3 Gene Expression (fold change) | 1.0 (normalized) | 0.8 ± 0.03 | P < 0.001 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of balsalazide's effect on the IL-6/STAT3 pathway.
Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) Induced Colitis-Associated Cancer Model in Mice
This is a widely used model to recapitulate the progression from chronic inflammation to colorectal cancer.[10][13][14]
-
Animal Model: C57BL/6 mice are commonly used.
-
Initiation: A single intraperitoneal (IP) injection of AOM (10-12.5 mg/kg body weight) is administered. AOM is a procarcinogen that induces DNA mutations in the colonic epithelium.[10][13]
-
Promotion of Inflammation: After a recovery period of 5-7 days, chronic colitis is induced by administering DSS (typically 1.5-3% w/v) in the drinking water for 5-7 consecutive days.[10][13]
-
Cycles: The DSS administration is followed by a recovery period of 14-16 days with regular drinking water. This cycle of DSS and recovery is typically repeated two more times to establish chronic inflammation.[10]
-
Endpoint: Mice are monitored for weight loss and signs of colitis. The typical experimental endpoint is between 10 to 16 weeks after the initial AOM injection, at which point colon tissues are collected for analysis.[10]
Western Blot Analysis for p-STAT3 and Total STAT3
This technique is used to quantify the levels of specific proteins in tissue or cell lysates.[6][15][16]
-
Sample Preparation: Colon tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysates is determined using a BCA assay.[16]
-
SDS-PAGE: 20-30 µg of protein per sample are loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis.[15]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[15]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) or total STAT3, typically at a 1:1000 dilution in blocking buffer.[6][15]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[15]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[15]
-
Quantification: Band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the level of STAT3 activation. A loading control, such as β-actin or GAPDH, is used to normalize for protein loading.[16]
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[3][17][18]
-
Sample Preparation: Colon tissue homogenates or serum samples are prepared. Tissue lysates should be diluted at least 5-fold with a sample diluent buffer.[3]
-
Assay Procedure:
-
A 96-well plate pre-coated with a capture antibody specific for mouse IL-6 is used.
-
Standards and samples are added to the wells and incubated for 1-2.5 hours at room temperature to allow the IL-6 to bind to the immobilized antibody.[3][18]
-
The wells are washed, and a biotinylated detection antibody specific for IL-6 is added and incubated for 1 hour.[3][18]
-
After another wash step, a streptavidin-HRP conjugate is added and incubated for 45 minutes.[3][18]
-
The wells are washed again, and a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, which develops a color in proportion to the amount of IL-6 present.[3][18]
-
The reaction is stopped with the addition of a stop solution, and the absorbance is read at 450 nm using a microplate reader.[3]
-
-
Quantification: The concentration of IL-6 in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of recombinant IL-6.[3]
Visualizations
Signaling Pathway Diagram
Caption: The IL-6/STAT3 signaling pathway and proposed inhibitory action of Balsalazide.
Experimental Workflow Diagram
Caption: Workflow for investigating Balsalazide's effect on the IL-6/STAT3 pathway in vivo.
Logical Relationship Diagram
Caption: Logical flow of Balsalazide's mechanism of action on the IL-6/STAT3 pathway.
Conclusion
The available evidence strongly suggests that the modulation of the IL-6/STAT3 signaling pathway is a significant component of balsalazide's therapeutic action in inflammatory bowel disease. By reducing the levels of the pro-inflammatory cytokine IL-6 and inhibiting the activation of the key transcription factor STAT3, balsalazide can mitigate the chronic inflammation that drives the pathology of ulcerative colitis and reduces the risk of colitis-associated cancer. Further research is warranted to fully delineate the direct molecular interactions between 5-ASA and the components of this pathway, which could pave the way for the development of more targeted therapies for IBD. This technical guide provides a foundational understanding for researchers and drug development professionals working in this critical area of gastroenterology.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. STAT3 Is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Suppression of colitis-associated carcinogenesis through modulation of IL-6/STAT3 pathway by balsalazide and VSL#3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pentoxifylline in patients with ulcerative colitis treated with mesalamine by modulation of IL-6/STAT3, ZO-1, and S1P pathways: a randomized controlled double-blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AOM/DSS Induced Colitis-Associated Colorectal Cancer in 14-Month-Old Female Balb/C and C57/Bl6 Mice—A Pilot Study | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. raybiotech.com [raybiotech.com]
An In-depth Technical Guide to the Solubility and Dissolution Profile of Balsalazide Disodium Dihydrate
Introduction
Balsalazide (B1667723) disodium (B8443419) dihydrate is a second-generation aminosalicylate prodrug, primarily utilized for the treatment of mildly to moderately active ulcerative colitis.[1][2] Its efficacy hinges on its unique formulation, designed for targeted delivery to the colon. This colon-specific action minimizes systemic absorption and releases the active therapeutic agent, mesalamine (5-aminosalicylic acid or 5-ASA), directly at the site of inflammation.[2][3] Such a targeted approach enhances the therapeutic effect while mitigating systemic side effects commonly associated with aminosalicylates.[2]
This technical guide offers a comprehensive examination of the critical physicochemical properties of balsalazide disodium dihydrate, with a particular focus on its solubility and dissolution characteristics. Understanding these properties is paramount for researchers, scientists, and drug development professionals involved in the formulation and optimization of colon-targeted drug delivery systems.
Physicochemical Properties of Balsalazide Disodium Dihydrate
Balsalazide disodium dihydrate is presented as a stable, odorless, orange to yellow microcrystalline powder.[2][4] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Chemical Name | (E)-5-[[4-[[(2-Carboxyethyl)amino]carbonyl] phenyl]azo]-2-hydroxybenzoic acid, disodium salt, dihydrate | [5] |
| Molecular Formula | C₁₇H₁₃N₃Na₂O₆·2H₂O | [2][5] |
| Molecular Weight | 437.31 g/mol | [2][5] |
| CAS Number | 150399-21-6 | [6] |
| Appearance | Yellow to orange crystalline powder | [5] |
| LogP | 1.3 | [3] |
Solubility Profile
The solubility of a drug substance is a critical determinant of its absorption and bioavailability. For a colon-targeted drug like balsalazide, the solubility profile across the physiological pH range of the gastrointestinal tract is of utmost importance.
Balsalazide disodium is a prodrug that is designed to be delivered intact to the colon.[7] In the colon, bacterial azoreduction cleaves the molecule to release the therapeutically active mesalamine and the inert carrier moiety, 4-aminobenzoyl-β-alanine.[5][7] The solubility of the intact balsalazide disodium dihydrate in different media is a key factor in ensuring it does not prematurely dissolve and get absorbed in the upper gastrointestinal tract.
pH-Dependent Solubility
While specific quantitative data on the pH-solubility profile of balsalazide disodium dihydrate is not extensively published, its chemical structure as a disodium salt of a dicarboxylic acid suggests a significant dependence on pH. It is anticipated to have higher solubility in neutral to alkaline environments and reduced solubility in acidic conditions. This characteristic is advantageous for its intended therapeutic action, as the acidic environment of the stomach helps to keep the drug in its less soluble form, preventing premature dissolution.
Solubility in Various Solvents
The solubility of balsalazide disodium dihydrate in commonly used solvents is summarized below. This information is crucial for the development of appropriate analytical methods and for understanding its behavior in different formulation systems.
| Solvent | Solubility | Reference |
| Water | Freely soluble (≥87 mg/mL) | [4][5][8] |
| Isotonic Saline | Freely soluble | [4][5] |
| DMSO | Freely soluble (≥87 mg/mL) | [5][8] |
| Methanol | Sparingly soluble | [4][5] |
| Ethanol | Sparingly soluble / Insoluble | [4][5][8] |
| Other Organic Solvents | Practically insoluble | [4][5] |
Dissolution Profile
The dissolution profile of a solid dosage form provides critical information about the rate and extent to which the active pharmaceutical ingredient (API) becomes available for absorption. For balsalazide, which is formulated for colon-targeted delivery, the dissolution test is designed to ensure that the drug is not released in the stomach or small intestine but is available for dissolution and subsequent bacterial activation in the colon.[9][10]
In Vitro Dissolution Testing Conditions
The U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) have established specific guidelines for the in vitro dissolution testing of balsalazide disodium capsules. These conditions are designed to simulate the transit of the dosage form through the gastrointestinal tract.
| Parameter | Condition | Reference |
| Apparatus | USP Apparatus 1 (basket) or USP Apparatus 2 (paddle) | [7][11][12] |
| Rotation Speed | 100 rpm (Apparatus 1) or 50 rpm (Apparatus 2) | [10][11][12] |
| Dissolution Media | 0.1N HCl, pH 4.5 buffer, pH 6.8 buffer, pH 7.4 buffer | [11] |
| Volume | 900 mL | [11] |
| Temperature | 37 ± 0.5 °C | [10][11] |
| Sampling Times | 5, 10, 15, 20, 30, 45, 60 minutes, and until at least 80% of the labeled content is dissolved | [11] |
These multi-stage dissolution tests, employing buffers with varying pH, are crucial for evaluating the performance of enteric-coated or delayed-release formulations of balsalazide, ensuring the integrity of the dosage form in acidic conditions and its subsequent dissolution at the higher pH of the lower gastrointestinal tract.[9]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of solubility and dissolution.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a commonly accepted technique for determining the equilibrium solubility of a drug substance.
Objective: To determine the saturation solubility of balsalazide disodium dihydrate in a specific medium at a controlled temperature.
Materials:
-
Balsalazide disodium dihydrate powder
-
Selected buffer solutions (e.g., pH 1.2, 4.5, 6.8, 7.5)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath (37 ± 1 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of balsalazide disodium dihydrate to a series of vials, each containing a known volume of the selected buffer solution. The excess solid should be sufficient to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set at 37 ± 1 °C.[13]
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
After the agitation period, allow the samples to settle.
-
Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a suitable syringe filter to remove any undissolved solid.
-
Dilute the filtrate with the appropriate mobile phase or solvent.
-
Analyze the concentration of balsalazide in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Repeat the determination in triplicate for each buffer solution.[14]
Intrinsic Dissolution Rate (IDR) Determination (Rotating Disk Method)
The intrinsic dissolution rate is the dissolution rate of a pure substance under constant surface area, temperature, agitation, pH, and ionic strength.[13] It is a key parameter in the Biopharmaceutics Classification System (BCS).[15]
Objective: To determine the intrinsic dissolution rate of balsalazide disodium dihydrate.
Materials:
-
Balsalazide disodium dihydrate powder
-
Hydraulic press and die assembly for compacting the powder
-
Rotating disk apparatus (as per USP <1087>)
-
Dissolution vessel (USP Apparatus 2)
-
Dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer)
-
Analytical instrument (HPLC or UV-Vis spectrophotometer)
Procedure:
-
Accurately weigh a specific amount of pure balsalazide disodium dihydrate powder.
-
Compress the powder in a die using a hydraulic press to form a non-disintegrating, smooth-surfaced compact.[15] The surface area of the compact must be known and constant.
-
Mount the die containing the compact into the holder of the rotating disk apparatus.
-
Place the dissolution vessel containing a known volume of pre-warmed (37 ± 0.5 °C) dissolution medium into the dissolution apparatus.
-
Lower the rotating disk assembly into the dissolution medium and start the rotation at a specified speed (e.g., 100 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals.[15]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the concentration of balsalazide in each sample using a validated analytical method.
-
Plot the cumulative amount of drug dissolved per unit area against time.
-
The slope of the linear portion of the plot represents the intrinsic dissolution rate, typically expressed in mg/min/cm².[15]
In Vitro Dissolution Testing of Balsalazide Disodium Capsules (USP Apparatus 1/2)
This protocol is based on the FDA guidelines for bioequivalence testing of balsalazide disodium capsules.[11]
Objective: To evaluate the in vitro dissolution profile of balsalazide disodium capsules under simulated gastrointestinal conditions.
Materials:
-
Balsalazide disodium capsules
-
USP Apparatus 1 (baskets) or Apparatus 2 (paddles)
-
Dissolution media: 0.1N HCl, pH 4.5 acetate (B1210297) buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer
-
Water bath maintained at 37 ± 0.5 °C
-
Automated or manual sampling system
-
Analytical instrument (HPLC or UV-Vis spectrophotometer)
Procedure:
-
Prepare the dissolution media as specified. Deaerate the media if necessary.[16]
-
Assemble the dissolution apparatus and place 900 mL of the desired dissolution medium in each vessel.
-
Allow the medium to equilibrate to 37 ± 0.5 °C.[11]
-
Place one balsalazide disodium capsule in each vessel.
-
Start the apparatus at the specified rotation speed (e.g., 100 rpm for Apparatus 1).[11]
-
Withdraw samples at the specified time points (e.g., 5, 10, 15, 20, 30, 45, 60 minutes, and until at least 80% release).[11]
-
Filter the samples immediately.
-
Analyze the concentration of balsalazide in the samples using a validated analytical method.
-
Calculate the percentage of the labeled amount of balsalazide dissolved at each time point.
-
For enteric-coated or delayed-release formulations, the test is typically performed sequentially, starting with the acidic medium (e.g., 0.1N HCl for 2 hours) followed by a higher pH buffer (e.g., pH 6.8 phosphate buffer).[17]
Visualizations
Mechanism of Action and Prodrug Activation
Caption: Prodrug activation of balsalazide in the colon.
Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for the shake-flask solubility method.
Experimental Workflow for In Vitro Dissolution Testing
References
- 1. Balsalazide Disodium Dihydrate - Formosa Laboratories, Inc. [formosalab.com]
- 2. benchchem.com [benchchem.com]
- 3. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. Balsalazide Disodium (balsalazide disodium) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 6. CAS 150399-21-6: Balsalazide disodium dihydrate [cymitquimica.com]
- 7. WO2007025146A2 - Balsalazide formulations and manufacture and use thereof - Google Patents [patents.google.com]
- 8. apexbt.com [apexbt.com]
- 9. Formulation and evaluation of colon-targeted balsalazide tablets [wisdomlib.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. usp.org [usp.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. agilent.com [agilent.com]
- 16. usp.org [usp.org]
- 17. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of the Colon: Unraveling the Function of the 4-Aminobenzoyl-β-Alanine Carrier Moiety in Balsalazide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Balsalazide (B1667723), a second-generation aminosalicylate, stands as a cornerstone in the management of mildly to moderately active ulcerative colitis. Its efficacy and favorable safety profile are intrinsically linked to its unique prodrug design, which centers on the 4-aminobenzoyl-β-alanine carrier moiety. This inert molecule is covalently linked to the active therapeutic agent, mesalamine (5-aminosalicylic acid or 5-ASA), via an azo bond. This chemical linkage is the key to a sophisticated colonic targeting strategy, ensuring that the highly active mesalamine is delivered directly to the site of inflammation, the colon, thereby minimizing systemic absorption and associated side effects. This technical guide provides a comprehensive examination of the function of the 4-aminobenzoyl-β-alanine carrier, detailing the mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
The Core Function: A Colon-Targeted Delivery System
The primary and critical function of the 4-aminobenzoyl-β-alanine carrier moiety is to act as a transport vehicle, safely ushering the active drug, mesalamine, through the upper gastrointestinal tract to the colon.[1][2] Balsalazide itself is pharmacologically inert. Its therapeutic action is entirely dependent on the cleavage of the azo bond linking mesalamine to the carrier.[2] This cleavage is not mediated by host enzymes in the stomach or small intestine but rather by azoreductases produced by the resident microbiota of the colon.[2][3] This bacterial-mediated activation ensures the site-specific release of mesalamine in the large intestine, where it exerts its local anti-inflammatory effects on the colonic mucosa.[4][5] The 4-aminobenzoyl-β-alanine carrier, once cleaved, is largely inert and minimally absorbed, with the majority being excreted in the feces.[1][4]
Mechanism of Action: A Microbiota-Dependent Activation
The journey of balsalazide from oral administration to therapeutic action is a well-orchestrated process reliant on the gut microbiome.
-
Transit through the Upper GI Tract: Following oral administration, balsalazide passes through the stomach and small intestine largely intact, with minimal systemic absorption.[1][4]
-
Arrival in the Colon: Upon reaching the colon, the azo bond of the balsalazide molecule becomes accessible to the vast population of anaerobic bacteria.
-
Bacterial Azoreduction: Colonic bacteria produce azoreductase enzymes that specifically cleave the N=N bond of balsalazide.[2][3]
-
Release of Active Moiety and Carrier: This enzymatic cleavage results in the release of equimolar quantities of the therapeutically active mesalamine and the inert 4-aminobenzoyl-β-alanine carrier.[1][2]
-
Local Anti-inflammatory Action of Mesalamine: The released mesalamine then acts locally on the inflamed colonic epithelium to reduce inflammation. The precise mechanism of mesalamine is not fully understood but is thought to involve the inhibition of cyclooxygenase and lipoxygenase pathways, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6] It may also have antioxidant properties and interfere with the activity of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.
-
Fate of the Carrier Moiety: The 4-aminobenzoyl-β-alanine carrier is poorly absorbed from the colon and is primarily excreted in the feces, having fulfilled its role as a delivery vehicle.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacokinetics and clinical efficacy of balsalazide, underscoring the efficiency of the 4-aminobenzoyl-β-alanine carrier in targeted drug delivery.
Table 1: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Adults
| Parameter | Balsalazide | Mesalamine (5-ASA) | N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) | 4-aminobenzoyl-β-alanine (4-ABA) | N-acetyl-4-aminobenzoyl-β-alanine (N-Ac-4-ABA) | Reference |
| Tmax (median, hours) | 0.5 - 2.0 | 9.0 - 12.4 | 7.2 - 10.5 | - | - | [1][7] |
| Terminal Half-life (hours) | 1.9 | 9.5 | 10.5 | - | - | [1][7] |
| Urinary Excretion (% of dose) | ~0.16 | ~4.6 | ~15.6 | ~0.40 | ~1.8 | [1][7] |
Note: Data are representative values from studies with varying dosing regimens and subject populations and may exhibit inter-individual variability.
Table 2: Clinical Efficacy of Balsalazide in the Treatment of Mildly to Moderately Active Ulcerative Colitis
| Study Outcome | Balsalazide Dosage | Comparator | Result | Reference |
| Symptomatic Remission (8 weeks) | 6.75 g/day | Mesalamine (2.4 g/day ) | 46% vs. 44% (no significant difference). Median time to remission was 12 days shorter with balsalazide. | [5] |
| Clinical Remission (26 weeks) | 3.0 g twice daily | Balsalazide (1.5 g twice daily) | 77.5% vs. 43.8% (p=0.006) | [8] |
| Clinical Remission (26 weeks) | 3.0 g twice daily | Mesalamine (0.5 g three times daily) | 77.5% vs. 56.8% (p=0.006) | [8] |
| Remission Rates (12 months) | 3 g/day | 6 g/day | 77% vs. 68% (not significantly different) | [9] |
| Clinical Improvement (8 weeks, pediatric) | 6.75 g/day | 2.25 g/day | 45% vs. 37% | [10] |
| Clinical Remission (8 weeks, pediatric) | 6.75 g/day | 2.25 g/day | 12% vs. 9% | [10] |
Experimental Protocols
Detailed experimental protocols are essential for the continued study and validation of colon-targeted drug delivery systems. Below are generalized methodologies for key experiments related to the function of the 4-aminobenzoyl-β-alanine carrier moiety.
In Vitro Azoreduction by Gut Microbiota
This assay is crucial for demonstrating the cleavage of the azo bond by colonic bacteria.
Objective: To determine the rate and extent of balsalazide metabolism into mesalamine and 4-aminobenzoyl-β-alanine by fecal microbiota.
Methodology:
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors. The samples are homogenized and diluted in an anaerobic buffer to create a fecal slurry.
-
Incubation: A known concentration of balsalazide is added to the fecal slurry under strict anaerobic conditions. The mixture is incubated at 37°C.
-
Sampling: Aliquots are withdrawn at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Preparation: The reaction in the aliquots is quenched, and the samples are centrifuged to remove solids. The supernatant is then prepared for analysis.
-
Analytical Quantification: The concentrations of balsalazide, mesalamine, and 4-aminobenzoyl-β-alanine in the supernatant are determined using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11]
-
Data Analysis: The degradation half-life of balsalazide and the formation rates of its metabolites are calculated.
Caco-2 Cell Permeability Assay
This assay is used to assess the intestinal permeability of balsalazide and its carrier moiety, providing insight into their potential for systemic absorption.
Objective: To evaluate the permeability of balsalazide and 4-aminobenzoyl-β-alanine across a monolayer of human intestinal epithelial cells (Caco-2).
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[12][13]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment:
-
Apical to Basolateral (A-to-B) Transport: A solution containing the test compound (balsalazide or 4-aminobenzoyl-β-alanine) is added to the apical (upper) chamber. The appearance of the compound in the basolateral (lower) chamber is monitored over time.
-
Basolateral to Apical (B-to-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This helps to identify the involvement of efflux transporters.
-
-
Sample Analysis: The concentration of the test compound in the receiver chamber at different time points is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated to quantify the permeability of the compound.
Quantification of Balsalazide and its Metabolites in Biological Matrices
Accurate and sensitive analytical methods are fundamental for pharmacokinetic studies.
Objective: To determine the concentrations of balsalazide, mesalamine, and 4-aminobenzoyl-β-alanine in plasma and urine.
Methodology:
-
Sample Collection: Blood and urine samples are collected from subjects at predetermined time points following the administration of balsalazide.
-
Sample Preparation:
-
Plasma: Plasma is separated from whole blood by centrifugation. A protein precipitation or liquid-liquid extraction method is used to extract the analytes.
-
Urine: Urine samples may be diluted before analysis.
-
-
Internal Standard: A stable isotope-labeled internal standard (e.g., balsalazide-d3) is added to all samples, calibrators, and quality controls to ensure accuracy and precision.[11]
-
LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The analytes are separated by reverse-phase HPLC and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: A calibration curve is generated to quantify the concentration of each analyte in the unknown samples.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Balsalazide
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balsalazide is superior to mesalamine in the time to improvement of signs and symptoms of acute mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acpjournals.org [acpjournals.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short report: comparison of two doses of balsalazide in maintaining ulcerative colitis in remission over 12 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Balsalazide on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental protocols for studying the effects of balsalazide (B1667723) on various cell lines. Given that balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), and most direct in vitro effects are attributed to 5-ASA, this document includes protocols for both balsalazide and its active metabolite.
Introduction
Balsalazide is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel disease. It is a prodrug that is cleaved by bacterial azoreduction in the colon to release the therapeutically active component, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule. In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of balsalazide and 5-ASA. This document outlines detailed protocols for assessing cell viability, apoptosis, cell cycle, and key signaling pathways in cancer cell lines.
Data Presentation
Table 1: Effects of Balsalazide on HCT116 Human Colorectal Cancer Cell Viability (in combination with Parthenolide)
| Treatment | Concentration | Incubation Time | Cell Viability (%) |
| Balsalazide alone | 80 mM | 24 hours | Decreased (Concentration-dependent)[1] |
| Parthenolide (PT) alone | 40 µM | 24 hours | Decreased (Concentration-dependent)[1] |
| Balsalazide + PT | Balsalazide (concentration not specified) + PT (concentration not specified) | 24 hours | 33.97 ± 4.74[1] |
| Control | - | 24 hours | 100[1] |
Table 2: Effects of 5-Aminosalicylic Acid (5-ASA) on the Viability of Various Colon Cancer Cell Lines
| Cell Line | 5-ASA Concentration | Incubation Time | Assay | Effect on Cell Viability |
| HCT116 | 0-20 mmol/L | 48 hours | MTT | Concentration-dependent reduction[2] |
| LoVo | 0-20 mmol/L | 48 hours | MTT | Concentration-dependent reduction[2] |
| HT-29 | 0-20 mmol/L | 48 hours | MTT | Concentration-dependent reduction[2] |
Table 3: Effects of Balsalazide on Apoptosis in HCT116 Cells (in combination with Parthenolide)
| Treatment | Incubation Time | Assay | Effect on Apoptosis |
| Balsalazide alone | 24 hours | Annexin V/PI | Increased sub-G1 population (18.07%)[3] |
| Parthenolide (PT) alone | 24 hours | Annexin V/PI | Increased sub-G1 population (19.31%)[3] |
| Balsalazide + PT | 24 hours | Annexin V/PI | Synergistic increase in sub-G1 population (26.4%)[3] |
| Control | 24 hours | Annexin V/PI | Baseline sub-G1 population (4.69%)[3] |
Table 4: Effects of 5-Aminosalicylic Acid (5-ASA) on Cell Cycle Progression in Colon Cancer Cell Lines
| Cell Line | 5-ASA Concentration | Incubation Time | Effect on Cell Cycle |
| HCT116 | 10-20 mmol/L | 48 hours | Accumulation of cells in S phase[2] |
| HT-29 | 10-20 mmol/L | 48 hours | Accumulation of cells in S phase[2] |
| LoVo | 10-20 mmol/L | 48 hours | Accumulation of cells in S phase[2] |
Experimental Protocols
-
Cell Lines: HCT116 (human colorectal carcinoma), HT-29, LoVo (human colon adenocarcinoma).
-
Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
This protocol is adapted for assessing the effect of 5-ASA on cell proliferation.[2]
-
Cell Seeding: Seed cells in a 96-well microtiter plate at a density of 5,000 cells/well.
-
Incubation: Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with varying concentrations of 5-ASA (e.g., 0-20 mmol/L) for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL and incubate for 3 hours at 37°C.
-
Lysis: Lyse the cells by adding 10% SDS in 0.01 N HCl and incubate for 12 hours.
-
Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 570 nm using a microplate reader.
This protocol is based on the study of balsalazide in combination with parthenolide.[3]
-
Cell Treatment: Treat HCT116 cells with the desired concentrations of balsalazide for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
This protocol is adapted from studies on 5-ASA.[2]
-
Cell Treatment: Treat cells with 5-ASA (e.g., 10-20 mmol/L) for 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
This protocol is for analyzing the effects of balsalazide on key proteins in the NF-κB pathway.[1]
-
Protein Extraction: Treat HCT116 cells with balsalazide for 24 hours. Lyse the cells to extract total protein or perform subcellular fractionation to separate nuclear and cytosolic proteins.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., NF-κB p65, phospho-IκBα, Bcl-2, Bcl-xL, caspase-3, caspase-8, cytochrome c).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualization of Signaling Pathways and Workflows
References
- 1. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjournal.org [irjournal.org]
Application Notes and Protocols for Utilizing Balsalazide in a DSS-Induced Colitis Animal Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Balsalazide (B1667723) is a prodrug of 5-aminosalicylic acid (5-ASA), an established anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis.[1][2] It is designed to deliver the active moiety, 5-ASA, directly to the colon, minimizing systemic absorption and associated side effects.[1][2] The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rodents is a widely used and reproducible preclinical model that mimics many of the histopathological and clinical features of human ulcerative colitis, making it a valuable tool for evaluating the efficacy of novel therapeutic agents like balsalazide.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of balsalazide in a DSS-induced colitis animal model. The information presented is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of balsalazide and similar compounds.
Mechanism of Action of Balsalazide
Balsalazide is a prodrug that remains intact until it reaches the colon.[5] There, bacterial azoreductases cleave the azo bond, releasing the therapeutically active 5-ASA and an inert carrier molecule.[6] The anti-inflammatory effects of 5-ASA are multifaceted and are believed to involve the inhibition of key inflammatory pathways within the colonic mucosa.[5][6][7]
The primary mechanisms of action of 5-ASA include:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA is thought to block the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes from arachidonic acid by inhibiting the COX and LOX enzymes, respectively.[5][7]
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: 5-ASA has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[6]
-
Antioxidant Activity: 5-ASA possesses antioxidant properties, which may help to mitigate the oxidative stress associated with chronic intestinal inflammation.[8]
Below is a diagram illustrating the proposed mechanism of action of balsalazide.
Experimental Protocols
DSS-Induced Colitis Model
Objective: To induce acute colitis in mice that mimics human ulcerative colitis.
Materials:
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
C57BL/6 mice (or other appropriate strain)
-
Sterile drinking water
-
Animal balance
-
Appropriate animal housing and care facilities
Protocol:
-
Acclimatize mice to the facility for at least one week prior to the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 5% (w/v) DSS solution by dissolving DSS in sterile drinking water.[8] Fresh DSS solution should be prepared regularly.
-
Administer the 5% DSS solution as the sole source of drinking water to the experimental groups for 7 consecutive days.[8] The control group should receive regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
Balsalazide Administration
Objective: To administer balsalazide to the DSS-treated mice.
Materials:
-
Balsalazide
-
Vehicle for administration (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Prepare the desired concentrations of balsalazide in the chosen vehicle. Doses of 42, 141, and 423 mg/kg have been shown to be effective.[8]
-
Administer balsalazide to the treatment groups via oral gavage once daily.
-
The vehicle control group should receive an equivalent volume of the vehicle without balsalazide.
-
Treatment can be initiated concurrently with DSS administration or as a therapeutic intervention after the onset of colitis symptoms.
Assessment of Colitis Severity
3.1. Disease Activity Index (DAI)
Objective: To clinically and non-invasively assess the severity of colitis.
Protocol:
-
Observe each mouse daily and score for the following parameters:
-
Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (no blood), 2 (occult blood positive), 4 (gross bleeding)
-
-
The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.
3.2. Macroscopic and Histological Assessment
Objective: To evaluate the macroscopic and microscopic damage to the colon.
Protocol:
-
At the end of the experimental period, euthanize the mice.
-
Carefully dissect the colon from the cecum to the anus and measure its length.
-
Collect colon tissue samples for histological analysis and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score the H&E stained sections for the following parameters:
-
Inflammation Severity: 0 (none), 1 (mild), 2 (moderate), 3 (severe)
-
Inflammation Extent: 0 (none), 1 (mucosa), 2 (mucosa and submucosa), 3 (transmural)
-
Crypt Damage: 0 (none), 1 (basal 1/3 damaged), 2 (basal 2/3 damaged), 3 (only surface epithelium intact), 4 (entire crypt and epithelium lost)
-
Ulceration: Score based on the percentage of the affected area.
-
-
The total histological score is the sum of the individual scores.
Biochemical Assays
4.1. Myeloperoxidase (MPO) Activity Assay
Objective: To quantify neutrophil infiltration in the colonic tissue as a marker of inflammation.
Protocol:
-
Homogenize a pre-weighed portion of the colon tissue in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
Centrifuge the homogenate and collect the supernatant.
-
In a 96-well plate, add the supernatant to a reaction mixture containing a substrate for MPO (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.
-
Measure the change in absorbance over time at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate MPO activity based on a standard curve.
4.2. Oxidative Stress Markers (MDA, SOD, GSH-Px)
Objective: To assess the level of oxidative stress in the colonic tissue.
Protocol:
-
Prepare a colon tissue homogenate as described for the MPO assay.
-
Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Measure the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) as indicators of the antioxidant defense system.
-
These markers can be quantified using commercially available assay kits following the manufacturer's instructions.
4.3. Cytokine Analysis
Objective: To measure the levels of pro-inflammatory cytokines in the colonic tissue.
Protocol:
-
Prepare a colon tissue homogenate in a suitable lysis buffer.
-
Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of balsalazide in the DSS-induced colitis model.
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating the effects of balsalazide in a DSS-induced colitis model. The data presented here is based on a representative study.[8]
Table 1: Effect of Balsalazide on Disease Activity Index (DAI) and Histological Index (HI)
| Treatment Group | Dose (mg/kg) | DAI Score | HI Score |
| Control | - | 0.00 ± 0.00 | 0.00 ± 0.00 |
| DSS | - | 3.50 ± 0.50 | 7.66 ± 1.00 |
| Balsalazide | 42 | 2.67 ± 0.47 | 5.66 ± 0.71 |
| Balsalazide | 141 | 1.83 ± 0.33 | 4.11 ± 0.78 |
| Balsalazide | 423 | 1.00 ± 0.26 | 2.22 ± 0.44 |
| *p < 0.05 compared to the DSS group. Data are presented as mean ± SEM. |
Table 2: Effect of Balsalazide on Colonic Oxidative Stress Markers
| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH-Px (U/mg protein) | MPO (U/g tissue) |
| Control | - | 1.23 ± 0.15 | 25.6 ± 2.1 | 15.8 ± 1.3 | 1.2 ± 0.3 |
| DSS | - | 3.45 ± 0.31 | 10.2 ± 1.5 | 6.5 ± 0.9 | 8.9 ± 1.1 |
| Balsalazide | 42 | 2.81 ± 0.25 | 14.5 ± 1.8 | 9.2 ± 1.1 | 6.7 ± 0.9 |
| Balsalazide | 141 | 2.15 ± 0.21 | 18.9 ± 2.0 | 11.8 ± 1.4 | 4.5 ± 0.7 |
| Balsalazide | 423 | 1.58 ± 0.18 | 22.3 ± 2.3 | 14.1 ± 1.6 | 2.8 ± 0.5 |
| *p < 0.05 compared to the DSS group. Data are presented as mean ± SEM. |
Table 3: Effect of Balsalazide on Colonic Pro-inflammatory Cytokines
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IFN-γ (pg/mg protein) |
| Control | - | 25.4 ± 3.1 | 15.2 ± 2.3 |
| DSS | - | 89.7 ± 9.5 | 65.8 ± 7.1 |
| Balsalazide | 42 | 68.3 ± 7.2 | 48.9 ± 5.5 |
| Balsalazide | 141 | 51.6 ± 5.8 | 35.4 ± 4.2 |
| Balsalazide | 423 | 35.9 ± 4.3 | 22.1 ± 3.1 |
| *p < 0.05 compared to the DSS group. Data are presented as mean ± SEM. |
Conclusion
The DSS-induced colitis model is a robust and clinically relevant tool for evaluating the therapeutic efficacy of balsalazide. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and conduct their own studies. The dose-dependent amelioration of clinical and histopathological signs of colitis, coupled with the modulation of oxidative stress and pro-inflammatory cytokine production, underscores the therapeutic potential of balsalazide in the treatment of ulcerative colitis. These methodologies can be adapted to investigate the mechanisms of action of balsalazide and other 5-ASA prodrugs in greater detail.
References
- 1. Effects of non-steroidal anti-inflammatory drugs on cyclo-oxygenase and lipoxygenase activity in whole blood from aspirin-sensitive asthmatics vs healthy donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Balsalazide Stock Solutions for In Vitro Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) is a prodrug of 5-aminosalicylic acid (5-ASA), an anti-inflammatory agent used in the treatment of inflammatory bowel disease. In the colon, bacterial azoreductases cleave balsalazide to release the therapeutically active 5-ASA and an inert carrier molecule. The anti-inflammatory effects of 5-ASA are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the arachidonic acid cascade, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Accurate and reproducible in vitro studies are crucial for elucidating the precise mechanisms of action and for the development of new therapeutic strategies. This document provides a detailed protocol for the preparation of balsalazide stock solutions and their application in relevant in vitro assays.
Data Presentation
Table 1: Physicochemical Properties and Stock Solution Parameters for Balsalazide
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₅N₃O₆ | N/A |
| Molecular Weight | 357.32 g/mol | N/A |
| Appearance | Yellow to orange crystalline powder | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Solubility in DMSO | ≥ 100 mg/mL | N/A |
| Recommended Stock Concentration | 10 mM - 100 mM | N/A |
| Storage Conditions (Stock Solution) | -20°C or -80°C, protected from light | N/A |
Table 2: In Vitro Working Concentrations and Observed Effects of Balsalazide
| Cell Line | Concentration Range | Assay | Observed Effect | Reference |
| HCT116 (Human colorectal carcinoma) | 20 mM - 80 mM | Cell Viability | Concentration-dependent decrease in cell viability. | [1][2] |
| HCT116 | 20 mM, 40 mM | Western Blot | Suppression of nuclear translocation of NF-κB p65 subunit and phosphorylation of IκBα.[1][2][3] | [1][2][3] |
Table 3: Inhibitory Activity of 5-Aminosalicylic Acid (5-ASA) on Cyclooxygenase and Lipoxygenase
| Enzyme | IC₅₀ (µM) | Assay Conditions | Reference |
| COX-1 (ovine) | ~60 | In vitro colorimetric assay | |
| COX-2 (ovine) | ~60 | In vitro colorimetric assay | |
| 5-LOX (human recombinant) | ~7 | In vitro spectrophotometric analysis |
Experimental Protocols
Protocol 1: Preparation of Balsalazide Stock Solution (100 mM in DMSO)
Materials:
-
Balsalazide disodium (B8443419) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sterile, DMSO-compatible syringe filter (0.22 µm)
Procedure:
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of balsalazide disodium. The molecular weight of balsalazide is 357.32 g/mol .
-
Mass (mg) = Desired Volume (mL) x 100 mmol/L x 357.32 mg/mmol
-
Example for 1 mL: 1 mL x 0.1 mol/L x 357.32 g/mol = 35.73 mg.
-
-
Weighing: Accurately weigh the calculated amount of balsalazide disodium powder and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the tube.
-
Solubilization: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile amber microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Mandatory Visualizations
Caption: Experimental workflow for balsalazide stock solution preparation and use in in vitro assays.
Protocol 2: Assessment of Balsalazide Stability in Cell Culture Medium
Objective: To determine the stability of balsalazide in a specific cell culture medium over a typical experimental time course.
Materials:
-
Balsalazide stock solution (100 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI 1640) with supplements (e.g., FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of Spiked Medium: Pre-warm the cell culture medium to 37°C. Spike the medium with the balsalazide stock solution to a final concentration relevant to your experiments (e.g., 50 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
-
Time Points: Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each time point, remove one tube and immediately process it for HPLC analysis or store at -80°C until analysis. The T=0 sample should be processed immediately after preparation.
-
Sample Preparation for HPLC:
-
To precipitate proteins, add a threefold volume of ice-cold acetonitrile (B52724) to the medium sample.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis: Analyze the concentration of balsalazide in each sample using a validated HPLC method.
-
Data Analysis: Calculate the percentage of balsalazide remaining at each time point relative to the concentration at T=0.
Caption: Balsalazide's mechanism of action in inhibiting inflammatory signaling pathways.
Protocol 3: In Vitro NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of balsalazide on NF-κB activation.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Balsalazide stock solution
-
TNF-α (or other NF-κB activator)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of balsalazide. Include a vehicle control (DMSO, at the same final concentration as the highest balsalazide concentration). Incubate for 1-2 hours.
-
Stimulation: Add TNF-α to the wells to a final concentration of 10 ng/mL to induce NF-κB activation. Include an unstimulated control group.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
Lysis and Measurement:
-
Remove the medium and wash the cells once with PBS.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence readings of balsalazide-treated wells to the TNF-α stimulated vehicle control. Calculate the IC₅₀ value.
Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins
Objective: To visualize the effect of balsalazide on the expression and phosphorylation of key NF-κB pathway proteins.
Materials:
-
HCT116 cells
-
Balsalazide stock solution
-
TNF-α
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed HCT116 cells and grow to 70-80% confluency. Treat the cells with various concentrations of balsalazide for a predetermined time (e.g., 24 hours), with or without TNF-α stimulation for the last 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion
This application note provides a comprehensive guide for the preparation and use of balsalazide stock solutions in in vitro assays. The provided protocols for assessing stability and for conducting functional assays will enable researchers to obtain reliable and reproducible data to further investigate the anti-inflammatory mechanisms of balsalazide. It is recommended that each laboratory validates the stability of balsalazide under their specific experimental conditions.
References
Application Note: A Robust RP-HPLC Method for the Quantification of Balsalazide in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of balsalazide (B1667723). The developed isocratic method provides a reliable and efficient analytical procedure for routine quality control and stability testing of balsalazide in bulk drug and pharmaceutical dosage forms. The method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
Balsalazide is an anti-inflammatory drug used in the treatment of inflammatory bowel disease. It is a prodrug that is converted in the colon to the active agent, mesalazine (5-aminosalicylic acid).[6][7] Accurate quantification of balsalazide is crucial to ensure the quality, efficacy, and safety of the final drug product. This document provides a detailed protocol for a validated RP-HPLC method suitable for this purpose.
Chemical Structure
Balsalazide
(E)-5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxybenzoic acid
Balsalazide is an acidic compound containing two carboxylic acid groups and a phenolic hydroxyl group, which influences its chromatographic behavior.[8]
Experimental Protocol
Materials and Reagents
-
Balsalazide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Balsalazide capsules (750 mg)
Equipment
-
HPLC system with a UV-Visible detector
-
C18 analytical column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm)[6]
-
Electronic balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 50mM KH₂PO₄ Buffer (pH 4.5) : Acetonitrile : Methanol (50:30:20, v/v/v) |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 304 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Phosphate Buffer (50mM, pH 4.5): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
Mobile Phase: Prepare a mixture of the phosphate buffer, acetonitrile, and methanol in the ratio of 50:30:20 (v/v/v). Degas the mobile phase by sonication for 10-15 minutes.
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of balsalazide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable volume of mobile phase and make up the volume.
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 90-210 µg/mL by diluting with the mobile phase.
Sample Preparation (from Capsules):
-
Weigh and finely powder the contents of not fewer than 20 balsalazide capsules.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of balsalazide and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 150 µg/mL).
Method Validation Summary
The developed RP-HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5]
| Validation Parameter | Results | Acceptance Criteria |
| Specificity | No interference from excipients or degradation products at the retention time of balsalazide. | The peak for balsalazide should be pure and well-resolved from other peaks. |
| Linearity (Range) | 90 - 210 µg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9992 | - |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 2.0% | %RSD ≤ 2.0% |
| - Intermediate Precision | < 2.0% | %RSD ≤ 2.0% |
| Robustness | The method is robust for small, deliberate variations in flow rate and mobile phase composition. | System suitability parameters should remain within acceptable limits. |
| System Suitability | ||
| - Tailing Factor | < 2.0 | Tailing factor ≤ 2.0 |
| - Theoretical Plates | > 2000 | Theoretical plates > 2000 |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on the balsalazide drug substance.[9] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[9][10]
| Stress Condition | Results |
| Acid Hydrolysis (0.1 N HCl) | Significant degradation observed. |
| Base Hydrolysis (0.1 N NaOH) | Significant degradation observed. |
| Oxidative Degradation (3% H₂O₂) | Significant degradation observed. |
| Thermal Degradation (80°C) | Minimal degradation observed. |
| Photolytic Degradation (UV light) | Minimal degradation observed. |
In all cases, the degradation products were well-resolved from the parent balsalazide peak, demonstrating the specificity and stability-indicating capability of the method.
Experimental Workflow and Data Analysis
The following diagrams illustrate the experimental workflow and the logical relationship for method development.
Caption: Experimental workflow for balsalazide quantification.
Caption: Logical relationships in HPLC method development.
Conclusion
The described RP-HPLC method is simple, rapid, precise, and accurate for the quantification of balsalazide in pharmaceutical dosage forms. The method is validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. Balsalazide Disodium | C17H13N3Na2O6 | CID 135413496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. onyxipca.com [onyxipca.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPTLC Method for the Quantification of Balsalazide in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a simple, precise, and accurate high-performance thin-layer chromatographic (HPTLC) method for the quantitative determination of balsalazide (B1667723) in pharmaceutical dosage forms. The method is developed and validated as per the International Council for Harmonisation (ICH) guidelines. Furthermore, forced degradation studies were conducted to demonstrate the stability-indicating nature of the method, providing a comprehensive analytical tool for quality control and stability studies of balsalazide.
Introduction
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid) used in the treatment of ulcerative colitis. It is crucial to have a reliable analytical method to quantify balsalazide in pharmaceutical formulations and to monitor its stability. High-performance thin-layer chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to high-performance liquid chromatography (HPLC) for the analysis of pharmaceuticals. This document provides a detailed protocol for a validated stability-indicating HPTLC method for balsalazide.
Data Presentation
Chromatographic Conditions and Method Validation Parameters
The developed HPTLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The key parameters are summarized in the tables below.
| Parameter | Description |
| Stationary Phase | Pre-coated silica (B1680970) gel G60 F254 aluminum sheets |
| Mobile Phase | Chloroform: Methanol (B129727) (3.5:2, v/v) |
| Chamber Saturation Time | 20 minutes |
| Development Mode | Ascending |
| Detection Wavelength | 361 nm |
| Rf Value of Balsalazide | 0.61 |
Table 1: Optimized Chromatographic Conditions
| Validation Parameter | Result |
| Linearity Range | 500 - 3000 ng/band |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (Recovery) | 99.99% - 100.04% |
| Precision (%RSD) | |
| - Intraday | 0.91 - 1.02 |
| - Interday | 0.49 - 0.63 |
| Limit of Detection (LOD) | 190 ng/band |
| Limit of Quantification (LOQ) | 1190 ng/band |
| Robustness | Robust |
Table 2: Summary of Method Validation Data [1][2][3]
Forced Degradation Studies
Forced degradation studies were performed to assess the stability-indicating capability of the analytical method. Balsalazide was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[1] The percentage of degradation was determined and is summarized in Table 3.
| Stress Condition | Reagent/Condition | Duration | % Degradation | Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | Reflux for 2 hours | 6.31 | DP 3, DP 4 |
| Base Hydrolysis | 0.1 M NaOH | Reflux for 2 hours | 8.18 | DP 1, DP 2, DP 4 |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | 4.93 | DP 1, DP 2, DP 3 |
| Thermal Degradation | 60°C | 24 hours | 2.31 | - |
| Photolytic Degradation | UV light (254 nm) | 24 hours | 3.08 | - |
Table 3: Summary of Forced Degradation Studies on Balsalazide [1]
DP 1: 3-({4-[(E)-(4-hydroxyphenyl) diazenyl]benzoyl}amino)propanoic acid, DP 2: 4-[(E)-(4-hydroxyphenyl)diazenyl] benzamide, DP 3: 5-[(E)-(4-carbamoylphenyl)diazenyl]-2-hydroxybenzoic acid, DP 4: 3-({4-[(E)-phenyldiazenyl]benzoyl}amino)propanoic acid.[1]
Experimental Protocols
Preparation of Standard Solutions
Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of balsalazide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.
Working Standard Solutions (50-300 ng/µL): From the stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 50 to 300 µg/mL. These solutions will be used for spotting on the HPTLC plate to achieve a final concentration range of 500-3000 ng/band.
Sample Preparation (from Capsules)
-
Weigh the contents of 20 capsules and calculate the average weight.
-
Accurately weigh a quantity of the powdered capsule contents equivalent to 100 mg of balsalazide and transfer it to a 100 mL volumetric flask.[2]
-
Add approximately 70 mL of methanol and sonicate for 20 minutes to ensure complete extraction of the drug.[2]
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a Whatman filter paper No. 41.[2]
-
Further dilute 1 mL of the filtered solution to 10 mL with methanol to obtain a final concentration of 100 µg/mL.
Chromatographic Development
-
Apply 10 µL of the standard and sample solutions as bands of 8 mm width on a pre-coated silica gel 60 F254 HPTLC plate using a suitable applicator.
-
Develop the plate in a twin-trough chamber previously saturated with the mobile phase (Chloroform: Methanol, 3.5:2 v/v) for 20 minutes.
-
Allow the mobile phase to ascend up to a distance of 80 mm.
-
After development, air dry the plate to evaporate the solvents.
Densitometric Analysis
-
Scan the dried plate densitometrically at a wavelength of 361 nm using a suitable scanner.
-
Record the peak areas and calculate the amount of balsalazide in the sample by comparing the peak area of the sample with that of the standard.
Forced Degradation Study Protocol
-
Acid Hydrolysis: To 1 mL of the standard stock solution (500 µg/mL), add 1 mL of 0.1 M HCl and reflux for 2 hours. Neutralize the solution with 0.1 M NaOH and dilute with methanol to obtain a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH and reflux for 2 hours. Neutralize the solution with 0.1 M HCl and dilute with methanol to obtain a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with methanol to obtain a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the powdered drug in a hot air oven at 60°C for 24 hours. After 24 hours, weigh 10 mg of the powder, dissolve in methanol, and dilute to 100 mL. Further dilute to obtain a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the powdered drug to UV light (254 nm) for 24 hours. After 24 hours, prepare a solution as described for thermal degradation.
-
Apply 10 µL of each stressed sample solution to the HPTLC plate and perform the analysis as described above to observe for any degradation products.
Visualizations
Caption: Experimental workflow for the HPTLC analysis of balsalazide.
Caption: Forced degradation pathways of balsalazide under stress conditions.
References
- 1. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
Application Notes and Protocols for the Development of Balsalazide Nanoparticle Drug Delivery Systems
Introduction
Balsalazide (B1667723) is an anti-inflammatory prodrug utilized in the management of mild to moderate ulcerative colitis (UC), a form of inflammatory bowel disease (IBD).[1][2] It is designed to deliver its active metabolite, 5-aminosalicylic acid (5-ASA or mesalamine), directly to the colon, minimizing systemic absorption and associated side effects.[3][4] The drug works by being cleaved by azoreductase enzymes produced by colonic bacteria, which releases the therapeutically active 5-ASA.[5][6] 5-ASA exerts a local anti-inflammatory effect on the colonic mucosa, though its precise mechanism is not fully understood.[7] It is believed to modulate inflammatory pathways by inhibiting the production of prostaglandins (B1171923) and leukotrienes.[1][2]
The development of nanoparticle-based drug delivery systems for balsalazide offers a promising strategy to enhance its therapeutic efficacy.[8] Nanocarriers can protect the drug from the harsh environment of the upper gastrointestinal tract, ensure targeted delivery to the inflamed colonic tissue, and provide sustained release of the active compound, thereby improving treatment outcomes and patient compliance.[9][10] These systems can be engineered to have specific sizes and surface properties to achieve both passive and active drug targeting.[9][]
This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of balsalazide-loaded nanoparticles.
Mechanism of Action: Balsalazide Activation and Anti-inflammatory Signaling
Balsalazide is a prodrug that remains intact until it reaches the colon.[4] There, bacterial enzymes cleave the azo bond, releasing the active drug, 5-ASA, and an inert carrier molecule.[3][6] 5-ASA then acts locally to reduce inflammation by blocking the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[2] Additionally, 5-ASA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that controls the expression of numerous inflammatory genes.[2][12]
Caption: Balsalazide is converted to 5-ASA in the colon, which inhibits pro-inflammatory pathways.
Application Note 1: Nanoparticle Formulation and Characterization
The formulation of balsalazide nanoparticles aims to create a stable system with high drug encapsulation and properties suitable for colon-targeted delivery. Various polymers can be employed, particularly pH-dependent polymers like Eudragit S-100, which dissolves at the higher pH of the colon, triggering drug release.[6]
Experimental Workflow
The development process follows a logical progression from synthesis to comprehensive characterization and functional evaluation. This ensures that the formulated nanoparticles meet the required specifications before proceeding to more complex in vitro and in vivo studies.
Caption: Workflow for developing and evaluating balsalazide nanoparticles.
Data Summary: Nanoparticle Characteristics
The table below summarizes representative quantitative data for balsalazide and mesalamine nanoparticles from various studies, highlighting key parameters.
| Formulation ID | Drug | Polymer(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| F3 (Nanosponge) | Balsalazide | PMMA, Eudragit S-100 | 52.74 ± 1.05 | - | -20.2 | 89.78 ± 0.45 | [6] |
| F4.0 | Mesalamine | - | 556 | ~0.5 | -22.3 | 95.1 | [13][14] |
| F6.0 | Mesalamine | - | 146 | ~0.5 | -31.6 | 75.5 | [13][14] |
| CSNP-SSL | Salsalate | Chitosan | 132.8 ± 17.4 | 0.236 ± 0.021 | +37 ± 11 | 68.9 ± 2.14 | [15][16] |
Protocols: Formulation and Characterization
Protocol 1: Synthesis of Balsalazide Nanoparticles (Quasi-Emulsion Solvent Diffusion)
This protocol is adapted from a method used for formulating balsalazide nanosponges.[6]
Materials:
-
Balsalazide
-
Eudragit S-100
-
Polymethyl-methacrylate (PMMA)
-
Dibutyl phthalate (B1215562)
-
Methanol
-
Polyvinyl Alcohol (PVA) solution (e.g., 0.5% w/v in distilled water)
-
Magnetic stirrer
-
High-speed homogenizer or probe sonicator
Procedure:
-
Organic Phase Preparation: a. Accurately weigh and dissolve the polymers (e.g., Eudragit S-100 and PMMA) and dibutyl phthalate (plasticizer) in a 50:50 mixture of dichloromethane and methanol. b. Accurately weigh and dissolve the required amount of Balsalazide in this polymer solution.
-
Aqueous Phase Preparation: a. Prepare an aqueous solution of a surfactant, such as 0.5% w/v PVA, in distilled water.
-
Emulsification: a. Add the organic phase dropwise into the aqueous phase under continuous stirring with a magnetic stirrer at a constant speed (e.g., 1000 rpm). b. Subject the resulting mixture to high-speed homogenization or sonication for 5-10 minutes to form a fine oil-in-water (o/w) emulsion.
-
Solvent Evaporation: a. Leave the emulsion on the magnetic stirrer at room temperature for 4-6 hours to allow the organic solvents (DCM and methanol) to evaporate completely. b. As the solvent evaporates, the nanoparticles will precipitate.
-
Collection and Purification: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C. b. Discard the supernatant and wash the nanoparticle pellet by resuspending it in distilled water to remove any unentrapped drug and excess surfactant. c. Repeat the centrifugation and washing steps two more times.
-
Drying (Optional): a. Lyophilize (freeze-dry) the final nanoparticle pellet to obtain a free-flowing powder for long-term storage. A cryoprotectant (e.g., trehalose) may be added before freezing.
Protocol 2: Characterization of Balsalazide Nanoparticles
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI (size distribution). Laser Doppler Velocimetry is used to measure the zeta potential, which indicates surface charge and colloidal stability.
Procedure:
-
Resuspend a small amount of the washed nanoparticle pellet or lyophilized powder in deionized water.
-
Dilute the suspension appropriately to achieve a suitable particle count rate for the instrument.
-
Analyze the sample using a Zetasizer or similar instrument at 25°C.
-
Record the Z-average diameter for particle size, the PDI value, and the zeta potential in mV. Perform measurements in triplicate.
2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)
Principle: The amount of drug encapsulated within the nanoparticles is determined indirectly by measuring the amount of free, unencapsulated drug in the supernatant after centrifugation.
Equation for Encapsulation Efficiency (%): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Procedure:
-
After the first centrifugation step during nanoparticle collection (Protocol 1, Step 5a), carefully collect the supernatant.
-
Measure the concentration of balsalazide in the supernatant using a validated UV-Vis spectrophotometry or HPLC method at its specific λmax.
-
Calculate the total amount of free drug in the entire volume of the supernatant.
-
Use the initial amount of balsalazide added during formulation as the "Total Drug".
-
Calculate the EE% using the formula above.
2.3 Surface Morphology
Principle: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the shape, surface texture, and size of the nanoparticles.
Procedure (SEM):
-
Place a drop of the diluted nanoparticle suspension onto a clean aluminum stub and allow it to air dry.
-
Coat the stub with a thin layer of gold or palladium using a sputter coater.
-
Image the sample in the SEM under an appropriate accelerating voltage.
Application Note 2: In Vitro Drug Release Studies
In vitro release studies are crucial to predict the in vivo performance of the nanoparticle formulation.[17] For a colon-targeted system, a key feature is minimal drug release in the acidic conditions of the stomach and upper intestine, followed by sustained release at the neutral-to-alkaline pH of the colon.[18]
Data Summary: In Vitro Cumulative Drug Release
The following table presents hypothetical but representative data for a pH-responsive balsalazide nanoparticle formulation designed for colonic delivery.
| Time (hours) | % Release at pH 1.2 (Stomach) | % Release at pH 6.8 (Small Intestine) | % Release at pH 7.4 (Colon) |
| 2 | < 5% | < 10% | 15% |
| 4 | < 5% | < 15% | 35% |
| 8 | < 5% | < 15% | 60% |
| 12 | < 5% | < 15% | 85% |
| 24 | < 5% | < 15% | >95% |
Protocols: Evaluation
Protocol 3: In Vitro Drug Release Assay (Dialysis Bag Method)
This method separates the nanoparticles from the release medium, allowing only the dissolved (released) drug to diffuse out for measurement.[18][19]
Materials:
-
Balsalazide nanoparticle suspension/powder
-
Dialysis membrane (with an appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)
-
Release media:
-
0.1 N HCl (pH 1.2)
-
Phosphate buffer (pH 6.8)
-
Phosphate buffer (pH 7.4)
-
-
Shaking water bath or incubator
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Accurately weigh a quantity of nanoparticles containing a known amount of balsalazide and disperse it in 1-2 mL of the release medium.
-
Transfer this dispersion into a dialysis bag and securely seal both ends.
-
Immerse the sealed bag into a beaker containing 100 mL of release medium (pH 1.2). Place the beaker in a shaking water bath set to 37°C and 100 rpm.
-
After 2 hours, remove the bag and transfer it to a new beaker containing fresh release medium of pH 6.8.
-
Continue the study for another 3-4 hours in pH 6.8 buffer.
-
Finally, transfer the bag to a beaker with pH 7.4 buffer and continue the study for up to 24 or 48 hours.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release medium outside the bag.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the withdrawn samples for balsalazide concentration using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vivo Efficacy in a Murine Model of Colitis
Principle: Dextran sulfate (B86663) sodium (DSS) is administered in drinking water to induce acute colitis in mice, which mimics the pathology of human UC. The efficacy of the balsalazide nanoparticles is then assessed by their ability to ameliorate the symptoms and pathology of the disease.[20]
Materials:
-
6-8 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
Balsalazide nanoparticles
-
Vehicle control (e.g., saline or water)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice for one week before the start of the experiment.
-
Group Allocation: Divide mice into at least four groups:
-
Group 1: Healthy Control (no DSS, vehicle only)
-
Group 2: DSS Control (DSS + vehicle)
-
Group 3: DSS + Free Balsalazide
-
Group 4: DSS + Balsalazide Nanoparticles
-
-
Induction of Colitis: a. For groups 2, 3, and 4, administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days. Group 1 receives regular drinking water.
-
Treatment: a. Starting from day 1 of DSS administration, treat the mice daily via oral gavage with the respective formulations according to their allocated group. Dosing should be based on the equivalent amount of active balsalazide.
-
Monitoring: a. Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. b. Calculate the Disease Activity Index (DAI) score based on these parameters.
-
Termination and Endpoint Analysis: a. At the end of the study (e.g., day 8 or 10), euthanize the mice. b. Carefully dissect the entire colon from the cecum to the anus. c. Measure the colon length (a shorter colon indicates more severe inflammation). d. Collect sections of the distal colon for histological analysis (e.g., H&E staining) to assess tissue damage, ulceration, and inflammatory cell infiltration. e. Colon tissue can also be used for myeloperoxidase (MPO) assays or cytokine analysis (e.g., TNF-α, IL-6) to quantify inflammation.
-
Data Analysis: Compare the DAI scores, colon lengths, histological scores, and inflammatory markers between the different groups to determine the therapeutic efficacy of the nanoparticle formulation.
References
- 1. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. PathWhiz [smpdb.ca]
- 6. ijpdr.com [ijpdr.com]
- 7. Balsalazide Disodium (balsalazide disodium) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 8. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 12. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Modeling to Guide the Design of Mesalazine Nanoparticles Tailored for the Incorporation of Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and Characterization of Salsalate-Loaded Chitosan Nanoparticles: In Vitro Release and Antibacterial and Antibiofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation and Characterization of Salsalate-Loaded Chitosan Nanoparticles: In Vitro Release and Antibacterial and Antibiofilm Activity | MDPI [mdpi.com]
- 17. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticles Obtained from Zein for Encapsulation of Mesalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. researchgate.net [researchgate.net]
experimental protocol for creating balsalazide-loaded nanosponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) is a prodrug of 5-aminosalicylic acid (5-ASA) used in the treatment of inflammatory bowel disease (IBD).[1][2][3] Its therapeutic efficacy is dependent on the targeted delivery of 5-ASA to the colon, where it exerts its anti-inflammatory effects.[1][2] Nanosponges are porous, nanosized delivery systems that can encapsulate a variety of drug molecules, offering advantages such as enhanced solubility, sustained release, and targeted delivery.[4][5][6][7] This document provides a detailed experimental protocol for the synthesis and characterization of balsalazide-loaded nanosponges, aimed at improving its therapeutic efficacy for IBD.
Mechanism of Action of Balsalazide
Balsalazide is designed to deliver its active component, mesalamine (5-ASA), directly to the colon. In the colon, bacterial azoreductases cleave the bond between 5-ASA and its inert carrier molecule.[1][2][3] The released 5-ASA then acts locally on the colonic mucosa to reduce inflammation. While the precise mechanism of 5-ASA is not fully understood, it is believed to involve the inhibition of inflammatory mediator production, such as prostaglandins (B1171923) and leukotrienes, by blocking the cyclooxygenase and lipoxygenase pathways.[1][2][8] Additionally, 5-ASA may inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[1]
Experimental Protocols
Materials
-
Balsalazide
-
Ethyl cellulose (B213188)
-
Polyvinyl alcohol (PVA)
-
Distilled water
-
All other reagents should be of analytical grade.
Synthesis of Balsalazide-Loaded Nanosponges (Emulsion Solvent Diffusion Method)
The emulsion solvent diffusion method is a widely used technique for the preparation of nanosponges.[9][10][11] This method involves the emulsification of an organic polymer solution containing the drug into an aqueous phase, followed by the diffusion of the organic solvent, leading to the formation of nanosponges.
Protocol:
-
Preparation of the Organic Phase: Dissolve a specific amount of ethyl cellulose and balsalazide in dichloromethane. For instance, dissolve ethyl cellulose and the drug in 20 ml of dichloromethane.[9]
-
Preparation of the Aqueous Phase: Dissolve polyvinyl alcohol (PVA) in distilled water to form the continuous phase.
-
Emulsification: Slowly add the organic phase to the aqueous phase while stirring at a constant speed of approximately 1000 rpm for about 2 hours.[9][11]
-
Solvent Diffusion: Continue stirring to allow the dichloromethane to diffuse into the aqueous phase, leading to the precipitation of the nanosponges.
-
Collection and Washing: Collect the formed nanosponges by filtration.[9]
-
Drying: Dry the collected nanosponges in an oven at 40°C.[9][11]
Characterization of Balsalazide-Loaded Nanosponges
A thorough characterization is essential to ensure the quality and efficacy of the prepared nanosponges. The following are key characterization techniques:
1. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify the functional groups and to confirm the encapsulation of the drug within the nanosponge matrix by observing shifts in the characteristic peaks.[12][13]
-
Protocol:
-
Prepare pellets of pure balsalazide, blank nanosponges, and balsalazide-loaded nanosponges with KBr.
-
Scan the pellets over a wavenumber range of 4000 to 400 cm⁻¹.
-
Compare the spectra to identify any interactions or the presence of the drug in the final formulation. The appearance of characteristic peaks of balsalazide in the loaded nanosponge spectrum confirms its entrapment.[12]
-
2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the physical state of the encapsulated drug (crystalline or amorphous) and to assess drug-polymer interactions.[12][13][14]
-
Protocol:
-
Accurately weigh 2-5 mg of the sample (pure balsalazide, blank nanosponges, and balsalazide-loaded nanosponges) into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range of 40 to 300°C under a nitrogen atmosphere.[14]
-
A shift or disappearance of the drug's melting endotherm in the thermogram of the loaded nanosponges suggests the amorphization or molecular dispersion of the drug within the polymer matrix.[12]
-
3. Particle Size and Zeta Potential Analysis
These parameters are crucial for predicting the in vivo behavior of the nanosponges. Particle size affects drug release and cellular uptake, while zeta potential indicates the stability of the nanosponge dispersion.
-
Protocol:
-
Disperse the nanosponge formulation in distilled water.
-
Measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Measure the zeta potential using the same instrument to assess the surface charge and stability. A zeta potential of around -20.2 mV has been reported for balsalazide nanosponges.[15][16]
-
4. Determination of Entrapment Efficiency and Drug Loading
-
Protocol:
-
Accurately weigh a specific amount of balsalazide-loaded nanosponges.
-
Disperse the nanosponges in a suitable solvent (e.g., a mixture of buffer and an organic solvent) and sonicate to break the nanosponges and release the drug.
-
Centrifuge the dispersion to separate the undissolved polymer.
-
Analyze the supernatant for balsalazide content using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Mass of drug in nanosponges / Initial mass of drug) x 100
-
DL% = (Mass of drug in nanosponges / Mass of nanosponges) x 100
An encapsulation efficiency of up to 89.78% has been reported for balsalazide nanosponges.[15][16]
-
5. In Vitro Drug Release Studies
This study evaluates the rate and extent of drug release from the nanosponges, which is critical for predicting their in vivo performance.
-
Protocol:
-
Use a dissolution apparatus (e.g., USP Type II paddle apparatus).
-
Place a known quantity of balsalazide-loaded nanosponges in the dissolution medium, which should simulate the conditions of the gastrointestinal tract (e.g., simulated gastric fluid followed by simulated intestinal fluid).
-
Maintain the temperature at 37 ± 0.5°C and stir at a constant speed.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals and replace with fresh medium.
-
Analyze the samples for balsalazide concentration using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile. A sustained release profile is generally desirable for targeted colonic delivery.
-
Data Presentation
The quantitative data obtained from the characterization studies should be summarized in tables for easy comparison and analysis.
Table 1: Formulation and Characterization of Balsalazide-Loaded Nanosponges
| Formulation Code | Polymer:Drug Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| BNS-1 | 1:1 | Data | Data | Data | Data | Data |
| BNS-2 | 2:1 | 52.74 ± 1.05[15][16] | Data | -20.2[15][16] | 89.78 ± 0.45[15][16] | Data |
| BNS-3 | 3:1 | Data | Data | Data | Data | Data |
Table 2: In Vitro Drug Release Profile of Balsalazide-Loaded Nanosponges
| Time (hours) | Cumulative Drug Release (%) - BNS-1 | Cumulative Drug Release (%) - BNS-2 | Cumulative Drug Release (%) - BNS-3 |
| 1 | Data | Data | Data |
| 2 | Data | Data | Data |
| 4 | Data | Data | Data |
| 8 | Data | Data | Data |
| 12 | Data | Data | Data |
| 24 | Data | Data | Data |
Conclusion
This document provides a comprehensive set of protocols for the synthesis and characterization of balsalazide-loaded nanosponges. By following these detailed methodologies, researchers and drug development professionals can effectively formulate and evaluate this novel drug delivery system. The use of nanosponges as a carrier for balsalazide holds significant promise for improving the targeted delivery and therapeutic efficacy of this important drug for the treatment of inflammatory bowel disease. Further in vivo studies are recommended to validate the performance of these formulations.
References
- 1. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. youtube.com [youtube.com]
- 4. Nanosponge: A promising and intriguing strategy in medical and pharmaceutical Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ascension of nanosponges as a drug delivery carrier: preparation, characterization, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajptonline.com [ajptonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Emulsion solvent diffusion method: Significance and symbolism [wisdomlib.org]
- 11. iglobaljournal.com [iglobaljournal.com]
- 12. Frontiers | Cyclodextrin-Based Nanosponges: Overview and Opportunities [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Design & development of nanosponge loaded topical gel of curcumin and caffeine mixture for augmented treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpdr.com [ijpdr.com]
- 16. ijpdr.com [ijpdr.com]
Application Notes and Protocols for the Bioanalytical Assay of Balsalazide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative bioanalysis of balsalazide (B1667723) and its primary metabolites, 5-aminosalicylic acid (5-ASA) and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in biological matrices. The methodologies described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] It is designed for targeted delivery to the colon, where it is cleaved by bacterial azoreductases to release the active moiety, 5-ASA.[1] Accurate quantification of balsalazide and its metabolites in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of these compounds due to its high selectivity, sensitivity, and speed.[1][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Balsalazide-d3, is considered the gold standard for accurate and precise quantification in LC-MS/MS assays.[1][5]
Metabolic Pathway of Balsalazide
Balsalazide is minimally absorbed in the upper gastrointestinal tract. Upon reaching the colon, it is metabolized by bacterial azoreductases, releasing 5-ASA, the therapeutically active component, and 4-aminobenzoyl-β-alanine, a carrier molecule.[6][7] 5-ASA is then partially absorbed and metabolized in the intestinal mucosa and liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative performance parameters for the analysis of balsalazide and its metabolites using various bioanalytical methods.
Table 1: LC-MS/MS Method Parameters for Balsalazide and its Metabolites
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (% RSD) | Accuracy (% Bias) |
| Balsalazide | 1 | 1 - 1000 | < 15 | ± 15 |
| 5-ASA | 2 - 50 | 2 - 4000 | < 15[9][10][11] | ± 15[10][11] |
| N-Ac-5-ASA | 10 - 50 | 10 - 4000 | < 15[10][11] | ± 15[10][11] |
Data synthesized from multiple sources. Specific values may vary depending on the exact methodology and instrumentation.
Table 2: Pharmacokinetic Parameters of Balsalazide and its Metabolites
| Analyte | Tmax (h) | t1/2 (h) |
| Balsalazide | 0.5 - 2.0 | 1.9 |
| 5-ASA | 8.0 - 36.2 | 9.5 |
| N-Ac-5-ASA | 8.0 - 36.2 | 10.5 |
Data from a study in healthy volunteers following a single oral dose.[7]
Experimental Protocols
General Bioanalytical Workflow
The general workflow for the bioanalysis of balsalazide and its metabolites involves sample preparation to extract the analytes from the biological matrix, followed by chromatographic separation and detection by mass spectrometry.
Sample Preparation Protocols
The choice of sample preparation method is critical for removing interfering substances and ensuring the sensitivity and reliability of the analytical method.[3]
This is a rapid and simple method suitable for high-throughput analysis.[2][3]
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the working solution of the internal standard (e.g., Balsalazide-d3).[2]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[2]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[2][3]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[2][3]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[2][3]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[2]
LLE offers a cleaner sample compared to PPT by partitioning the analyte into an immiscible organic solvent.[12]
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution.[1]
-
Briefly vortex to mix.
-
Add 500 µL of an extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol (B130326) or methyl tert-butyl ether).[1]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.[1]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.[1]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
SPE provides excellent sample cleanup by selectively retaining the analyte on a solid sorbent while washing away interferences.[2][12]
-
Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[2]
-
To 100 µL of plasma or serum, add the working solution of the internal standard.
-
Acidify the sample with 20 µL of 2% formic acid in water.[2]
-
Load the pre-treated sample onto the conditioned SPE cartridge.[2]
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[2]
-
Elute the analyte and internal standard with 1 mL of methanol.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Instrumentation and Conditions
The following are typical instrumental parameters for the analysis of balsalazide and its metabolites.
-
Instrumentation : An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Chromatographic Column : A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[2] For balsalazide, a BetaMax Acid column may be used, while an XTerra RP18 column can be employed for its metabolites.[4][7]
-
Mobile Phase : A gradient of acetonitrile or methanol with volatile additives like formic acid or ammonium (B1175870) formate (B1220265) is often used for MS compatibility.[4] For example, a mobile phase for 5-ASA and N-Ac-5-ASA can be a mixture of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (85:15, v/v).[11]
-
Flow Rate : Typically in the range of 0.2 - 0.6 mL/min.[4]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[4] Specific precursor-to-product ion transitions are determined during method development.
Table 3: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Balsalazide | 358.1 | 199.1 |
| 5-ASA | 154.0 | 108.0 |
| N-Ac-5-ASA | 196.0 | 150.0 / 107.0 |
| Balsalazide-d3 | 361.1 | 202.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Conclusion
The LC-MS/MS methods described provide reliable and sensitive approaches for the quantitative determination of balsalazide and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making these methods well-suited for regulated bioanalytical studies. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Inducing Remission with Balsalazide in Murine Models of Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing balsalazide (B1667723) in preclinical murine models of ulcerative colitis (UC). The protocols detailed below, derived from established research, offer a framework for investigating the therapeutic efficacy of balsalazide in inducing remission.
Introduction
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), a first-line treatment for mild to moderate ulcerative colitis.[1] It is designed for targeted delivery to the colon, where bacterial azoreductases cleave the balsalazide molecule, releasing the active 5-ASA.[1] This localized delivery minimizes systemic absorption and potential side effects. The anti-inflammatory effects of 5-ASA are mediated, in part, through the inhibition of key inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB).[2][3] Murine models of colitis are essential tools for evaluating the efficacy and mechanisms of novel and existing therapies like balsalazide. The dextran (B179266) sulfate (B86663) sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced colitis models are two of the most commonly used, representing different aspects of UC pathogenesis.
Data Presentation: Efficacy of Balsalazide in DSS-Induced Colitis
The following tables summarize the quantitative data from a study by Liu et al. (2009), demonstrating the dose-dependent efficacy of balsalazide in a DSS-induced murine model of colitis.[2][4]
Table 1: Effect of Balsalazide on Disease Activity Index (DAI) and Histological Index (HI)
| Treatment Group | Dose (mg/kg) | Mean DAI Score | Mean HI Score |
| Control | - | 0.00 ± 0.00 | 0.00 ± 0.00 |
| DSS Model | - | 3.56 ± 0.53 | 4.33 ± 0.82 |
| Balsalazide | 42 | 2.56 ± 0.53 | 3.11 ± 0.78 |
| Balsalazide | 141 | 1.89 ± 0.60 | 2.00 ± 0.71 |
| Balsalazide | 423 | 1.22 ± 0.44 | 1.22 ± 0.67 |
*P<0.05 compared to the DSS model group.
Table 2: Effect of Balsalazide on Colonic Oxidative Stress Markers
| Treatment Group | Dose (mg/kg) | MDA (nmol/mg prot) | MPO (U/g tissue) | SOD (U/mg prot) | GSH-Px (U/mg prot) |
| Control | - | 1.23 ± 0.21 | 1.21 ± 0.31 | 89.5 ± 10.2 | 45.6 ± 5.1 |
| DSS Model | - | 3.58 ± 0.42 | 4.89 ± 0.67 | 45.3 ± 6.8 | 21.3 ± 3.9 |
| Balsalazide | 42 | 2.87 ± 0.35 | 3.78 ± 0.54 | 58.9 ± 7.1 | 29.8 ± 4.2 |
| Balsalazide | 141 | 2.15 ± 0.29 | 2.67 ± 0.43 | 69.8 ± 8.2 | 35.4 ± 4.5 |
| Balsalazide | 423 | 1.54 ± 0.24 | 1.89 ± 0.38 | 78.4 ± 9.5 | 40.1 ± 4.8 |
*P<0.05 compared to the DSS model group.
Table 3: Effect of Balsalazide on Pro-inflammatory Cytokine Levels in the Small Intestine Mucosa
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg prot) | IFN-γ (pg/mg prot) |
| Control | - | 15.4 ± 2.8 | 25.6 ± 4.1 |
| DSS Model | - | 48.9 ± 6.2 | 78.4 ± 8.9 |
| Balsalazide | 42 | 37.8 ± 5.1 | 61.2 ± 7.5 |
| Balsalazide | 141 | 28.1 ± 4.5 | 45.3 ± 6.8 |
| Balsalazide | 423 | 20.3 ± 3.9 | 32.8 ± 5.3 |
*P<0.05 compared to the DSS model group.
Experimental Protocols
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis and Balsalazide Treatment
This protocol is adapted from the methodology described by Liu et al. (2009) for inducing acute colitis in mice.[2][4]
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000
-
Balsalazide
-
Sterile water or 0.9% saline
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Induction of Colitis:
-
Prepare a 5% (w/v) DSS solution in sterile drinking water.
-
Provide the 5% DSS solution to the mice as their sole source of drinking water for 7 consecutive days.
-
A control group should receive regular sterile drinking water.
-
-
Balsalazide Preparation and Administration:
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Calculate the Disease Activity Index (DAI) score based on these parameters.
-
-
Termination and Sample Collection:
-
At the end of the 7-day treatment period, euthanize the mice.
-
Carefully dissect the colon and measure its length.
-
Collect colon tissue for histological analysis and biochemical assays (e.g., MPO, MDA, SOD, GSH-Px).
-
Collect small intestine mucosal tissue for cytokine analysis (e.g., TNF-α, IFN-γ).
-
Protocol 2: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis and Balsalazide Treatment
This protocol provides a general framework for TNBS-induced colitis, with the incorporation of balsalazide treatment. Specific parameters may need to be optimized for your laboratory and research questions.
Materials:
-
BALB/c mice (6-8 weeks old)
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
Balsalazide
-
Sterile water or 0.9% saline
-
Catheter for intrarectal administration
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: Acclimate mice for at least one week.
-
Induction of Colitis:
-
Fast the mice for 24 hours before TNBS administration.
-
Anesthetize the mice.
-
Prepare a solution of TNBS in 50% ethanol.
-
Slowly instill the TNBS solution into the colon via a catheter inserted approximately 4 cm into the rectum.
-
Hold the mice in a head-down position for a few minutes to prevent leakage.
-
A control group should receive an intrarectal administration of 50% ethanol.
-
-
Balsalazide Treatment:
-
Prepare balsalazide suspensions as described in Protocol 1.
-
Begin daily oral gavage of balsalazide or vehicle control 24 hours after TNBS administration and continue for the duration of the experiment (typically 3-7 days).
-
-
Monitoring:
-
Monitor the mice daily for weight loss, stool consistency, and signs of rectal bleeding to calculate the DAI.
-
-
Termination and Sample Collection:
-
At the end of the study period, euthanize the mice.
-
Collect colon tissue for macroscopic scoring of inflammation, measurement of colon length, and histological and biochemical analyses.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing and treating murine colitis.
Balsalazide (5-ASA) Signaling Pathway
Caption: Balsalazide's mechanism of action via 5-ASA.
References
- 1. Balsalazide: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Analysis of Balsalazide and Parthenolide Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Balsalazide (B1667723), a prodrug of 5-aminosalicylate (B10771825) (5-ASA), is an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease.[1][2][3] Its mechanisms of action include the inhibition of nuclear factor-κB (NF-κB) activity.[1][2][3] Parthenolide (B1678480), a sesquiterpene lactone derived from the feverfew plant, is a potent inhibitor of NF-κB signaling and has demonstrated significant anti-cancer and pro-apoptotic effects in various cancer models.[4][5][6][7] The combination of balsalazide and parthenolide has been investigated as a potential therapeutic strategy, particularly for colorectal cancer.[4][5] In vitro studies have revealed that this combination results in enhanced antitumor efficacy, primarily through a synergistic blockade of the NF-κB activation pathway.[4][5]
These notes provide a summary of the quantitative data from these studies and detailed protocols for replicating the key experiments.
Data Presentation: Synergistic Effects
The combination of balsalazide and parthenolide has been shown to synergistically suppress cancer cell viability and induce apoptosis in human colorectal carcinoma cell lines, such as HCT116.[1][2][8]
Table 1: Synergistic Suppression of HCT116 Cell Viability
| Treatment Condition (24h) | Mean Cell Viability (%) |
| Parthenolide (PT) only | 77.54 ± 2.80 |
| Balsalazide only | 81.77 ± 3.90 |
| Parthenolide + Balsalazide | 33.97 ± 4.74 |
| Data sourced from a study on HCT116 cells, indicating a more pronounced decrease in viability with combination treatment.[8] |
Table 2: Enhanced Induction of Apoptosis in HCT116 Cells
| Treatment Condition (24h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) | Fold Increase vs. Balsalazide Alone |
| Balsalazide + Parthenolide | 17.11 | 14.24 | 31.35 | ~5-fold |
| Data from Annexin-V FITC and Propidium Iodide staining shows a dramatic increase in apoptotic cell death with co-treatment.[4] |
Signaling Pathway and Experimental Workflows
Mechanism of Action: NF-κB Pathway Inhibition
The synergistic antitumor effect of the balsalazide and parthenolide combination stems from their enhanced inhibition of the NF-κB signaling pathway.[4] Parthenolide is a known potent inhibitor of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκB-α.[6][9] This action keeps NF-κB sequestered in the cytoplasm. The combination of both drugs markedly suppresses the phosphorylation of IκB-α, the nuclear translocation of the p65 subunit of NF-κB, and the DNA-binding activity of NF-κB.[1][2][4]
Caption: NF-κB signaling pathway and points of inhibition by parthenolide and balsalazide.
Experimental Protocols
Protocol 1: Cell Culture and Drug Treatment
This protocol outlines the basic steps for culturing HCT116 cells and treating them with parthenolide and balsalazide.
Caption: Workflow for HCT116 cell culture and drug administration.
Methodology:
-
Cell Culture: Human colorectal carcinoma HCT116 cells are cultured in RPMI 1640 medium.[8] This medium is supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 2 U/mL penicillin, and 2 mg/mL streptomycin.[8] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]
-
Cell Seeding: For experiments, cells are seeded in multi-well plates (e.g., 3x10^4 cells/well in a 24-well plate) and allowed to adhere for 24 hours.[8]
-
Drug Preparation: Parthenolide is typically dissolved in DMSO to create a stock solution. Balsalazide is dissolved in an appropriate solvent. Subsequent dilutions are made in serum-free medium.
-
Treatment: Before treatment, the growth medium is removed, and cells are washed with PBS. The drugs, diluted to their final concentrations in serum-free medium, are added to the cells.[8] Cells are then incubated for the desired time period (e.g., 24 hours).[8]
Protocol 2: Apoptosis Analysis via Annexin V-FITC/PI Staining
This protocol uses flow cytometry to quantify apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for apoptosis detection using Annexin V and PI staining.
Methodology:
-
Cell Preparation: Following drug treatment, harvest the cells, including the floating cells in the supernatant, by trypsinization or scraping.[8][10]
-
Washing: Wash the collected cells with ice-cold PBS (pH 7.4) and centrifuge to pellet the cells.[3]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cells.[8]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[8]
-
Analysis: After incubation, add more 1X Binding Buffer to each tube and analyze the samples using a flow cytometer.[8] The results will distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Protocol 3: Western Blot for NF-κB Pathway Protein Analysis
This protocol is used to detect changes in the localization and phosphorylation state of key proteins in the NF-κB pathway, such as p65 and IκB-α.
Caption: General workflow for Western Blot analysis of NF-κB pathway proteins.
Methodology:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS.[3]
-
Fractionation (for translocation studies): To analyze the translocation of p65, separate the cytosolic and nuclear fractions.[3][4]
-
Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE, then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p65, phospho-IκB-α, IκB-α, Lamin B for nuclear loading control, Actin for cytosolic loading control) overnight at 4°C.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The combination of balsalazide and parthenolide is expected to decrease IκB-α phosphorylation and reduce the amount of p65 in the nuclear fraction.[1][4]
References
- 1. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells [irjournal.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined Parthenolide and Balsalazide Have Enhanced Antitumor Efficacy Through Blockade of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. irjournal.org [irjournal.org]
- 9. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
stability of balsalazide in different solvent and pH conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the stability of balsalazide (B1667723) in various solvents and under different pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of balsalazide?
Balsalazide is a stable, odorless, yellow to orange crystalline powder.[1] It is a prodrug that is designed to be delivered intact to the colon, where it is cleaved by bacterial azoreduction to release the therapeutically active mesalamine (5-aminosalicylic acid or 5-ASA).[2][3][4] While stable under normal storage conditions, it is susceptible to degradation under certain experimental conditions.
Q2: How does pH affect the stability of balsalazide in aqueous solutions?
Balsalazide is known to be insoluble in acidic conditions and becomes soluble at a pH of at least 4.5.[1] Forced degradation studies have shown that balsalazide undergoes significant degradation under both strongly acidic and alkaline conditions. One study demonstrated that after 12 hours, there was a notable percentage of degradation in both 1 N hydrochloric acid and 1 N sodium hydroxide (B78521) solutions.
Q3: What is the stability of balsalazide in common organic solvents?
Balsalazide is sparingly soluble in methanol (B129727) and ethanol (B145695) and practically insoluble in most other organic solvents.[1] A study has shown that a test solution of balsalazide in a 70:30 (v/v) mixture of methanol and water is stable for up to 48 hours.[5]
Q4: What are the known degradation products of balsalazide?
Forced degradation studies have identified several degradation products of balsalazide. Under stress conditions such as acid, base, and oxidation, the azo bond and amide linkage in the balsalazide molecule can be cleaved.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Unexpectedly low balsalazide concentration in prepared solutions. | Degradation due to inappropriate solvent or pH. | Ensure the pH of aqueous solutions is appropriate for stability. For organic solutions, consider using a methanol-water mixture (70:30 v/v) for short-term stability (up to 48 hours).[5] Avoid strongly acidic or alkaline conditions. |
| Appearance of unknown peaks in chromatograms during analysis. | Formation of degradation products. | Compare the retention times of the unknown peaks with those of known balsalazide degradation products. Utilize a stability-indicating analytical method to resolve the parent drug from its degradants. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Strictly control the pH, temperature, and light exposure during your experiments. Use validated analytical methods and ensure consistent sample handling procedures. |
| Precipitation of balsalazide from solution. | Poor solubility in the chosen solvent system. | Balsalazide is freely soluble in water and isotonic saline. For organic solvents, it has limited solubility.[1] Consider adjusting the solvent composition or pH (to above 4.5 for aqueous solutions) to improve solubility. |
Quantitative Stability Data
The following tables summarize the quantitative data on the stability of balsalazide under various stress conditions as reported in a forced degradation study.
Table 1: Forced Degradation of Balsalazide After 12 Hours
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acidic Hydrolysis | 1 N HCl | 12 hours | Not Specified | 6.31% |
| Alkaline Hydrolysis | 1 N NaOH | 12 hours | Not Specified | 8.18% |
| Oxidation | 3.0% H₂O₂ | 12 hours | Not Specified | 4.93% |
| Thermal | Heat | 12 hours | Not Specified | 2.31% |
| Photolytic | UV Light | 12 hours | Not Specified | 3.08% |
| Data sourced from a stability-indicating HPLC method development study. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Balsalazide
This protocol outlines a typical procedure for conducting a forced degradation study on balsalazide to assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of balsalazide in a suitable solvent (e.g., a methanol-water mixture) to prepare a stock solution of a specific concentration.
2. Application of Stress Conditions:
-
Acidic Hydrolysis: To a known volume of the stock solution, add an equal volume of 1 N hydrochloric acid. Keep the mixture for a specified duration (e.g., 12 hours) at room temperature or elevated temperature.
-
Alkaline Hydrolysis: To a known volume of the stock solution, add an equal volume of 1 N sodium hydroxide. Keep the mixture for a specified duration (e.g., 12 hours) at room temperature or elevated temperature.
-
Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3.0% hydrogen peroxide. Keep the mixture for a specified duration (e.g., 12 hours) at room temperature.
-
Thermal Degradation: Place a sample of the solid drug or the stock solution in a temperature-controlled oven at a specified temperature for a defined period.
-
Photolytic Degradation: Expose a sample of the solid drug or the stock solution to a known intensity of UV light in a photostability chamber for a specific duration.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all the stressed samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining balsalazide and to identify and quantify any degradation products.
Visualizations
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Balsalazide Disodium | C17H13N3Na2O6 | CID 135413496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Colazal | C17H17N3Na2O8 | CID 135414247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Colonic Delivery of Balsalazide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the colonic delivery of balsalazide (B1667723).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing novel delivery strategies for balsalazide?
A1: Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA), the active therapeutic agent for treating inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] The efficacy of balsalazide depends on its successful delivery to the colon, where resident bacteria cleave the azo bond to release 5-ASA.[2][3] However, premature drug release in the upper gastrointestinal tract can lead to reduced therapeutic effect at the target site and potential systemic side effects.[2] Novel delivery strategies aim to ensure that the majority of the drug reaches the colon intact, thereby maximizing its local anti-inflammatory effect and minimizing off-target effects.[4]
Q2: What are the primary strategies being explored to improve the colonic delivery of balsalazide?
A2: The main strategies focus on exploiting the unique physiological environment of the colon. These include:
-
pH-Dependent Systems: These formulations utilize enteric polymers that are insoluble at the low pH of the stomach but dissolve at the higher pH of the small intestine and colon.[5][6]
-
Microbially-Triggered Systems: This approach uses polymers that are specifically degraded by the enzymes (e.g., azoreductases) produced by colonic microflora. Balsalazide itself is a prodrug that utilizes this mechanism.[2][4]
-
Time-Dependent Systems: These systems are designed to release the drug after a predetermined lag time corresponding to the transit time to the colon.[7]
-
Prodrug Approach: Balsalazide is a classic example of a prodrug designed for colon targeting. Further research involves creating novel prodrugs with improved stability and release kinetics.[8][9]
-
Nanoparticulate Systems: Encapsulating balsalazide in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect the drug from premature degradation and offer controlled release in the colon.[10]
Q3: How does the active metabolite of balsalazide, 5-ASA, exert its anti-inflammatory effect?
A3: The exact mechanism of 5-ASA is not fully understood, but it is known to act locally on the colonic mucosa.[11] It is believed to modulate inflammatory responses through several pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[12][13][14] Additionally, 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of various inflammatory genes.[12][15]
Troubleshooting Guides
Issue 1: Premature Drug Release in In Vitro Dissolution Studies
| Potential Cause | Troubleshooting Step |
| Inadequate enteric coating. | Increase the thickness of the enteric coating. Ensure uniform coating by optimizing the coating parameters (e.g., spray rate, atomization pressure, pan speed). |
| Inappropriate polymer selection. | Select a polymer with a higher pH threshold for dissolution (e.g., Eudragit® S100, which dissolves at pH > 7.0) for more specific colon targeting.[6] |
| Mechanical stress during testing. | Ensure the dissolution apparatus is properly calibrated and that the agitation speed is not excessively high, which could physically disrupt the coating. |
| Formulation instability. | Conduct preformulation studies to ensure compatibility between the drug and excipients. Check for any interactions that might compromise the integrity of the formulation. |
Issue 2: High Variability in In Vivo Animal Studies
| Potential Cause | Troubleshooting Step |
| Inconsistent induction of colitis. | Standardize the protocol for inducing colitis (e.g., DSS concentration, duration of administration). Monitor animals daily for consistent disease development using a disease activity index (DAI).[12][16] |
| Variations in gut microbiota. | House animals in a controlled environment to minimize variations in gut microbiota. Consider co-housing animals to normalize their gut flora before the study. |
| Differences in gastrointestinal transit time. | Fast animals for a standardized period before drug administration to reduce variability in gastric emptying and intestinal transit. |
| Improper drug administration. | Use oral gavage for precise dosing. Ensure the formulation is a homogenous suspension or solution to deliver a consistent dose. |
Issue 3: Low Drug Entrapment Efficiency in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step |
| Suboptimal formulation parameters. | Optimize the ratio of drug to polymer. Adjust the concentration of the cross-linking agent. |
| Inappropriate solvent/anti-solvent. | Experiment with different solvent and anti-solvent systems to find a combination that maximizes drug precipitation and encapsulation. |
| Issues with the preparation method. | Adjust parameters such as stirring speed, temperature, and the rate of addition of the anti-solvent during the nanoprecipitation or desolvation process. |
| Drug leakage during purification. | Use a purification method that minimizes drug loss, such as centrifugation at an optimal speed and temperature, or tangential flow filtration. |
Quantitative Data Summary
The following table summarizes clinical trial data for different balsalazide formulations and dosages in the treatment of mild-to-moderate ulcerative colitis.
| Formulation/Dosage | Comparison Group | Primary Endpoint | Result | Citation |
| Balsalazide 6.75 g/day | Balsalazide 2.25 g/day | Clinical Improvement | Significantly greater improvement in rectal bleeding, stool frequency, and sigmoidoscopic score with the higher dose. | [17] |
| Balsalazide 6.75 g/day | Mesalamine 2.4 g/day | Onset of Action | More rapid onset of action with balsalazide, with significantly greater improvement in sigmoidoscopic score at 2 weeks. | [17] |
| Balsalazide 6.6 g/day (3.3 g twice daily) | Placebo | Clinical Improvement and Improvement in Rectal Bleeding | 55% in the balsalazide group vs. 40% in the placebo group achieved the primary endpoint (P=0.02). | [18] |
| Balsalazide 3.0 g twice daily | Balsalazide 1.5 g twice daily | Clinical Remission Rate | 77.5% with the high dose vs. 43.8% with the low dose (p=0.006). | [19] |
| Balsalazide 3.0 g twice daily | Mesalamine 0.5 g three times daily | Clinical Remission Rate | 77.5% with high-dose balsalazide vs. 56.8% with mesalamine. | [19] |
| Balsalazide 6.75 g/day (pediatric) | Balsalazide 2.25 g/day (pediatric) | Clinical Improvement | 45% in the high-dose group vs. 37% in the low-dose group. | |
| Balsalazide 6.75 g/day (pediatric) | Balsalazide 2.25 g/day (pediatric) | Clinical Remission | 12% in the high-dose group vs. 9% in the low-dose group. |
Experimental Protocols
Protocol 1: Preparation of Balsalazide-Loaded Polymeric Nanoparticles using the Desolvation Method
This protocol provides a general method for preparing protein-based nanoparticles, such as those made from bovine serum albumin (BSA), which can be adapted for encapsulating balsalazide.
Materials:
-
Balsalazide
-
Bovine Serum Albumin (BSA)
-
Deionized water
-
Ethanol (B145695) (desolvating agent)
-
Glutaraldehyde (B144438) solution (8%, cross-linking agent)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
BSA Solution Preparation: Dissolve a specific amount of BSA (e.g., 100 mg) in deionized water (e.g., 2 mL).
-
Drug Addition: Add the desired amount of balsalazide to the BSA solution and stir until fully dissolved. The amount of drug can be varied to optimize drug loading.
-
pH Adjustment: Adjust the pH of the solution to the desired level (e.g., pH 8-9) using NaOH. This is a critical step as pH affects particle size.
-
Desolvation: Place the solution on a magnetic stirrer. Add ethanol dropwise at a constant rate (e.g., 1 mL/min). The solution will become turbid, indicating nanoparticle formation.
-
Cross-linking: After the addition of ethanol, add a specific volume of glutaraldehyde solution to cross-link and stabilize the nanoparticles. Allow the cross-linking reaction to proceed for a set time (e.g., 24 hours) with continuous stirring.
-
Purification: Purify the nanoparticles to remove unreacted reagents by repeated cycles of centrifugation and redispersion in deionized water.
-
Lyophilization: For long-term storage, the purified nanoparticle suspension can be freeze-dried.
Protocol 2: In Vitro Drug Release Study for Colon-Targeted Balsalazide Tablets
This protocol simulates the pH changes in the gastrointestinal tract to evaluate the release profile of a colon-targeted formulation.[1][2]
Apparatus:
-
USP Dissolution Apparatus II (Paddle Apparatus)
Dissolution Media:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl (pH 1.2)
-
Simulated Intestinal Fluid (SIF): Phosphate (B84403) buffer (pH 6.8)
-
Simulated Colonic Fluid (SCF): Phosphate buffer (pH 7.4)
Procedure:
-
Set the paddle speed to 50-100 rpm and the temperature to 37 ± 0.5°C.
-
Place the tablet in 900 mL of SGF (pH 1.2).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1 and 2 hours). Replace the withdrawn volume with fresh SGF.
-
After 2 hours, change the medium to SIF (pH 6.8). This can be done by either replacing the entire medium or by adding a concentrated phosphate buffer to adjust the pH.
-
Continue the dissolution testing in SIF for a specified period (e.g., 3 hours), withdrawing samples at regular intervals.
-
After the designated time in SIF, change the medium to SCF (pH 7.4) and continue the test until the drug is expected to be fully released (e.g., up to 24 hours).
-
Analyze the withdrawn samples for balsalazide concentration using a validated analytical method (e.g., HPLC-UV).
-
Plot the cumulative percentage of drug released versus time.
Protocol 3: Evaluation of a Novel Balsalazide Formulation in a DSS-Induced Colitis Animal Model
This protocol outlines a typical procedure for evaluating the efficacy of a new balsalazide formulation in a rodent model of ulcerative colitis.[11]
Animals:
-
Male Wistar rats or C57BL/6 mice.
Induction of Colitis:
-
Administer Dextran Sulfate Sodium (DSS) (3-5% w/v, molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days.
-
Monitor the animals daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score.
Treatment Protocol:
-
Divide the animals into groups:
-
Healthy control (no DSS, no treatment)
-
DSS control (DSS, vehicle treatment)
-
Positive control (DSS, standard balsalazide treatment)
-
Test group(s) (DSS, novel balsalazide formulation treatment)
-
-
Begin treatment after the induction of colitis or as per the study design. Administer the formulations orally once daily.
-
Continue treatment for a specified duration (e.g., 7-14 days).
Evaluation of Efficacy:
-
Clinical Assessment: Continue daily monitoring of body weight and DAI.
-
Macroscopic Assessment: At the end of the study, sacrifice the animals and excise the colons. Measure the colon length and score for macroscopic signs of inflammation.
-
Histological Analysis: Take sections of the colon for histological examination to assess tissue damage, inflammatory cell infiltration, and mucosal ulceration.
-
Biochemical Analysis: Homogenize a portion of the colon tissue to measure the levels of inflammatory markers such as myeloperoxidase (MPO) and cytokines (e.g., TNF-α, IL-6).
Visualizations
References
- 1. Frontiers | Preparation of Colon-Targeted Acetylharpagide Tablets and its Release Properties in vivo and in vitro [frontiersin.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green biosynthesis, characterization, and cytotoxic effect of magnetic iron nanoparticles using Brassica Oleracea var capitata sub var rubra (red cabbage) aqueous peel extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and in vitro release mechanisms of modified pectin matrix tablets for colon-targeted drug delivery :: BioResources [bioresources.cnr.ncsu.edu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. Safety and efficacy of a new 3.3 g b.i.d. tablet formulation in patients with mild-to-moderately-active ulcerative colitis: a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. testinglab.com [testinglab.com]
- 16. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 17. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSS-Induced Colitis Model in Wistar Rats | Inflammatory Bowel Disease Research [en.htscience.com]
- 19. yeasenbio.com [yeasenbio.com]
challenges in formulating balsalazide for preclinical oral administration
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges and solutions for formulating balsalazide (B1667723) for preclinical oral administration. The following information is curated to address common issues and provide clear, actionable protocols for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral gavage of Balsalazide Disodium (B8443419)?
A1: Balsalazide disodium is freely soluble in aqueous solutions.[1][2][3] Therefore, the recommended and simplest vehicle is sterile water or isotonic saline (0.9% NaCl). If a suspension is required for your experimental design (e.g., to match a control group with an insoluble compound), a low concentration (e.g., 0.5%) of methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC) in water can be used as a suspending agent.[1]
Q2: How should I prepare a Balsalazide Disodium solution or suspension for oral gavage?
A2: For a solution, weigh the desired amount of Balsalazide Disodium powder and add it to the appropriate volume of sterile water or saline. Mix thoroughly using a vortex mixer until fully dissolved. Gentle warming or sonication can aid dissolution. For a suspension, first, create the vehicle by slowly adding the suspending agent (e.g., 0.5% w/v methylcellulose) to water while stirring continuously. Once the vehicle is homogenous, add the weighed Balsalazide Disodium powder and vortex thoroughly to ensure a uniform suspension before each dose administration.[1]
Q3: What are the key physicochemical properties of Balsalazide Disodium to consider during formulation?
A3: Balsalazide disodium is a stable, odorless, orange to yellow microcrystalline powder.[2][3][4][5] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃N₃Na₂O₆·2H₂O (dihydrate) | [4][5] |
| Molecular Weight | 437.31 g/mol (dihydrate) | [4][5] |
| Solubility in Water | Freely soluble / 87 mg/mL | [1][2][3][4] |
| Solubility in Ethanol | Sparingly soluble / Insoluble | [2][3][4][5] |
| Appearance | Orange to yellow microcrystalline powder | [2][3][4][5] |
Q4: How stable is Balsalazide Disodium in an aqueous vehicle?
A4: While specific stability data in common gavage vehicles is limited in publicly available literature, it is recommended to prepare dosing solutions or suspensions fresh daily for preclinical studies to ensure accurate dosing and avoid potential degradation.[1]
Q5: Are there any specific challenges with high-dose oral administration of Balsalazide for toxicology studies?
A5: Yes, even with a soluble compound like balsalazide disodium, high doses required for toxicology studies can lead to challenges such as:
-
Viscosity: Highly concentrated solutions can become viscous, making them difficult to handle and administer accurately via oral gavage.
-
Gastrointestinal Tract Tolerability: High concentrations of any substance can potentially cause local irritation or other adverse effects in the gastrointestinal tract of test animals.
-
Achieving and Maintaining Solubility: While freely soluble, achieving very high concentrations may require careful preparation and monitoring to prevent precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during formulation or storage | The concentration of balsalazide exceeds its solubility in the chosen vehicle at the storage temperature. | - Ensure the concentration is within the known solubility limits. - Prepare fresh formulations daily. - If using a co-solvent system, ensure the correct order of addition and mixing. |
| Inhomogeneous suspension | Inadequate mixing or inappropriate suspending agent concentration. | - Vortex the suspension vigorously before each animal is dosed. - Ensure the suspending agent (e.g., 0.5% CMC-Na) is fully hydrated before adding the balsalazide. - Consider using a homogenizer for larger batches. |
| High viscosity of the formulation | The concentration of balsalazide or the suspending agent is too high. | - Reduce the concentration of the suspending agent if possible. - If the dose volume allows, dilute the formulation to a more manageable viscosity. - Use a larger gauge gavage needle, ensuring it is appropriate for the animal's size.[6] |
| Animal distress during or after oral gavage (e.g., coughing, choking) | Improper gavage technique, such as accidental administration into the trachea. This is a critical issue that can be fatal. | - Immediately stop the procedure. - Ensure all personnel are thoroughly trained in proper oral gavage techniques.[7] - Use the correct size and type of gavage needle for the animal species and age.[7] |
| Inconsistent experimental results between animals | - Inaccurate dosing due to an inhomogeneous suspension. - Stress from the gavage procedure affecting the biological outcome. | - Ensure the suspension is uniformly mixed before dosing each animal.[6] - Handle animals gently and consistently to minimize stress.[6] |
Experimental Protocols
Protocol 1: Preparation of Balsalazide Disodium Solution (10 mg/mL) in Sterile Water for Oral Gavage
-
Calculate the required amount of Balsalazide Disodium: For a 10 mL final volume, 100 mg of Balsalazide Disodium is needed.
-
Weigh the Balsalazide Disodium: Accurately weigh 100 mg of Balsalazide Disodium powder.
-
Dissolution: Add the weighed powder to a sterile container with 8 mL of sterile water.
-
Mixing: Vortex the mixture until the powder is completely dissolved.
-
Final Volume Adjustment: Add sterile water to bring the final volume to 10 mL and vortex again to ensure homogeneity.
-
Pre-Administration: Before each administration, visually inspect the solution for any precipitation.
Protocol 2: Preparation of Balsalazide Disodium Suspension (50 mg/mL) in 0.5% Methylcellulose for Oral Gavage
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Slowly add 50 mg of methylcellulose to 10 mL of sterile water while continuously stirring.
-
Allow the mixture to hydrate (B1144303) fully (this may take some time and can be facilitated by following the specific instructions for the type of methylcellulose used).
-
-
Calculate the required amount of Balsalazide Disodium: For a 10 mL final volume, 500 mg of Balsalazide Disodium is needed.
-
Weigh the Balsalazide Disodium: Accurately weigh 500 mg of Balsalazide Disodium powder.
-
Suspension Formulation:
-
Add a small amount of the 0.5% methylcellulose vehicle to the weighed powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing.
-
-
Homogenization: Vortex the suspension vigorously for at least 2 minutes to ensure a uniform distribution of particles.
-
Pre-Administration: Immediately before dosing each animal, vortex the suspension again to ensure homogeneity.
Visualizations
Caption: Balsalazide prodrug activation pathway in the gastrointestinal tract.
Caption: Troubleshooting workflow for preclinical oral gavage of balsalazide.
References
Technical Support Center: Balsalazide Disodium in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter potential interference of balsalazide (B1667723) disodium (B8443419) in their biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is balsalazide disodium and how is it metabolized?
A1: Balsalazide disodium is an anti-inflammatory prodrug used in the treatment of inflammatory bowel disease.[1][2] It is designed for targeted delivery to the colon, where it is cleaved by bacterial azoreductases into its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[3] Mesalamine is the pharmacologically active component that exerts a localized anti-inflammatory effect.
Q2: Can balsalazide or its metabolites interfere with biochemical assays?
A2: Yes, both the active metabolite of balsalazide, mesalamine, and structurally similar drugs like sulfasalazine (B1682708) have been reported to interfere with certain laboratory tests. This interference can be due to the structural and chemical properties of the drug and its metabolites. It is crucial to consider the potential for interference in your experimental design and data interpretation.
Q3: Which specific assays are known to be affected?
A3: There is documented interference in the following assays:
-
Urinary Normetanephrine (B1208972) Assays: Mesalamine, the active metabolite of balsalazide, can cause falsely elevated results in urinary normetanephrine tests that use liquid chromatography with electrochemical detection (LC-ECD).[4] This is due to the similarity in the chromatograms of normetanephrine and a major metabolite of mesalamine.
-
Bilirubin (B190676) Assays: Sulfasalazine, a drug structurally related to balsalazide, has been shown to interfere with certain bilirubin assays, particularly those using multilayer film analyzers (e.g., Ektachem system).[4][5] This interference is spectral in nature and can lead to falsely elevated conjugated bilirubin readings.[4][5] Given the structural similarities, a similar interference from balsalazide should be considered a possibility.
Q4: Can balsalazide affect liver function tests?
A4: Postmarketing reports have noted that products containing or metabolized to mesalamine, such as balsalazide, have been associated with elevated liver function tests, including ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase), GGT (Gamma-Glutamyl Transferase), LDH (Lactate Dehydrogenase), alkaline phosphatase, and bilirubin. While this is often a physiological response (hepatotoxicity), the possibility of direct analytical interference in these assays, especially those with colorimetric endpoints, should not be ruled out, particularly with the azo structure of the parent drug.
Troubleshooting Guides
Issue 1: Unexpectedly High Urinary Normetanephrine Levels
Symptoms: You are measuring urinary normetanephrine in samples from subjects administered balsalazide and observe significantly elevated levels that are inconsistent with other clinical or experimental observations.
Potential Cause: The active metabolite of balsalazide, mesalamine, is known to interfere with liquid chromatography with electrochemical detection (LC-ECD) methods for normetanephrine analysis.
Troubleshooting Steps:
-
Verify the Analytical Method: Confirm the methodology used for the normetanephrine assay. If it is an LC-ECD-based method, there is a high probability of interference.
-
Consult the Laboratory: Discuss the potential for drug interference with the analytical laboratory performing the assay.
-
Alternative Analytical Method: The recommended solution is to re-analyze the samples using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is less susceptible to this type of interference.[4][6]
-
Data Interpretation: If re-analysis is not possible, the results from the LC-ECD method should be interpreted with extreme caution, and the potential for false positives should be clearly stated in any report.
Issue 2: Anomalous Bilirubin Results
Symptoms: You are measuring bilirubin levels in serum or plasma from subjects receiving balsalazide and observe unexpectedly high conjugated bilirubin, or total bilirubin concentrations that are inconsistent with the sample's appearance or other liver function tests.
Potential Cause: Based on data from the structurally similar drug sulfasalazine, balsalazide may cause spectral interference in certain colorimetric bilirubin assays.[4][5] The azo bond in the balsalazide molecule can absorb light at wavelengths used in these assays.
Troubleshooting Steps:
-
Identify the Assay Principle: Determine the specific methodology of your bilirubin assay. Interference has been specifically noted with multilayer film analyzers.
-
Perform a Spiking Study: To confirm interference, you can perform a spiking study by adding a known concentration of balsalazide to a control serum sample and measuring the bilirubin levels. A dose-dependent increase in the apparent bilirubin concentration would suggest interference.
-
Use an Alternative Method: If interference is suspected, consider using an alternative bilirubin method that is less prone to spectral interference. Consult with your laboratory or instrument manufacturer for available options.
-
Sample Dilution: In some cases, diluting the sample may reduce the concentration of the interfering substance below the threshold of interference. However, this must be validated to ensure the bilirubin concentration remains within the linear range of the assay.
Issue 3: Inconsistent Results in Other Colorimetric or Enzymatic Assays
Symptoms: You observe unexpected or inconsistent results in other biochemical assays, particularly those that rely on spectrophotometric or colorimetric detection methods.
Potential Cause: The azo group in the balsalazide molecule, and potentially its metabolites, can absorb light in the visible spectrum, which may interfere with any assay that uses a colorimetric endpoint. Additionally, azo compounds have been shown to inhibit certain enzymes, which could affect enzymatic assays.[7]
Troubleshooting Steps:
-
Review the Assay Wavelength: Check the absorbance spectrum of balsalazide and its metabolites and compare it to the measurement wavelength of your assay.
-
Conduct an Interference Study: Design an experiment to test for interference directly. This can involve adding balsalazide to your assay system at various concentrations to see if it affects the results in the absence of the analyte of interest or if it alters the recovery of a known amount of the analyte.
-
Modify the Assay Protocol: If spectral interference is confirmed, it may be possible to mitigate it by changing the measurement wavelength or using a background correction method.
-
Consider Alternative Assays: If interference cannot be easily mitigated, switching to a different assay principle (e.g., an immunoassay or a chromatographic method) may be necessary.
Data Presentation
Table 1: Summary of Potential Interferences of Balsalazide and Related Compounds in Biochemical Assays
| Drug/Metabolite | Assay | Type of Interference | Observed Effect | Recommended Action |
| Mesalamine (active metabolite of balsalazide) | Urinary Normetanephrine (LC-ECD) | Analytical | Falsely elevated levels | Use LC-MS/MS for analysis.[4][6] |
| Sulfasalazine (structurally similar) | Bilirubin (Multilayer film analyzer) | Spectral | Falsely elevated conjugated bilirubin[4][5] | Use an alternative bilirubin method. |
| Balsalazide (parent drug) | General Colorimetric Assays | Spectral (potential) | Unpredictable | Perform interference testing; consider alternative methods. |
| Balsalazide (parent drug) | Enzymatic Assays | Inhibition (potential) | Decreased enzyme activity | Perform interference testing; consider alternative methods. |
Experimental Protocols
Protocol for Assessing the Interference of Balsalazide in a Spectrophotometric Assay
Objective: To determine if balsalazide or its metabolites interfere with a specific spectrophotometric or colorimetric biochemical assay.
Materials:
-
Balsalazide disodium analytical standard
-
Control matrix (e.g., drug-free serum, plasma, or buffer)
-
Reagents for the biochemical assay of interest
-
Spectrophotometer or plate reader
Methodology:
-
Preparation of Balsalazide Stock Solution: Prepare a concentrated stock solution of balsalazide disodium in an appropriate solvent (e.g., water or DMSO).
-
Spiking Experiment:
-
Take a set of aliquots of the control matrix.
-
Spike the aliquots with increasing concentrations of the balsalazide stock solution to achieve a range of concentrations that are physiologically relevant.
-
Include a "zero" concentration control (spiked with solvent only).
-
-
Assay Performance:
-
Perform the biochemical assay on all the spiked samples according to the standard protocol.
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis:
-
Plot the apparent analyte concentration (or absorbance) against the concentration of balsalazide.
-
A significant, dose-dependent change in the measured value in the absence of the actual analyte, or a change in the recovery of a known amount of analyte, indicates interference.
-
Mandatory Visualizations
References
- 1. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Balsalazide disodium for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypersensitivity reaction to balsalazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Laboratory Medicine Perspective on the Investigation of Phaeochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
effect of concurrent antibiotic use on balsalazide's conversion to mesalamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of balsalazide (B1667723) and the potential impact of concurrent antibiotic use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of balsalazide?
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA).[1][2][3][4] It is designed for targeted delivery of mesalamine to the colon. The balsalazide molecule consists of mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[4] This bond remains intact in the upper gastrointestinal tract, preventing premature absorption of the active drug. Upon reaching the colon, commensal bacteria that produce azoreductase enzymes cleave the azo bond, releasing mesalamine to exert its local anti-inflammatory effects on the colonic mucosa.[1][3][4]
Q2: What is the theoretical basis for a potential interaction between antibiotics and balsalazide?
The conversion of balsalazide to its active form, mesalamine, is entirely dependent on the enzymatic activity of the gut microbiota.[1][3] Antibiotics, particularly broad-spectrum agents, can significantly alter the composition and metabolic activity of the intestinal flora. This disruption of the gut microbiome could theoretically reduce the population of bacteria capable of producing azoreductases, thereby impairing the cleavage of the azo bond in balsalazide and diminishing the local delivery of mesalamine to the colon.[5]
Q3: Is there direct clinical evidence of antibiotics affecting mesalamine levels from balsalazide?
Currently, there is a lack of direct clinical studies that have quantified the impact of specific concurrent antibiotic use on the conversion of balsalazide to mesalamine in humans. The concern is primarily based on the theoretical mechanism of action. One drug interaction database notes that meropenem (B701) may decrease the level or effect of balsalazide by altering intestinal flora, but this is a general statement without supporting quantitative data.[5]
Q4: Which types of antibiotics are most likely to interfere with balsalazide conversion?
Broad-spectrum antibiotics that are active against a wide range of anaerobic bacteria, which are abundant in the colon and responsible for azoreductase production, are theoretically most likely to interfere with balsalazide metabolism. Examples could include clindamycin, metronidazole, and broad-spectrum penicillins or cephalosporins. However, without specific studies, this remains a theoretical consideration.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments investigating the effect of antibiotics on balsalazide metabolism.
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced mesalamine levels in an in vivo animal model co-administered with an antibiotic. | 1. The antibiotic has effectively reduced the population of azoreductase-producing gut bacteria. 2. The antibiotic directly inhibits bacterial azoreductase activity. 3. Altered gastrointestinal transit time due to the antibiotic or illness model. | 1. Perform 16S rRNA sequencing of fecal samples to assess changes in the gut microbiota composition before and after antibiotic administration. 2. Conduct an in vitro azoreductase activity assay using fecal slurries from antibiotic-treated and control animals. 3. Measure gastrointestinal transit time in both experimental groups. |
| High variability in mesalamine concentrations between subjects in an in vivo study. | 1. Inter-individual differences in gut microbiota composition and azoreductase activity. 2. Inconsistent dosing or diet. 3. Analytical variability in sample processing and analysis. | 1. Characterize the baseline gut microbiota of each subject. 2. Standardize diet and ensure strict adherence to the dosing schedule. 3. Implement rigorous quality control during sample collection, storage, and HPLC analysis. |
| No significant effect of the antibiotic on balsalazide conversion in an in vitro fecal slurry model. | 1. The chosen antibiotic may not be effective against the key azoreductase-producing bacteria in the fecal sample. 2. The incubation time may be insufficient to observe a significant effect. 3. The concentration of the antibiotic may be too low. | 1. Test a panel of antibiotics with different spectra of activity. 2. Extend the incubation time and collect samples at multiple time points. 3. Perform a dose-response experiment with varying concentrations of the antibiotic. |
Data Presentation
In Vitro Degradation of Azo-Bonded Prodrugs in Pooled Human Fecal Slurry
| Prodrug | Half-life (t½) in minutes |
| Sulfasalazine | 32.8 |
| Balsalazide | 80.9 |
| Olsalazine | 145.1 |
| Data from an in vitro colonic simulator study.[6] |
Experimental Protocols
In Vitro Model of Balsalazide Metabolism using Fecal Slurry
This protocol is designed to assess the impact of an antibiotic on the conversion of balsalazide to mesalamine by the gut microbiota.
Materials:
-
Fresh fecal samples from healthy human donors
-
Anaerobic chamber
-
Phosphate-buffered saline (PBS), pre-reduced
-
Balsalazide stock solution
-
Antibiotic stock solution
-
Incubator
-
Centrifuge
-
HPLC system for mesalamine quantification
Methodology:
-
Prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in pre-reduced, anaerobic PBS inside an anaerobic chamber.
-
Distribute the fecal slurry into anaerobic culture tubes.
-
Spike the experimental tubes with the desired concentration of the antibiotic. Control tubes should receive an equivalent volume of the vehicle.
-
Pre-incubate the slurries for a defined period (e.g., 2 hours) to allow the antibiotic to act on the microbiota.
-
Initiate the metabolism experiment by adding balsalazide to all tubes to a final concentration of, for example, 1 mM.
-
Incubate the tubes at 37°C under anaerobic conditions.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold methanol) and centrifuging to pellet the fecal matter.
-
Analyze the supernatant for balsalazide and mesalamine concentrations using a validated HPLC method.
Quantification of Balsalazide and Mesalamine by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient will need to be optimized.
Procedure:
-
Prepare a standard curve for both balsalazide and mesalamine.
-
Inject the supernatant from the in vitro metabolism experiment or processed biological samples (plasma, urine, fecal extracts) into the HPLC system.
-
Monitor the elution of the compounds using the UV detector at a wavelength appropriate for both balsalazide and mesalamine (e.g., around 360 nm for the azo bond of balsalazide and a different wavelength for mesalamine).
-
Quantify the concentrations of balsalazide and mesalamine by comparing the peak areas to the standard curve.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Balsalazide Dosage Regimens in Preclinical Colitis Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with balsalazide (B1667723) in preclinical models of colitis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of balsalazide?
A1: Balsalazide is a prodrug of mesalamine, also known as 5-aminosalicylic acid (5-ASA). It is designed for targeted delivery to the colon. In the large intestine, bacterial azoreductases cleave the azo bond in the balsalazide molecule, releasing the active anti-inflammatory agent, 5-ASA, and an inert carrier molecule. 5-ASA is believed to exert its anti-inflammatory effects locally on the colonic mucosa. The precise mechanism of 5-ASA is not fully elucidated but is thought to involve the inhibition of inflammatory mediator production, such as prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase pathways. It may also inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[1]
Q2: Which are the most common preclinical models of colitis for studying balsalazide?
A2: The most frequently used preclinical models are chemically induced colitis models in rodents, primarily mice and rats. The dextran (B179266) sulfate (B86663) sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) models are well-established and widely used. The DSS model is particularly relevant for mimicking the epithelial injury and inflammation seen in ulcerative colitis.
Q3: What are typical dosage ranges for balsalazide in preclinical colitis models?
A3: In a study using a DSS-induced colitis model in C57BL/6J mice, balsalazide was administered intragastrically at doses of 42, 141, and 423 mg/kg.[2] These doses demonstrated a dose-dependent therapeutic effect. It is important to note that optimal dosage can vary depending on the animal strain, the severity of the colitis model, and the specific research question.
Q4: How is balsalazide administered in preclinical models?
A4: In rodent models, balsalazide is typically administered orally via gavage to ensure accurate dosing.
Q5: What are the key outcome measures to assess the efficacy of balsalazide in preclinical colitis models?
A5: Efficacy is evaluated through a combination of clinical and pathological assessments. Key outcome measures include:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Colitis is often associated with a shortening of the colon, so an increase in colon length with treatment is a positive indicator.
-
Histological Analysis: Microscopic examination of colon tissue to assess inflammation, tissue damage, and architectural changes.
-
Myeloperoxidase (MPO) Activity: An enzyme marker for neutrophil infiltration into the colonic tissue.
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) in colon tissue.
Troubleshooting Guides
Issue 1: High variability in colitis severity within the same experimental group.
-
Possible Cause: Inconsistent induction of colitis, variations in the gut microbiome of the animals, or genetic drift in animal colonies.
-
Troubleshooting Steps:
-
Standardize Colitis Induction: Ensure consistent administration of the inducing agent (e.g., DSS concentration and duration).
-
Acclimatize Animals: Allow for a sufficient acclimatization period for animals upon arrival to the facility.
-
Co-housing: House animals from different treatment groups together before the start of the experiment to help normalize their gut microbiota.
-
Use Littermates: Whenever possible, use littermates and distribute them across different treatment groups to minimize genetic variability.
-
Issue 2: Lack of a clear dose-response effect with balsalazide treatment.
-
Possible Cause: The selected dose range may be too narrow or not in the therapeutic window for the specific model. The gut microbiota composition may not be optimal for the conversion of balsalazide to active 5-ASA.
-
Troubleshooting Steps:
-
Conduct a Pilot Dose-Ranging Study: Test a wider range of balsalazide doses to identify the optimal therapeutic window.
-
Verify Drug Metabolism: Analyze colon tissue or feces for the presence of 5-ASA to confirm that balsalazide is being metabolized correctly.
-
Consider the Gut Microbiome: Be aware that factors influencing the gut microbiome (e.g., diet, antibiotics) could impact the efficacy of balsalazide.
-
Issue 3: Inconsistent or unexpected results from histological analysis.
-
Possible Cause: Inconsistent tissue sampling, processing, or subjective scoring.
-
Troubleshooting Steps:
-
Standardize Tissue Collection: Always collect tissue from the same region of the colon.
-
Use a Validated Histological Scoring System: Employ a standardized scoring system to minimize subjectivity. Have samples scored by a blinded pathologist.
-
Proper Tissue Fixation: Ensure immediate and proper fixation of tissue samples to prevent autolysis and preserve morphology.
-
Data Presentation
Table 1: Dose-Dependent Effects of Balsalazide in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dose (mg/kg) | Disease Activity Index (DAI) Score | Histological Index (HI) Score |
| Control | - | 0.5 ± 0.2 | 0.3 ± 0.1 |
| DSS-Induced Colitis | - | 3.8 ± 0.5 | 3.5 ± 0.4 |
| Balsalazide | 42 | 2.9 ± 0.4 | 2.7 ± 0.3 |
| Balsalazide | 141 | 2.1 ± 0.3 | 2.0 ± 0.2 |
| Balsalazide | 423 | 1.2 ± 0.2 | 1.1 ± 0.2 |
*p < 0.05 compared to the DSS-induced colitis group. Data are expressed as mean ± SEM. (Data adapted from a study in C57BL/6J mice with 5% DSS-induced colitis)[2]
Table 2: Effect of Balsalazide on Oxidative Stress and Inflammation Markers in Colon Tissue
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) | MDA Content (nmol/mg protein) |
| Control | - | 1.2 ± 0.3 | 1.5 ± 0.2 |
| DSS-Induced Colitis | - | 5.8 ± 0.7 | 4.9 ± 0.6 |
| Balsalazide | 42 | 4.5 ± 0.5 | 3.8 ± 0.4 |
| Balsalazide | 141 | 3.2 ± 0.4 | 2.7 ± 0.3 |
| Balsalazide | 423 | 1.9 ± 0.3 | 1.8 ± 0.2 |
*p < 0.05 compared to the DSS-induced colitis group. MPO: Myeloperoxidase; MDA: Malondialdehyde. (Data adapted from a study in C57BL/6J mice with 5% DSS-induced colitis)[2]
Experimental Protocols
Protocol 1: Induction of DSS-Induced Colitis in Mice
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
DSS Administration: Prepare a 3-5% (w/v) solution of Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da) in sterile drinking water. Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of rectal bleeding to calculate the Disease Activity Index (DAI).
-
Balsalazide Administration: Administer balsalazide or vehicle control daily via oral gavage, starting from the first day of DSS administration.
-
Termination: At the end of the experimental period, euthanize the mice and collect colon tissue for analysis.
Protocol 2: Histological Evaluation of Colitis
-
Tissue Collection: Excise the entire colon and measure its length.
-
Fixation: Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Processing: Embed the fixed tissue in paraffin (B1166041) and cut 5 µm sections.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Scoring: Score the stained sections for the severity of colitis based on a validated scoring system that evaluates parameters such as:
-
Inflammation: Severity and extent of inflammatory cell infiltration.
-
Tissue Damage: Epithelial ulceration and crypt damage.
-
Architectural Changes: Loss of crypts and mucosal thickening.
-
Mandatory Visualizations
Caption: Mechanism of action of balsalazide in the colon.
Caption: Experimental workflow for a DSS-induced colitis model.
References
- 1. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Balsalazide Degradation Pathways and Byproduct Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying the degradation pathways and byproducts of balsalazide (B1667723). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of balsalazide in vivo?
Balsalazide is a prodrug designed to deliver its active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon.[1][2] Its primary degradation pathway in vivo is not chemical degradation but rather an enzymatic cleavage. Upon reaching the colon, bacterial azoreductases cleave the azo bond of the balsalazide molecule.[2][3][4] This process releases the therapeutically active 5-ASA and the inert carrier molecule, 4-aminobenzoyl-β-alanine.[3][5]
Q2: What are the known chemical degradation byproducts of balsalazide under stress conditions?
Forced degradation studies have been conducted to identify potential degradation products of balsalazide under various stress conditions, such as exposure to acid, base, and peroxide.[1] These studies have identified several degradation products (DPs). Four prominent byproducts that have been characterized using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are:
-
DP 1: 3-({4-[(E)-(4-hydroxyphenyl) diazenyl]benzoyl}amino)propanoic acid
-
DP 2: 4-[(E)-(4-hydroxyphenyl)diazenyl] benzamide
-
DP 3: 5-[(E)-(4-carbamoylphenyl)diazenyl]-2-hydroxybenzoic acid
-
DP 4: 3-({4-[(E)-phenyldiazenyl]benzoyl}amino)propanoic acid[1]
Q3: Under which conditions are these degradation byproducts formed?
The formation of these byproducts is dependent on the specific stressor applied:
-
Base-induced degradation has been shown to produce DP 1, DP 2, and DP 4.
-
Acid-induced degradation can lead to the formation of DP 2.
-
Peroxide-induced degradation may result in the formation of DP 1 and DP 3.[1]
Balsalazide is relatively stable under thermal and UV light stress conditions, with no significant degradation products detected.[1]
Troubleshooting Guides
Problem: I am not observing the expected degradation of balsalazide in my forced degradation study.
-
Solution 1: Check your stress conditions. Ensure that the concentration of your acid, base, or oxidizing agent and the temperature are appropriate. For instance, studies have successfully used 1 N hydrochloric acid, 1 N sodium hydroxide (B78521), and 3.0% hydrogen peroxide.[1] If no degradation is observed at room temperature, consider increasing the temperature to 50-60°C.[6]
-
Solution 2: Verify the purity of your balsalazide sample. Impurities in the starting material could affect the degradation profile.
-
Solution 3: Confirm the suitability of your analytical method. Your analytical method must be stability-indicating, meaning it can separate the parent drug from its degradation products.
Problem: I am having difficulty separating balsalazide from its degradation products using HPLC.
-
Solution 1: Optimize your mobile phase. A common mobile phase for separating balsalazide and its impurities is a mixture of a buffer (e.g., 0.2 M sodium acetate (B1210297) solution at pH 4.5) and an organic solvent like methanol (B129727) in a 55:45 (v/v) ratio.[1]
-
Solution 2: Select an appropriate column. A C18 column, such as a Spherisorb ODS2 (250x4.6 mm, 5.0 µm), has been shown to be effective.[1]
-
Solution 3: Adjust the detection wavelength. A UV detection wavelength of 255 nm is often used for the analysis of balsalazide and its byproducts.[1]
Data Presentation
Table 1: Summary of Balsalazide Degradation Byproducts
| Degradation Product (DP) | Chemical Name | Stress Condition(s) for Formation |
| DP 1 | 3-({4-[(E)-(4-hydroxyphenyl) diazenyl]benzoyl}amino)propanoic acid | Base, Peroxide |
| DP 2 | 4-[(E)-(4-hydroxyphenyl)diazenyl] benzamide | Base, Acid |
| DP 3 | 5-[(E)-(4-carbamoylphenyl)diazenyl]-2-hydroxybenzoic acid | Peroxide |
| DP 4 | 3-({4-[(E)-phenyldiazenyl]benzoyl}amino)propanoic acid | Base |
Data sourced from a forced degradation study of balsalazide.[1]
Table 2: Quantitative Summary of Balsalazide Degradation
| Stress Condition | % Degradation | Degradation Products Detected |
| Acidic (1 N HCl) | 6.31% | DP 2 |
| Basic (1 N NaOH) | 8.18% | DP 1, DP 2, DP 4 |
| Peroxide (3.0%) | 4.93% | DP 1, DP 3 |
| Thermal | 2.31% | None detected |
| UV Light | 3.08% | None detected |
This table summarizes the percentage of balsalazide degradation and the byproducts identified under various stress conditions.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of Balsalazide
This protocol outlines the general steps for conducting a forced degradation study on balsalazide to identify potential degradation products.
-
Sample Preparation: Prepare a stock solution of balsalazide in a suitable solvent (e.g., a mixture of water and methanol).
-
Stress Conditions:
-
Acid Degradation: Treat the balsalazide solution with 1 N hydrochloric acid and keep it for 12 hours. Neutralize the solution with a suitable base.[1]
-
Base Degradation: Treat the balsalazide solution with 1 N sodium hydroxide and keep it for 12 hours. Neutralize the solution with a suitable acid.[1]
-
Oxidative Degradation: Treat the balsalazide solution with 3.0% hydrogen peroxide and keep it for 12 hours.[1]
-
Thermal Degradation: Expose a solid sample of balsalazide to dry heat.
-
Photolytic Degradation: Expose a solution or solid sample of balsalazide to UV light.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
-
Byproduct Characterization: Use LC-MS/MS to identify and characterize the structure of any degradation products formed.[1]
Protocol 2: HPLC Method for the Analysis of Balsalazide and its Degradation Products
This protocol provides a starting point for developing an HPLC method to separate and quantify balsalazide and its byproducts.
-
Column: Spherisorb ODS2 C18 column (250x4.6 mm, 5.0 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of 0.2 M sodium acetate solution (pH 4.5) and methanol (55:45, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 255 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
Caption: In vivo metabolic pathway of balsalazide in the colon.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Inter-Subject Variability in Balsalazide PK Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pharmacokinetic (PK) studies of balsalazide (B1667723). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is balsalazide and how does it work?
Balsalazide is an orally administered prodrug of mesalamine (5-aminosalicylic acid, or 5-ASA), the active anti-inflammatory agent.[1][2] It is designed for targeted delivery to the colon.[1][3] Structurally, balsalazide consists of mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[1][4] This bond protects the drug from absorption in the upper gastrointestinal tract.[4] Upon reaching the colon, resident gut bacteria produce azoreductase enzymes that cleave the azo bond, releasing mesalamine to exert its therapeutic effects locally on the colonic mucosa.[1][4][5][6] The proposed mechanism of action for 5-ASA involves the inhibition of inflammatory mediator production, such as prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase and lipoxygenase pathways.[2][7][8]
Q2: What are the main sources of inter-subject variability in balsalazide PK studies?
Significant inter-subject variability is a known characteristic of balsalazide pharmacokinetics.[9][10] The primary sources of this variability include:
-
Gut Microbiota Composition and Activity: The conversion of balsalazide to its active form, mesalamine, is entirely dependent on the enzymatic activity of the gut microbiota.[5][6][11] Variations in the composition and metabolic activity of the intestinal bacteria among individuals can lead to differences in the rate and extent of prodrug cleavage, directly impacting the amount of available mesalamine.[5]
-
Gastrointestinal Transit Time: The time it takes for the balsalazide formulation to reach the colon can vary between individuals.[5] Factors such as diet, concurrent medications, and underlying disease state (e.g., diarrhea-predominant ulcerative colitis) can influence transit time and, consequently, the site and timing of drug release.[5]
-
Patient Demographics and Disease State: Studies in pediatric patients have shown large inter-subject variability in balsalazide PK.[9] The severity and extent of ulcerative colitis may also play a role.
-
Food Effects: The presence of food can affect the pharmacokinetics of balsalazide and its metabolites. A high-fat meal has been shown to reduce the peak concentrations and AUC of the metabolites 5-ASA and N-Ac-5-ASA.[12]
Q3: What are the key pharmacokinetic parameters of balsalazide and its metabolites?
The systemic exposure to the intact balsalazide prodrug is low and variable.[1] The primary focus of pharmacokinetic analysis is on the active moiety, mesalamine (5-ASA), and its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).
| Parameter | Balsalazide | Mesalamine (5-ASA) | N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) |
| Tmax (h) | 0.5 - 2.0 | 8.0 - 30.0 | 6.0 - 30.0 |
| Half-life (h) | ~1.9 | ~9.5 | ~10.4 - 10.5 |
Data compiled from studies in healthy volunteers and patients with ulcerative colitis. Values can vary significantly between studies and individuals.[12][13][14]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of 5-ASA and N-Ac-5-ASA.
Possible Causes:
-
Inconsistent Dosing Conditions: Variations in food intake (fasted vs. fed state) can significantly alter the PK profile.[12]
-
Differences in Gut Microbiota: As the key factor in balsalazide activation, inter-individual differences in gut bacteria are a major contributor to variability.[5][6]
-
Variable GI Transit Time: Rapid or slow transit can lead to premature or delayed drug release.[5]
-
Concomitant Medications: Antibiotics can alter the gut microbiota, potentially affecting balsalazide metabolism.[12]
Troubleshooting Steps:
-
Standardize Dosing Protocol: Ensure strict adherence to dosing schedules relative to meals across all subjects. For fasting studies, confirm and document the fasting period.
-
Collect Gut Microbiota Data (Optional but Recommended): If feasible, collect fecal samples for microbiome analysis to correlate with PK data.
-
Record and Analyze GI Symptoms: Document instances of diarrhea or constipation, as these can be indicative of altered transit times.
-
Review Concomitant Medications: Carefully document all concomitant medications, paying close attention to antibiotics and drugs known to affect GI motility.
Issue 2: Lower than expected systemic exposure to mesalamine (5-ASA).
Possible Causes:
-
Poor Conversion of Prodrug: This could be due to a gut microbiome with low azoreductase activity.
-
Rapid Colonic Transit: If the drug passes through the colon too quickly, there may be insufficient time for complete bacterial cleavage.[5]
-
Analytical Issues: Problems with sample collection, processing, or the bioanalytical method can lead to artificially low measurements.
Troubleshooting Steps:
-
Verify Bioanalytical Method: Ensure the analytical method for quantifying 5-ASA and its metabolites is validated and performing correctly.[15][16]
-
Assess Patient Compliance: Confirm that subjects are adhering to the dosing regimen.
-
Investigate Potential for Gut Microbiota Disruption: Inquire about recent antibiotic use or significant dietary changes.
Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study in Healthy Volunteers
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers. Obtain informed consent and perform a thorough medical screening.
-
Dosing: Following an overnight fast of at least 10 hours, administer a single oral dose of balsalazide (e.g., 2.25 g). Subjects should remain fasted for 4 hours post-dose.
-
Blood Sampling: Collect venous blood samples into EDTA-containing tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours).[14]
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until bioanalysis.[14]
-
Bioanalysis: Quantify the concentrations of balsalazide, 5-ASA, and N-Ac-5-ASA in plasma samples using a validated LC-MS/MS method.[14][16]
Protocol: Sample Preparation for LC-MS/MS Analysis
-
Thaw: Thaw plasma samples on ice.
-
Internal Standard Addition: To a 100 µL aliquot of plasma, add a working solution of the stable isotope-labeled internal standards (e.g., Balsalazide-d3, 5-ASA-d3, N-Ac-5-ASA-d3).[14]
-
Protein Precipitation: Add acetonitrile (B52724) to precipitate plasma proteins.[14]
-
Centrifugation: Vortex and then centrifuge the samples at high speed.
-
Extraction: Transfer the supernatant to a clean tube for analysis.
Visualizations
Caption: Metabolic pathway of balsalazide in the gastrointestinal tract.
Caption: General workflow for a balsalazide pharmacokinetic study.
Caption: Key factors contributing to inter-subject PK variability of balsalazide.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. benchchem.com [benchchem.com]
- 5. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. PathWhiz [smpdb.ca]
- 8. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Managing Mesalamine-Induced Acute Intolerance Syndrome in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating mesalamine-induced acute intolerance syndrome in animal models. Given the limited established models for this specific syndrome, this guide offers troubleshooting advice and proposed experimental protocols based on existing knowledge of mesalamine toxicology and inflammatory bowel disease (IBD) models.
Frequently Asked Questions (FAQs)
Q1: Is there an established animal model for mesalamine-induced acute intolerance syndrome?
Currently, there is no widely established and validated animal model that specifically replicates the paradoxical acute intolerance syndrome to mesalamine as observed in a subset of human patients. Most non-clinical toxicology studies in animals have focused on dose-dependent toxicity, with the kidneys being the primary organ affected at high doses[1][2][3]. Researchers typically need to adapt existing models of intestinal inflammation to investigate this phenomenon.
Q2: What is the difference between mesalamine toxicity and mesalamine intolerance in animal studies?
Mesalamine toxicity is a dose-dependent effect, primarily characterized by renal papillary necrosis in rats, mice, and dogs at high doses (e.g., single doses of 750-1000 mg/kg in rats)[1][2]. In contrast, mesalamine intolerance is a paradoxical, non-dose-dependent reaction that mimics a flare-up of colitis, with symptoms such as worsening diarrhea and inflammation. This reaction is considered idiosyncratic or a hypersensitivity reaction.
Q3: What are the proposed mechanisms of mesalamine intolerance that can be investigated in animal models?
The primary proposed mechanism involves an alteration of the arachidonic acid pathway, similar to NSAID sensitivity. Mesalamine may inhibit cyclooxygenase, leading to a decrease in prostaglandins (B1171923) and a subsequent increase in pro-inflammatory leukotrienes. Another hypothesis is a hypersensitivity reaction to the 5-ASA molecule itself or to excipients in specific formulations. Animal studies can be designed to measure these inflammatory mediators and assess immune cell infiltration.
Q4: Which animal species are most suitable for studying mesalamine's effects?
Rats, mice, and dogs have been used in toxicology studies of mesalamine[1][2][3]. For studying mesalamine intolerance in the context of colitis, mouse models (e.g., C57BL/6) are often preferred due to the availability of well-characterized colitis induction methods (e.g., DSS, TNBS) and immunological tools.
Q5: What are the key clinical signs to monitor in animals for suspected mesalamine intolerance?
Key indicators include an acute worsening of colitis symptoms after mesalamine administration, such as:
-
Increased weight loss
-
Worsening stool consistency (diarrhea)
-
Presence of blood in the stool
-
Reduced activity or signs of abdominal pain
These signs should be monitored daily using a Disease Activity Index (DAI).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High mortality in mesalamine-treated animals. | The dose may be causing acute renal toxicity rather than an intolerance reaction. | - Review the dosage. Doses causing renal papillary necrosis in rats are around 750-1000 mg/kg[1]. Ensure your dose is within a therapeutic range for the animal model. - Perform histological analysis of the kidneys to check for signs of toxicity, such as tubular degeneration or papillary necrosis[1][2]. |
| No observable difference between mesalamine-treated and vehicle-treated colitis groups. | - The animal strain may not be susceptible to the intolerance reaction. - The underlying colitis model may be too severe, masking the more subtle effects of intolerance. - The timing of mesalamine administration may not be optimal. | - Consider using different mouse strains. - Use a model of mild-to-moderate colitis to better observe a paradoxical worsening of symptoms. - Administer mesalamine after the initial peak of acute colitis to assess its effect on the resolution of inflammation. |
| Difficulty distinguishing between a natural flare-up of colitis and mesalamine intolerance. | This is a primary challenge. | - Implement a "withdrawal and rechallenge" protocol. Discontinue mesalamine and observe for rapid improvement in symptoms (within 24-72 hours). Re-administering the drug should lead to a rapid return of symptoms. - Include a control group with a different anti-inflammatory agent to compare effects. |
| Inconsistent results across experiments. | - Variability in the gut microbiome of the animals. - Differences in the severity of induced colitis. | - Normalize the gut microbiome of the animals as much as possible through co-housing and using litter from the same cages. - Ensure consistent induction of colitis by carefully controlling the concentration and duration of the inducing agent (e.g., DSS). |
Quantitative Data Summary
Table 1: Mesalamine-Related Renal Toxicity Findings in Animal Studies
| Animal Model | Dose | Duration | Key Findings | Reference |
| Rats | 750-1000 mg/kg | Single Dose | Renal papillary necrosis | [1] |
| Rats | 170-360 mg/kg/day | 6 months | Papillary necrosis, papillary edema, tubular degeneration | [1] |
| Mice | 4000 mg/kg/day | 3 months | Tubular nephrosis, tubulo-interstitial inflammation, papillary necrosis | [1] |
| Dogs | 80 mg/kg/day | Chronic | Renal changes | [2] |
Experimental Protocols
Proposed Protocol for a DSS-Induced Colitis Model to Study Mesalamine Intolerance
-
Animal Model: 8-10 week old C57BL/6 mice.
-
Acclimatization: Acclimatize mice for at least 7 days before the start of the experiment.
-
Induction of Acute Colitis:
-
Administer 2-3% Dextran Sulfate Sodium (DSS) (w/v) in the drinking water for 5-7 days. The concentration should be titrated to induce mild-to-moderate colitis.
-
Monitor daily for body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).
-
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Control): Healthy mice receiving vehicle.
-
Group 2 (DSS Control): DSS-treated mice receiving vehicle.
-
Group 3 (Mesalamine Treatment): DSS-treated mice receiving mesalamine (e.g., 50-100 mg/kg, oral gavage) daily, starting on day 3 of DSS administration.
-
Group 4 (Positive Control): DSS-treated mice receiving another anti-inflammatory agent (e.g., a corticosteroid).
-
-
Monitoring:
-
Record DAI scores daily.
-
At the end of the study (e.g., day 8-10), euthanize the animals and collect colon tissue and blood samples.
-
-
Endpoint Analysis:
-
Measure colon length and weight.
-
Perform histological analysis of the colon for inflammation, ulceration, and crypt damage.
-
Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration.
-
Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum using ELISA or qPCR.
-
Perform histological analysis of the kidneys to rule out nephrotoxicity.
-
Protocol for a Withdrawal and Rechallenge Study
-
Follow the protocol above to induce colitis and treat with mesalamine.
-
Identify animals in the mesalamine group that show a paradoxical worsening of their DAI score compared to the DSS control group.
-
Withdrawal Phase: For these animals, cease mesalamine administration and provide a washout period of 48-72 hours. Monitor for improvement in DAI scores.
-
Rechallenge Phase: After the washout period, re-administer a single dose of mesalamine and monitor for an acute exacerbation of symptoms within 24 hours.
Visualizations
Caption: Proposed experimental workflow for studying mesalamine intolerance.
Caption: Hypothesized mechanism of mesalamine-induced intolerance.
References
Technical Support Center: Monitoring for Potential Renal Impairment in Long-Term Balsalazide Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on monitoring for potential renal impairment in long-term clinical studies of balsalazide (B1667723).
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experimental protocols involving balsalazide and renal function monitoring.
Frequently Asked Questions (FAQs)
-
What is the known risk of renal impairment with long-term balsalazide use? Balsalazide, which is a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA), has been associated with renal adverse effects, including interstitial nephritis and, rarely, renal failure.[1] While clinically significant renal impairment is considered a rare event, it is a known risk that necessitates regular monitoring in long-term studies.[2][3]
-
What are the key renal function parameters to monitor in a long-term balsalazide study? The primary parameters for monitoring renal function are serum creatinine (B1669602) and the estimated Glomerular Filtration Rate (eGFR).[4] Additionally, urinalysis, including assessment for proteinuria, is recommended to detect early signs of renal dysfunction.[4]
-
How frequently should renal function be monitored in study participants? A baseline assessment of renal function is crucial before initiating balsalazide treatment.[2] For long-term studies, periodic monitoring is recommended, with some guidelines suggesting testing every 3 to 6 months, and at least annually for the duration of the study.[5] More frequent monitoring may be warranted in participants with pre-existing renal conditions or those taking other potentially nephrotoxic medications.[1]
-
What actions should be taken if a study participant shows signs of renal impairment? If a participant exhibits a significant increase in serum creatinine, a decrease in eGFR, or other new-onset signs of renal dysfunction, discontinuation of balsalazide should be strongly considered.[1] Promptly ceasing the medication can often lead to the improvement or resolution of renal function.[2] A thorough investigation should be conducted to rule out other potential causes of renal impairment.
-
Are there any known drug interactions that can increase the risk of renal impairment with balsalazide? Concomitant use of other nephrotoxic drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), can increase the risk of renal adverse reactions in individuals taking balsalazide.[1] It is important to carefully review and document all concomitant medications for each study participant.
Data on Renal Function in Long-Term 5-ASA Studies
While specific long-term comparative data for balsalazide is limited, the following table summarizes findings from a retrospective study on the long-term use of 5-aminosalicylic acid (5-ASA) compounds, including mesalamine, which is the active moiety of balsalazide. This data provides an indication of the potential renal effects over an extended period.
| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Mean Change | Study Duration (Mean) | 5-ASA Dose (Mean) |
| Serum Creatinine | 76.8 µmol/L | 88.7 µmol/L | +11.9 µmol/L | 8.4 ± 5.9 years | 3.65 ± 0.85 g/day |
| Creatinine Clearance | 104.6 mL/min | 93.1 mL/min | -11.5 mL/min | 8.4 ± 5.9 years | 3.65 ± 0.85 g/day |
Data adapted from a retrospective analysis of 171 patients on long-term 5-ASA therapy.[2]
Experimental Protocols
Detailed methodologies for key experiments to monitor renal function are provided below.
1. Serum Creatinine Measurement (Enzymatic Method)
-
Principle: This method utilizes a series of enzymatic reactions that lead to a quantifiable colored product, the intensity of which is directly proportional to the creatinine concentration in the serum sample. This method is preferred over the Jaffe method due to its higher specificity and reduced interference from non-creatinine chromogens.
-
Procedure:
-
Sample Collection and Preparation: Collect whole blood in a serum separator tube. Allow the blood to clot at room temperature for at least 30 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes. Separate the serum and store at 2-8°C if analysis is to be performed within 24 hours, or at -20°C or lower for longer-term storage.
-
Assay:
-
The enzymatic assay involves the conversion of creatinine to creatine (B1669601) by creatininase.
-
Creatine is then converted to sarcosine (B1681465) and urea (B33335) by creatinase.
-
Sarcosine is oxidized by sarcosine oxidase to produce glycine, formaldehyde, and hydrogen peroxide.
-
In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate to produce a colored product.
-
-
Measurement: The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 546 nm). The creatinine concentration is then calculated based on a standard curve.
-
2. Urinalysis
-
Principle: Urinalysis is a series of tests performed on a urine sample to detect and measure various compounds that may indicate renal or other systemic diseases. It includes physical, chemical, and microscopic examination.
-
Procedure:
-
Sample Collection: Collect a mid-stream "clean catch" urine sample in a sterile container. The first morning void is preferred as it is more concentrated.
-
Physical Examination: Visually inspect the urine for color (e.g., yellow, amber, red) and clarity (e.g., clear, cloudy).
-
Chemical Analysis (Dipstick):
-
Immerse a reagent strip (dipstick) completely in the urine sample for a short period.
-
Remove the strip and blot the edge to remove excess urine.
-
At the specified time intervals for each reagent pad, compare the color of the pads to the color chart provided with the strips.
-
Key parameters to assess include protein, pH, blood, and specific gravity.
-
-
Microscopic Examination:
-
Centrifuge approximately 10-15 mL of urine at a low speed (around 1,500-2,500 rpm) for 5 minutes to pellet any sediment.
-
Decant the supernatant, leaving a small volume of urine to resuspend the sediment.
-
Place a drop of the resuspended sediment on a microscope slide and cover with a coverslip.
-
Examine the sediment under a microscope at both low and high power to look for red blood cells, white blood cells, casts, and crystals.
-
-
3. Estimated Glomerular Filtration Rate (eGFR) Calculation
-
Principle: eGFR is a calculated value that estimates the rate at which the kidneys are filtering waste from the blood. It is a more accurate assessment of kidney function than serum creatinine alone, as it takes into account age, sex, and sometimes race and body size.
-
Formula: The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is a commonly used formula:
-
eGFR = 141 × min(SCr/κ, 1)α × max(SCr/κ, 1)-1.209 × 0.993Age × 1.018 [if female] × 1.159 [if Black]
-
SCr: serum creatinine in mg/dL
-
κ (kappa): 0.7 for females, 0.9 for males
-
α (alpha): -0.329 for females, -0.411 for males
-
min: indicates the minimum of SCr/κ or 1
-
max: indicates the maximum of SCr/κ or 1
-
-
Visualizations
Logical Workflow for Renal Impairment Monitoring
Caption: Workflow for renal monitoring in balsalazide studies.
Signaling Pathway of Potential Mesalamine-Induced Nephrotoxicity
Caption: Potential pathways of mesalamine nephrotoxicity.
References
- 1. drugs.com [drugs.com]
- 2. Renal effects of long-term treatment with 5-aminosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group. | Semantic Scholar [semanticscholar.org]
- 5. Patient-led variable dosing with balsalazide as long-term therapy for maintenance in ulcerative colitis: a 3-year prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
recommended storage and handling conditions for balsalazide sodium hydrate
This technical support guide provides detailed information on the recommended storage and handling conditions for balsalazide (B1667723) sodium hydrate (B1144303), tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid balsalazide sodium hydrate?
A1: Solid this compound hydrate should be stored under controlled conditions to ensure its stability. For long-term storage, it is recommended to keep the compound at 4°C.[1][2] It should be kept in a tightly sealed container to protect it from moisture and light.[1][2] Some suppliers also suggest storage at 2-8°C or -20°C.
Q2: How should I store solutions of this compound hydrate?
A2: Once in solution, this compound hydrate requires more stringent storage conditions to prevent degradation. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] These solutions must be kept in sealed containers, protected from moisture and light.[1]
Q3: What are the recommended short-term storage and shipping conditions?
A3: this compound hydrate is generally stable enough for shipping at ambient room temperature for short periods.[3] For formulated capsules, storage is recommended at a controlled room temperature between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[4][5]
Troubleshooting Guide
Problem: I observed a change in the appearance of my solid this compound hydrate.
-
Possible Cause: Exposure to light, moisture, or incompatible materials. This compound hydrate is described as an orange to yellow microcrystalline powder.[6] Any significant deviation from this could indicate degradation.
-
Solution: Ensure the compound is stored in a tightly sealed, light-resistant container in a dry environment.[7] Avoid storing near strong oxidizing agents or strong acids.[4][7] If you suspect degradation, it is recommended to use a fresh batch for your experiments.
Problem: My experimental results are inconsistent when using a previously prepared stock solution.
-
Possible Cause: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions and aliquot them into single-use volumes to avoid multiple freeze-thaw cycles.[1] Always store solutions at the recommended temperatures (-20°C for short-term and -80°C for long-term) and protect them from light.[1]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Hydrate
| Form | Temperature | Duration | Additional Requirements |
| Solid Powder | 4°C | Long-term | Sealed storage, away from moisture and light.[1][2] |
| 20°C to 25°C (68°F to 77°F) | Short-term | Excursions permitted between 15°C to 30°C.[4][5] | |
| Stock Solution | -20°C | 1 month | Sealed storage, away from moisture and light.[1] |
| Stock Solution | -80°C | 6 months | Sealed storage, away from moisture and light.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Aseptic Technique: Conduct all procedures in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Reconstitution: Dissolve the this compound hydrate powder in a suitable solvent, such as DMSO or water. Sonication may be required to aid dissolution.[8]
-
Concentration: Prepare the stock solution at a concentration appropriate for your experimental needs.
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots in tightly sealed, light-resistant containers at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Ensure adequate ventilation in the work area.[9]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling the compound.[4] Avoid contact with eyes, skin, and clothing.[4] Do not breathe in the dust.[4]
Protocol 3: Spill Cleanup and Disposal
-
Spill Containment: In case of a spill, prevent further leakage or spillage if it is safe to do so.[9] Cover powder spills with a plastic sheet or tarp to minimize spreading.[9]
-
Cleanup: Use personal protective equipment.[9] For small spills, the material can be collected with a wet cloth or gently swept into a suitable container for disposal.[10] For larger spills, use a vacuum cleaner equipped with a HEPA filter to collect the dust.[4]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Incineration at an approved facility is often recommended.[4]
Visualizations
Caption: Workflow for the proper storage, handling, and disposal of this compound hydrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. carnegiepharma.com [carnegiepharma.com]
- 5. Balsalazide (Colazal): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. fishersci.com [fishersci.com]
- 8. This compound hydrate | IL-6/STAT3 modulator | TargetMol [targetmol.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ruixibiotech.com [ruixibiotech.com]
Validation & Comparative
A Preclinical Showdown: Balsalazide vs. Mesalamine in Experimental Colitis
In the landscape of preclinical research for inflammatory bowel disease (IBD), particularly ulcerative colitis, both balsalazide (B1667723) and mesalamine are cornerstone compounds for evaluating novel therapeutic strategies. This guide provides a comparative analysis of their efficacy in established animal models of colitis, drawing upon experimental data to inform researchers, scientists, and drug development professionals.
Introduction to the Contenders
Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is the active anti-inflammatory agent.[1][2] Its therapeutic efficacy is believed to stem from the local inhibition of cyclooxygenase (COX) and lipoxygenase pathways in the colon, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4] Furthermore, mesalamine has been shown to modulate inflammatory signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB) and activating peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][3]
Balsalazide is a prodrug of mesalamine, designed to deliver the active 5-ASA component more directly to the colon.[3][4] It consists of mesalamine linked to an inert carrier molecule via an azo bond. This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing mesalamine in the target area and minimizing systemic absorption.[3][5]
Efficacy in Preclinical Colitis Models: A Data-Driven Comparison
Balsalazide in DSS-Induced Colitis in Mice
A study investigating the effects of balsalazide in a Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced colitis model in mice demonstrated a dose-dependent reduction in disease severity.
Table 1: Efficacy of Balsalazide in DSS-Induced Colitis in Mice
| Parameter | Control Group | DSS Group | Balsalazide (42 mg/kg) | Balsalazide (141 mg/kg) | Balsalazide (423 mg/kg) |
| Disease Activity Index (DAI) Score | 0 | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Histological Injury (HI) Score | 0 | 7.66 ± 1.00 | 5.66 ± 0.71 | 4.11 ± 0.78 | 2.22 ± 0.44 |
| TNF-α Levels (pg/mL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| IFN-γ Levels (pg/mL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Data sourced from a study on DSS-induced colitis in mice.[1] |
Mesalamine in TNBS-Induced Colitis in Rats
In a Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis model in rats, mesalamine administration showed a significant improvement in histological parameters and a reduction in inflammatory and oxidative stress markers.
Table 2: Efficacy of Mesalamine in TNBS-Induced Colitis in Rats
| Parameter | Control Group | TNBS Group | Mesalamine (50 mg/kg) |
| Overall Histological Score | Normal | Increased | Significantly Improved |
| t-TNF-α Levels | Normal | 17.67 ± 4.92 | 14.58 ± 5.71 (non-significant reduction) |
| t-MDA Levels | Normal | 5.79 ± 1.55 | 3.67 ± 1.39 (significant reduction) |
| Data sourced from a study on TNBS-induced colitis in rats following moderate iron supplementation.[6] |
Experimental Protocols
DSS-Induced Colitis Model (for Balsalazide Study)
-
Animal Model: Mice.
-
Induction of Colitis: Administration of 5% DSS solution in the drinking water.[1]
-
Treatment: Balsalazide was administered at doses of 42 mg/kg, 141 mg/kg, and 423 mg/kg.[1]
-
Efficacy Parameters:
-
Disease Activity Index (DAI): Assessed based on weight loss, stool consistency, and presence of blood in the stool.[1]
-
Histological Injury (HI) Score: Evaluated based on microscopic examination of colonic tissue.[1]
-
Inflammatory Cytokines: Levels of TNF-α and IFN-γ in intestinal tissue were measured.[1]
-
TNBS-Induced Colitis Model (for Mesalamine Study)
-
Animal Model: Wistar rats.[6]
-
Induction of Colitis: Intrarectal administration of TNBS.[3]
-
Treatment: Mesalamine was administered orally at a dose of 50 mg/kg for 14 days.[3]
-
Efficacy Parameters:
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the drug delivery mechanism of balsalazide, the general inflammatory signaling pathway targeted by mesalamine, and a typical experimental workflow for preclinical colitis studies.
Conclusion
Both balsalazide and mesalamine demonstrate efficacy in reducing inflammation and tissue damage in preclinical models of colitis. Balsalazide, as a prodrug, offers the advantage of targeted delivery of mesalamine to the colon. The available data, although from different experimental setups, suggests that both compounds are effective in mitigating colitis-associated parameters. Future head-to-head preclinical studies using the same colitis model would be invaluable for a more direct and definitive comparison of their efficacy, helping to further refine their use in the development of new IBD therapies.
References
- 1. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colon-targeting mutual prodrugs of 5-aminosalicylic acid and butyrate for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-oxidant and anti-inflammatory potential of different polymer-based mesalamine delayed-release granules in TNBS-induced ulcerative colitis in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Mesalamine and Prednisolone on TNBS Experimental Colitis, following Various Doses of Orally Administered Iron - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Balsalazide and Sulfasalazine in Experimental Colitis
This guide provides a detailed comparative analysis of the in vivo efficacy and mechanisms of action of two key aminosalicylates, balsalazide (B1667723) and sulfasalazine (B1682708), used in the treatment of inflammatory bowel disease (IBD). The information is tailored for researchers, scientists, and drug development professionals, presenting experimental data from preclinical studies to facilitate an objective comparison.
Introduction
Balsalazide and sulfasalazine are both prodrugs designed to deliver the therapeutically active moiety, 5-aminosalicylic acid (5-ASA), to the colon for the treatment of ulcerative colitis. While their primary therapeutic goal is the same, their distinct carrier molecules—4-aminobenzoyl-β-alanine for balsalazide and sulfapyridine (B1682706) for sulfasalazine—lead to differences in their safety profiles and potentially their efficacy. This guide synthesizes available in vivo preclinical data to elucidate these differences.
Mechanism of Action: A Tale of Two Prodrugs
Upon reaching the colon, both balsalazide and sulfasalazine are cleaved by bacterial azoreductases, releasing the active component, 5-ASA. The anti-inflammatory effects of 5-ASA are multifaceted and include the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Furthermore, 5-ASA is a known activator of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with significant anti-inflammatory properties. Activation of PPAR-γ can lead to the downregulation of pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
The key distinction between the two drugs lies in their carrier molecules. Sulfapyridine, released from sulfasalazine, is systemically absorbed and has been associated with a range of adverse effects. In contrast, the 4-aminobenzoyl-β-alanine carrier of balsalazide is largely considered inert and is minimally absorbed, contributing to a more favorable safety profile.[1]
Data Presentation: In Vivo Efficacy in Animal Models of Colitis
Direct head-to-head in vivo comparative studies of balsalazide and sulfasalazine in the same animal model of colitis are limited in the published literature. Therefore, this guide presents data from separate studies utilizing well-established models of colitis: Dextran Sulfate Sodium (DSS)-induced colitis for balsalazide and 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis for sulfasalazine. It is important to note that while both models induce colonic inflammation, their underlying pathologies differ, making direct comparison of efficacy data challenging.
Table 1: In Vivo Efficacy of Balsalazide in DSS-Induced Colitis in Mice
| Parameter | Control (DSS only) | Balsalazide (42 mg/kg) | Balsalazide (141 mg/kg) | Balsalazide (423 mg/kg) |
| Disease Activity Index (DAI) Score | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Histological Score | High | Lower | Lower | Lower |
| Malondialdehyde (MDA) Levels | Increased | Decreased | Decreased | Decreased |
| Myeloperoxidase (MPO) Activity | Increased | Decreased | Decreased | Decreased |
| Superoxide (B77818) Dismutase (SOD) Activity | Decreased | Increased | Increased | Increased |
| Glutathione (B108866) Peroxidase (GSH-Px) Activity | Decreased | Increased | Increased | Increased |
Data synthesized from a study on DSS-induced colitis in mice.
Table 2: In Vivo Efficacy of Sulfasalazine in TNBS-Induced Colitis in Rats
| Parameter | Control (TNBS only) | Sulfasalazine (100 mg/kg) |
| Disease Activity Index (DAI) | Markedly Increased | Effectively Improved |
| Macroscopic Damage Score | Markedly Increased | Effectively Improved |
| Colon Weight to Length Ratio | Markedly Increased | Effectively Improved |
| Myeloperoxidase (MPO) Activity | Not Reported | Not Reported |
| Pro-inflammatory Cytokine Levels | Not Reported | Not Reported |
Data synthesized from a study on TNBS-induced colitis in rats.[2]
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (for Balsalazide evaluation)
1. Animal Model:
-
Species: C57BL/6J mice, 6-8 weeks old.
2. Induction of Colitis:
-
Administer 5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days. Control animals receive regular drinking water.
3. Drug Administration:
-
Balsalazide is suspended in distilled water and administered daily via oral gavage at doses of 42, 141, and 423 mg/kg body weight, starting from the first day of DSS administration.
4. Efficacy Parameters:
-
Disease Activity Index (DAI): Calculated based on daily measurements of body weight loss, stool consistency, and presence of blood in the stool.
-
Histological Analysis: At the end of the study, colons are removed, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and scored for the severity of inflammation, ulceration, and tissue damage.
-
Biochemical Markers: Colon tissue homogenates are used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, myeloperoxidase (MPO) activity as a marker of neutrophil infiltration, and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Rats (for Sulfasalazine evaluation)
1. Animal Model:
-
Species: Male Wistar rats.
2. Induction of Colitis:
-
After a 24-hour fast, rats are lightly anesthetized.
-
A solution of TNBS (30 mg/ml in 50% ethanol) is administered intracolonically via a catheter inserted 8 cm from the anus. The volume administered is typically 0.25 ml.[3] Control animals receive an equal volume of 50% ethanol.
-
Rats are maintained in a head-down position for a few minutes to ensure distribution of the TNBS solution within the colon.[4]
3. Drug Administration:
-
Sulfasalazine is administered orally, typically by gavage, at a dose of 100 mg/kg/day for a specified period (e.g., seven days) following colitis induction.[2]
4. Efficacy Parameters:
-
Colitis Activity Score: Assessed daily based on body weight loss, stool consistency, and rectal bleeding.[2]
-
Macroscopic Examination: At the end of the experiment, the colon is removed, opened longitudinally, and scored for visible damage, including hyperemia, ulceration, and inflammation. The colon weight-to-length ratio is also determined as an indicator of edema and inflammation.[2]
-
Histopathological Examination: Colon tissue samples are fixed, sectioned, and stained with H&E to assess the degree of inflammation, crypt damage, and cellular infiltration.
Mandatory Visualization
Conclusion
Both balsalazide and sulfasalazine are effective in preclinical models of colitis, primarily through the action of their shared active moiety, 5-ASA. However, they exhibit differences in their molecular mechanisms of action, with sulfasalazine directly inhibiting the NF-κB pathway and the 5-ASA from balsalazide acting through PPAR-γ activation and COX/lipoxygenase inhibition. The major distinguishing factor remains the carrier molecule, with the sulfapyridine from sulfasalazine being associated with systemic side effects, while the carrier for balsalazide is largely inert. This difference is reflected in clinical studies, where balsalazide generally demonstrates a better safety and tolerability profile.[5][6] The choice between these agents in a research or clinical setting may, therefore, depend on the desired balance between efficacy and potential for adverse effects. Further head-to-head in vivo studies in standardized colitis models are warranted to provide a more definitive comparison of their therapeutic efficacy.
References
- 1. Reposition: Focalizing β-Alanine Metabolism and the Anti-Inflammatory Effects of Its Metabolite Based on Multi-Omics Datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A double-blind comparison of balsalazide, 6.75 g, and sulfasalazine, 3 g, as sole therapy in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind comparison of balsalazide, 6.75 g daily, and sulfasalazine, 3 g daily, in patients with newly diagnosed or relapsed active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Balsalazide vs Sulfasalazine Comparison - Drugs.com [drugs.com]
Balsalazide vs. Olsalazine: A Comparative Analysis of Prosecretory Effects
An objective guide for researchers and drug development professionals on the differential intestinal secretion profiles of two common aminosalicylate prodrugs.
Balsalazide (B1667723) and olsalazine (B1677275) are both prodrugs designed to deliver mesalamine (5-aminosalicylic acid or 5-ASA), the active therapeutic moiety, to the colon for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3] Their chemical structures, featuring azo bonds, prevent premature absorption of 5-ASA in the upper gastrointestinal tract.[4][5] While effective as anti-inflammatory agents, a notable side effect of these prodrugs is diarrhea, which is linked to their prosecretory effects on the intestinal epithelium.[1][6] This guide provides a comparative analysis of these effects, supported by experimental data, to inform research and development in this area.
Quantitative Comparison of Prosecretory Effects
A key in vitro study by Tureaud et al. (2005) provides a direct comparison of the prosecretory effects of balsalazide and olsalazine on the rabbit distal ileum. The study measured the change in short-circuit current (Isc), a direct indicator of active ion transport and secretion, in response to equimolar concentrations of the drugs.
Table 1: Comparative Prosecretory Effects of Balsalazide and Olsalazine [1][7]
| Parameter | Balsalazide | Olsalazine |
| Induced Secretion (ΔIsc, µA/cm²) | ||
| 0.1 mM | 6.3 ± 1.5 | 2.0 ± 1.0 |
| 1.0 mM | 10.1 ± 1.4 | 4.5 ± 1.8 |
| 10 mM | 16.7 ± 1.3 | 7.0 ± 2.1 |
| ED₅₀ (mM) | 0.9 | 0.7 |
Data presented as mean ± standard error. The effective dose that produces half of the maximal response (ED₅₀) was calculated for each compound that induced secretion.[1]
The data clearly indicates that both balsalazide and olsalazine stimulate intestinal secretion in a dose-dependent manner, an effect not observed with their active metabolite, mesalamine.[1][7] Notably, at equivalent concentrations, balsalazide induces a significantly greater secretory response than olsalazine. However, olsalazine exhibits a slightly lower ED₅₀, suggesting it is more potent at lower concentrations.
Experimental Protocols
The primary experimental data cited in this guide was obtained using the following methodology:
Ussing Chamber Assay for Intestinal Ion Transport
-
Tissue Preparation: Distal ileum tissue was obtained from New Zealand white rabbits. The mucosal layer was stripped from the underlying seromuscular layer.
-
Ussing Chamber Setup: The prepared intestinal tissue was mounted in Ussing chambers, which are devices that separate the tissue into mucosal and serosal sides, allowing for the measurement of ion transport across the epithelium.
-
Short-Circuit Current (Isc) Measurement: The tissues were bathed in Ringer's solution on both sides and voltage-clamped to 0 mV. The short-circuit current (Isc), which represents the net ion transport across the tissue, was continuously measured. An increase in Isc is indicative of active anion (e.g., chloride) secretion.
-
Drug Administration: After a baseline Isc was established, equimolar concentrations of balsalazide, olsalazine, or mesalamine were added to the mucosal side of the tissue.
-
Data Analysis: The change in Isc (ΔIsc) from baseline was recorded to quantify the prosecretory effect of each compound. Dose-response curves were generated to calculate the ED₅₀ values.[1][7]
Signaling Pathways of Prosecretory Effects
The precise intracellular signaling pathways that mediate the prosecretory effects of balsalazide and olsalazine are not yet fully elucidated. However, experimental evidence suggests a mechanism distinct from common secretagogues. The study by Tureaud et al. (2005) found that the prosecretory effect of these azo-bonded prodrugs was not associated with changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) levels, and the effect was not blocked by cyclooxygenase inhibitors.
A potential mechanism for olsalazine-induced diarrhea involves the inhibition of the (Na+ + K+)-ATPase pump in the ileal and colonic epithelium.[1] This inhibition would lead to reduced absorption of water and electrolytes, contributing to a net secretory state. Another study has shown that olsalazine can convert sodium, chloride, and potassium absorption into net secretion in the ileum and colon. The prosecretory effect is attributed to the intact prodrug molecule, as the 5-ASA metabolite does not induce secretion.[1][7] The carrier moiety of balsalazide, 4-aminobenzoyl-β-alanine, is considered largely inert and minimally absorbed.[8][9]
Discussion and Conclusion
The available data demonstrates that both balsalazide and olsalazine possess intrinsic prosecretory properties, which likely contribute to the diarrhea observed in some patients. This effect is a characteristic of the intact prodrugs and is not mediated by their active 5-ASA metabolite. While balsalazide shows a greater maximal secretory effect, olsalazine is slightly more potent at lower concentrations.
The underlying signaling pathways for this prosecretory action remain an area for further investigation but appear to be independent of cAMP, cGMP, and prostaglandins. Inhibition of (Na+ + K+)-ATPase is a plausible mechanism that warrants further exploration. A deeper understanding of these pathways could inform the development of future 5-ASA prodrugs with improved side-effect profiles, enhancing patient tolerance and adherence to therapy for inflammatory bowel disease. Researchers in this field should consider these prosecretory effects when designing and evaluating new colonic drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Review article: balsalazide therapy in ulcerative colitis [pubmed.ncbi.nlm.nih.gov]
- 3. Balsalazide: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azo chemistry and its potential for colonic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Balsalazide Disodium (balsalazide disodium) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 9. drugs.com [drugs.com]
Balsalazide vs. Mesalamine for Ulcerative Colitis: A Comparative Guide on Time to Symptomatic Remission
For researchers and drug development professionals navigating the therapeutic landscape of mild-to-moderate ulcerative colitis, the choice between aminosalicylates often hinges on the speed of symptomatic relief. This guide provides a detailed comparison of two prominent 5-aminosalicylic acid (5-ASA) delivery systems, balsalazide (B1667723) and mesalamine, with a specific focus on the time to symptomatic remission, supported by data from clinical trials.
Executive Summary
Clinical evidence suggests that while both balsalazide and mesalamine are effective in inducing remission in active, mild-to-moderate ulcerative colitis, balsalazide may offer a faster onset of symptomatic relief. A key study demonstrated a 12-day shorter median time to symptomatic remission with balsalazide compared to mesalamine.[1][2] This difference is attributed to the targeted delivery mechanism of balsalazide, a prodrug that releases the active therapeutic agent, mesalamine, directly in the colon.[3][4]
Data on Time to Symptomatic Remission
The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Median Time to Symptomatic Remission
| Drug | Median Time to Remission (Days) | Study |
| Balsalazide | 25 | Pruitt et al., 2002[1][2] |
| Mesalamine | 37 | Pruitt et al., 2002[1][2] |
| Balsalazide | 10 (First Asymptomatic Day) | ABACUS Investigator Group, 1996[5] |
| Mesalamine | 25 (First Asymptomatic Day) | ABACUS Investigator Group, 1996[5] |
Table 2: Symptomatic Remission Rates at Various Time Points
| Drug | 2 Weeks | 4 Weeks | 8 Weeks | 12 Weeks | Study |
| Balsalazide | 64% | 70% | 78% | 88% | ABACUS Investigator Group, 1996[5] |
| Mesalamine | 43% | 51% | 45% | 57% | ABACUS Investigator Group, 1996[5] |
A meta-analysis of six randomized controlled trials involving 653 patients further supports the efficacy of balsalazide in inducing remission. The analysis showed a significant relative risk (RR) of 1.23 for symptomatic remission and 1.3 for complete remission in favor of balsalazide over mesalamine.[6]
Experimental Protocols
The data presented is primarily drawn from a multicenter, randomized, double-blind, active-control study by Pruitt et al. (2002).
-
Objective: To compare the symptomatic remission rates and time to remission between balsalazide and mesalamine in patients with active, mild-to-moderate ulcerative colitis.[1][2]
-
Patient Population: 173 patients with sigmoidoscopically verified active, mild-to-moderate ulcerative colitis.[1][2]
-
Treatment Regimen: Patients were randomized to receive either 6.75 g/day of balsalazide or 2.4 g/day of mesalamine for 8 weeks. Both treatments delivered 2.4 g/day of the active 5-ASA component.[1][2]
-
Definition of Symptomatic Remission: Defined as a return to normal or mild functional assessment and the absence of rectal bleeding.[7]
-
Data Collection: Patients maintained daily diaries to record symptoms throughout the treatment period.[1][2]
A similar randomized, double-blind study by the ABACUS Investigator Group compared 6.75 g/day of balsalazide with 2.4 g/day of mesalamine over 4, 8, or 12 weeks in 101 patients with symptomatic, sigmoidoscopically verified ulcerative colitis.[5]
Mechanism of Action and Drug Delivery
Balsalazide is a prodrug in which mesalamine is linked to an inert carrier molecule.[3] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing mesalamine directly at the site of inflammation in the colon.[4] This targeted delivery is designed to maximize the local concentration of the active drug and minimize systemic absorption.[3] Mesalamine exerts its anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase and lipoxygenase pathways, which reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3] It also inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory cascade.[3]
Standard mesalamine formulations utilize different delivery technologies, such as pH-dependent coatings or encapsulation in microgranules, to delay the release of the active drug until it reaches the distal small intestine and colon.
Figure 1. Drug delivery comparison of Balsalazide and Mesalamine.
Inflammatory Signaling Pathway in Ulcerative Colitis
The therapeutic effect of 5-ASA is mediated by its impact on the inflammatory cascade within the colonic mucosa.
Figure 2. 5-ASA's role in the inflammatory pathway of Ulcerative Colitis.
Conclusion
The available clinical data indicates that balsalazide may lead to a more rapid onset of symptomatic remission in patients with active, mild-to-moderate ulcerative colitis when compared to mesalamine. This is a critical consideration for both clinical practice and future drug development, where patient-reported outcomes and speed of relief are increasingly important endpoints. The targeted delivery mechanism of balsalazide appears to be a key factor in its rapid efficacy. Further head-to-head trials with modern mesalamine formulations would be beneficial to continue to refine our understanding of the comparative effectiveness of these important therapies.
References
- 1. Balsalazide is superior to mesalamine in the time to improvement of signs and symptoms of acute mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 4. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of mesalazine and balsalazide in induction and maintenance of remission in patients with ulcerative colitis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acpjournals.org [acpjournals.org]
In Vitro Anti-inflammatory Effects of Aminosalicylates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anti-inflammatory properties of aminosalicylates, a class of drugs central to the management of inflammatory bowel disease (IBD). The primary aminosalicylates—mesalamine (5-aminosalicylic acid or 5-ASA), sulfasalazine (B1682708), olsalazine (B1677275), and balsalazide (B1667723)—are evaluated based on their mechanisms of action, with a focus on the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This analysis is supported by experimental data from in vitro studies to facilitate a clear comparison of their anti-inflammatory efficacy.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of aminosalicylates are primarily attributed to the active moiety, 5-ASA. However, the prodrugs—sulfasalazine, olsalazine, and balsalazide—which are designed to deliver 5-ASA to the colon, may exhibit distinct pharmacological activities. The two principal pathways implicated in their anti-inflammatory action are the NF-κB signaling cascade and the PPAR-γ activation pathway.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the available quantitative data from in vitro studies, comparing the effects of different aminosalicylates on key anti-inflammatory pathways.
Table 1: Inhibition of NF-κB Transcriptional Activity
| Aminosalicylate | Cell Line | Stimulus | IC50 / Half-Maximal Effect | Reference |
| Sulfasalazine | Murine T-lymphocyte cell line (RBL5) | Not specified | ~0.625 mM | [1][2] |
| Mesalamine (5-ASA) | Caco-2 | IL-1 | 16 mM (half-maximal effect) | [3] |
| Olsalazine | - | - | Data not available | - |
| Balsalazide | - | - | Data not available | - |
Note: Some studies indicate that 5-ASA and sulfapyridine (B1682706) (a metabolite of sulfasalazine) do not inhibit NF-κB activation at the concentrations tested, suggesting the intact sulfasalazine molecule is responsible for this effect.[1][4]
Table 2: Activation of PPAR-γ
| Aminosalicylate | Cell Line | Assay | Result | Reference |
| Mesalamine (5-ASA) | HT-29 STD | PPAR-γ Reporter Gene Assay | ~3-fold induction at 30 mM | [5] |
| Sulfasalazine | - | - | Data not available | - |
| Olsalazine | - | - | Data not available | - |
| Balsalazide | - | - | Data not available | - |
Note: Direct comparative in vitro studies measuring the EC50 values for PPAR-γ activation across all major aminosalicylates are limited in the currently available literature.
Table 3: Inhibition of Pro-inflammatory Cytokine Production
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by aminosalicylates.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay is a common method to quantify the activation or inhibition of the NF-κB signaling pathway.
Objective: To measure the effect of aminosalicylates on NF-κB-mediated gene transcription.
Materials:
-
Cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293, Caco-2, or Jurkat cells).
-
Cell culture medium and supplements.
-
Aminosalicylates (Mesalamine, Sulfasalazine, Olsalazine, Balsalazide).
-
Stimulating agent (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1)).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the aminosalicylates for a specified period (e.g., 1-2 hours). Include a vehicle control.
-
Stimulation: Add the stimulating agent (e.g., TNF-α at 10 ng/mL) to the wells to activate the NF-κB pathway. Include an unstimulated control.
-
Incubation: Incubate the plate for a further period (e.g., 4-6 hours) to allow for luciferase gene expression.
-
Cell Lysis: Lyse the cells using a lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
PPAR-γ Activation Assay (Reporter Gene Assay)
This assay measures the ability of compounds to activate the PPAR-γ nuclear receptor.
Objective: To quantify the agonistic activity of aminosalicylates on PPAR-γ.
Materials:
-
Cell line (e.g., HT-29 or Caco-2) co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR-response element (PPRE) linked to a luciferase gene.
-
Cell culture medium and supplements.
-
Aminosalicylates.
-
Positive control (e.g., Rosiglitazone).
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Transfection and Seeding: Co-transfect the cells with the PPAR-γ expression and PPRE-luciferase reporter plasmids and seed them in a 96-well plate.
-
Compound Treatment: Treat the cells with different concentrations of aminosalicylates. Include a vehicle control and a positive control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luminescence Measurement: Follow the same procedure as for the NF-κB assay to measure luciferase activity.
-
Data Analysis: Express the results as fold induction over the vehicle control and calculate the EC50 value.
Conclusion
The in vitro evidence suggests that aminosalicylates exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the anti-inflammatory PPAR-γ pathway. Sulfasalazine appears to be a more potent inhibitor of NF-κB in vitro compared to its active moiety, 5-ASA. Conversely, 5-ASA has been shown to activate PPAR-γ. A significant gap in the literature exists regarding direct, quantitative in vitro comparisons of the anti-inflammatory activities of olsalazine and balsalazide against sulfasalazine and mesalamine. Further head-to-head studies are warranted to fully elucidate the comparative potency of these agents across various anti-inflammatory pathways, which would provide valuable insights for targeted drug development and clinical application.
References
- 1. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Genotoxicity and Safety of Balsalazide Disodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxicity and safety profile of balsalazide (B1667723) disodium (B8443419) with other key aminosalicylates used in the treatment of inflammatory bowel disease: mesalamine, sulfasalazine, and olsalazine (B1677275). The information is presented to facilitate an objective evaluation of these compounds, supported by available experimental data.
Executive Summary
Balsalazide disodium, a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA), is designed for targeted delivery to the colon, minimizing systemic absorption and associated side effects. Its genotoxic potential has been evaluated in a battery of in vitro and in vivo assays. While largely demonstrating a non-genotoxic profile, some studies have indicated potential concerns under specific in vitro conditions. This guide provides a detailed analysis of these findings in comparison to other aminosalicylates.
Genotoxicity Profile Comparison
The following tables summarize the available quantitative data from a series of standard genotoxicity assays for balsalazide disodium and its comparators.
Table 1: Ames Test (Bacterial Reverse Mutation Assay)
| Compound | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Citation |
| Balsalazide Disodium | S. typhimurium & E. coli | Not specified | With and Without | Negative | [1] |
| Mesalamine (5-ASA) | S. typhimurium | Not specified | Not specified | Negative | [2] |
| Sulfasalazine | S. typhimurium | Not specified | With and Without | Negative | [2] |
| Olsalazine | S. typhimurium | Not specified | With and Without | Not mutagenic | [3] |
| 4-aminobenzoyl-ß-alanine (Balsalazide metabolite) | S. typhimurium & E. coli | Not specified | With and Without | Negative | [1] |
| N-acetyl-4-aminobenzoyl-ß-alanine (Balsalazide metabolite) | S. typhimurium & E. coli | Not specified | With and Without | Negative | [1] |
Table 2: In Vitro Mammalian Cell Micronucleus Test
| Compound | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Citation |
| Balsalazide Disodium | Not specified | Not specified | Not specified | Negative in vivo (mouse) | [1] |
| Mesalamine (5-ASA) | Not specified | Not specified | Not specified | Negative in vivo (mouse) | [2] |
| Sulfasalazine | Human lymphocytes | Not specified | Without | Positive | [4] |
| Olsalazine | Not specified | Not specified | Not specified | Data not available | |
| Sulfapyridine (Sulfasalazine metabolite) | Human lymphocytes | Not specified | Without | Negative for micronuclei induction | [4] |
Table 3: In Vitro Mammalian Chromosomal Aberration Assay
| Compound | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Citation |
| Balsalazide Disodium | Human lymphocytes | Not specified | With and Without | Negative | [1] |
| Balsalazide Disodium | Chinese hamster lung (CHL) cells | Not specified | Not specified | Positive in CH V79/HGPRT forward mutation test | [1][5] |
| Mesalamine (5-ASA) | Not specified | Not specified | Not specified | Data not available | |
| Sulfasalazine | Human lymphocytes | Up to 100 µg/mL | Without | Negative | [3] |
| Sulfasalazine | Chinese hamster ovary (CHO) cells | Up to 1000 µg/mL | Not specified | Negative | [3] |
| Olsalazine | Human lymphocytes | Not specified | Not specified | Not mutagenic | [3] |
| 4-aminobenzoyl-ß-alanine (Balsalazide metabolite) | Human lymphocytes | Not specified | Not specified | Positive | [1] |
| N-acetyl-4-aminobenzoyl-ß-alanine (Balsalazide metabolite) | Human lymphocytes | Not specified | Not specified | Negative | [1] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below, based on OECD guidelines.
Ames Test (OECD 471)
The bacterial reverse mutation assay, or Ames test, evaluates the potential of a substance to induce gene mutations.
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are commonly used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Micronucleus Test (OECD 474)
This assay assesses the ability of a test substance to induce chromosomal damage in the bone marrow of rodents.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and a negative control group are included.
-
Sample Collection: At appropriate time intervals after dosing, bone marrow is collected from the femurs or tibias.
-
Slide Preparation: Bone marrow smears are prepared on microscope slides.
-
Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Scoring: A statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control indicates a potential for chromosomal damage.
In Vitro Chromosomal Aberration Assay (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
Methodology:
-
Cell Culture: Established mammalian cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Treatment: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
-
Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in the metaphase stage of cell division.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides to prepare chromosome spreads.
-
Staining and Analysis: The chromosomes are stained, and metaphase cells are analyzed microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic potential.
Mechanism of Action and Signaling Pathways
Balsalazide and other aminosalicylates exert their anti-inflammatory effects primarily through the local action of mesalamine (5-ASA) in the colon. The proposed mechanisms involve the modulation of several key signaling pathways.
Balsalazide Metabolism and Action
Balsalazide is a prodrug that is cleaved by bacterial azoreductases in the colon to release the active moiety, mesalamine, and an inert carrier molecule.
Key Anti-inflammatory Signaling Pathways Modulated by Mesalamine
Mesalamine is thought to exert its anti-inflammatory effects by inhibiting pro-inflammatory pathways and activating anti-inflammatory pathways.
Conclusion
The genotoxicity data for balsalazide disodium indicates that it is not mutagenic in the Ames test and does not induce chromosomal aberrations in human lymphocytes or micronuclei in an in vivo mouse study.[1] However, a positive result was observed in the in vitro Chinese hamster lung cell forward mutation test, and its metabolite, 4-aminobenzoyl-ß-alanine, was positive in the in vitro human lymphocyte chromosomal aberration test.[1] The clinical significance of these in vitro findings is a subject of ongoing evaluation, especially considering the drug's targeted delivery to the colon and minimal systemic absorption.
Compared to sulfasalazine, which has shown some evidence of inducing sister-chromatid exchange and micronuclei in vitro, balsalazide appears to have a generally more favorable genotoxicity profile.[4] Data for mesalamine and olsalazine is less comprehensive but generally points towards a lack of genotoxic potential.[2][3]
Researchers and drug development professionals should consider the complete safety profile, including the nuances of in vitro versus in vivo findings and the metabolic fate of these compounds, when evaluating the risks and benefits of balsalazide disodium and its alternatives. Further quantitative and comparative studies would be beneficial to provide a more definitive risk assessment.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Mechanistic studies on genotoxicity and carcinogenicity of salicylazosulfapyridine an anti-inflammatory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro induction of chromosome damage by sulphasalazine in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Preclinical Powerhouse: Evaluating Balsalazide and Probiotic Co-Therapy in Inflammatory Bowel Disease
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic landscape for inflammatory bowel disease (IBD) is continually evolving, with a growing interest in synergistic treatment strategies that target the multifaceted nature of the disease. This guide provides a preclinical comparative analysis of balsalazide (B1667723), a second-generation 5-aminosalicylic acid (5-ASA) pro-drug, when used in combination with probiotics. We will delve into the available preclinical data, comparing this combination therapy to balsalazide monotherapy and other alternatives like mesalamine, a first-generation 5-ASA.
Balsalazide is designed for targeted delivery of the active component, mesalamine, to the colon, minimizing systemic absorption and associated side effects.[1][2] Probiotics, particularly multi-strain formulations like VSL#3, are live microorganisms believed to confer health benefits by modulating the gut microbiota and immune responses.[3][4] The rationale for their combined use lies in the potential for a dual-pronged attack on IBD pathology: the anti-inflammatory action of balsalazide complemented by the gut barrier-enhancing and immunomodulatory effects of probiotics.
Performance Under the Microscope: A Preclinical Data Synopsis
While direct head-to-head preclinical studies comparing the combination of balsalazide and specific probiotics against all relevant single-agent and alternative therapies are limited, we can synthesize findings from various studies utilizing animal models of colitis, such as the dextran (B179266) sulfate (B86663) sodium (DSS) and trinitrobenzene sulfonic acid (TNBS) induced models.
Key Efficacy Parameters in Preclinical Colitis Models
The following tables summarize quantitative data from separate preclinical studies on the effects of balsalazide, the probiotic mixture VSL#3, and mesalamine on key IBD-related parameters. It is important to note that these studies were not conducted in parallel, and direct statistical comparisons between them cannot be made. However, they provide valuable insights into the individual efficacy of these treatments.
Table 1: Efficacy of Balsalazide in DSS-Induced Colitis in Mice
| Treatment Group | Dose | Disease Activity Index (DAI) Score | Histological Score (HI) | Myeloperoxidase (MPO) Activity (U/g tissue) | Malondialdehyde (MDA) (nmol/mg protein) |
| DSS Control | - | High | 7.66 ± 1.00 | High | High |
| Balsalazide | 42 mg/kg | Significantly Decreased | 5.66 ± 0.71 | Significantly Decreased | Significantly Decreased |
| Balsalazide | 141 mg/kg | Significantly Decreased | 4.11 ± 0.78 | Significantly Decreased | Significantly Decreased |
| Balsalazide | 423 mg/kg | Significantly Decreased | 2.22 ± 0.44 | Significantly Decreased | Significantly Decreased |
Data synthesized from a study on DSS-induced colitis in mice.[5]
Table 2: Efficacy of VSL#3 in Preclinical Colitis Models
| Animal Model | Treatment Group | Outcome Measure | Result |
| DSS-Induced Colitis (Mice) | VSL#3 | Disease Activity Index (DAI) | Reduced[6] |
| Histological Activity Index (HAI) | Reduced[6] | ||
| Myeloperoxidase (MPO) Activity | Reduced[6] | ||
| TNBS-Induced Colitis (Rats) | VSL#3 | Macroscopic Damage Score | Significantly Decreased[7] |
| Microscopic Damage Score | Significantly Decreased[7] |
Data synthesized from multiple preclinical studies.[6][7] It's important to note that some studies on VSL#3 in DSS-induced colitis have shown conflicting results, with one study reporting no significant improvement.[3]
Table 3: Efficacy of Mesalamine in Preclinical Colitis Models
| Animal Model | Treatment Group | Dose | Outcome Measure | Result |
| TNBS-Induced Colitis (Rats) | Mesalamine | 50 mg/kg | Ulcer Index | Decreased |
| Myeloperoxidase (MPO) Activity | Decreased | |||
| Malondialdehyde (MDA) Levels | Decreased | |||
| DSS-Induced Colitis (Mice) | Mesalamine | 100 mg/kg | Colitis Severity | Weakly active or worsened colitis |
Data synthesized from separate preclinical studies.[8][9][10]
Unraveling the Mechanisms: Signaling Pathways
The therapeutic effects of balsalazide and probiotics are underpinned by their influence on key inflammatory signaling pathways.
Balsalazide, after its conversion to mesalamine in the colon, is thought to exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][11][12] It may also inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes.[1]
Probiotics such as VSL#3 are believed to work through multiple mechanisms. These include strengthening the intestinal barrier, competing with pathogenic bacteria, and modulating the host immune response.[3][4] One of the key immunomodulatory mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway, which leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α.[4]
Experimental Corner: Protocols for Preclinical Evaluation
Reproducible and well-defined experimental protocols are the bedrock of preclinical research. Below are methodologies for key experiments commonly employed in the evaluation of IBD therapies.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model of acute and chronic colitis that mimics many of the clinical and histological features of human ulcerative colitis.
Protocol:
-
Animal Model: 8-12 week old C57BL/6 or BALB/c mice are commonly used.
-
Induction of Acute Colitis: Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Induction of Chronic Colitis: Administer cycles of DSS (e.g., 1.5-3% DSS for 5-7 days) followed by a recovery period with regular drinking water (1-2 weeks), repeated for 2-3 cycles.
-
Treatment Administration: The test compounds (balsalazide, probiotics, etc.) are typically administered daily via oral gavage, starting either before or concurrently with DSS administration.
-
Monitoring: Daily monitoring of body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, colon length is measured, and colon tissue is collected for histological analysis and measurement of inflammatory markers.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This model induces a Th1-mediated inflammatory response that shares some characteristics with human Crohn's disease.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are often used.
-
Induction of Colitis: After a 24-hour fast, rats are lightly anesthetized. A solution of TNBS in ethanol (B145695) (e.g., 10-30 mg of TNBS in 0.25 mL of 50% ethanol) is instilled intrarectally via a catheter.
-
Treatment Administration: Treatments are typically administered daily by oral gavage, starting before or after the induction of colitis.
Histological Scoring of Colitis
Histopathological assessment of the colon is a critical endpoint for evaluating the severity of inflammation and the efficacy of a therapeutic intervention.
Protocol:
-
Tissue Preparation: Colon tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Scoring System: A semi-quantitative scoring system is used to evaluate the severity of inflammation, the extent of injury, and crypt damage. A common scoring system includes:
-
Inflammation Severity: 0 (none), 1 (mild), 2 (moderate), 3 (severe)
-
Inflammation Extent: 0 (none), 1 (mucosa), 2 (mucosa and submucosa), 3 (transmural)
-
Crypt Damage: 0 (intact crypts), 1 (loss of the basal one-third), 2 (loss of the basal two-thirds), 3 (entire crypt loss), 4 (change of epithelial surface with erosion or ulceration)
-
-
Analysis: Slides are scored in a blinded manner by a trained pathologist.
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a widely used indirect marker of neutrophil infiltration and inflammation.
Protocol:
-
Tissue Homogenization: A weighed portion of the colon tissue is homogenized in a buffer containing hexadecyltrimethylammonium bromide (HTAB).
-
Centrifugation: The homogenate is centrifuged to obtain a supernatant containing the MPO enzyme.
-
Enzymatic Reaction: The supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Spectrophotometric Measurement: The change in absorbance is measured over time at a specific wavelength (e.g., 450 nm).
-
Calculation: MPO activity is calculated and expressed as units per gram of tissue.
Conclusion and Future Directions
The preclinical data, although not from direct comparative studies, suggests that both balsalazide and the probiotic mixture VSL#3 are effective in ameliorating experimental colitis. The combination of these two therapeutic agents holds theoretical promise for a synergistic effect, targeting both the inflammatory cascade and the underlying gut dysbiosis characteristic of IBD. However, rigorous preclinical studies directly comparing the combination therapy to monotherapies and other standards of care within the same experimental model are warranted to definitively establish its superior efficacy. Such studies will be crucial in guiding the design of future clinical trials and ultimately, in offering improved therapeutic options for patients with IBD.
References
- 1. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Probiotic mixture VSL#3: An overview of basic and clinical studies in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Probiotic VSL#3 Inhibiting NF-κB and TNF-α on Colitis through TLR4-NF-κB Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pretreatment with the probiotic VSL#3 delays transition from inflammation to dysplasia in a rat model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of Chitosan, Pectin Based Mesalamine Colon Targeted Drug Delivery Systems on TNBS-induced IBD Model Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of drugs used in the treatment of IBD and combinations thereof in acute DSS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Comparative Analysis of the Safety Profiles of Balsalazide and Other 5-ASA Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the safety profiles of balsalazide (B1667723) and other 5-aminosalicylic acid (5-ASA) compounds, including mesalamine, sulfasalazine (B1682708), and olsalazine (B1677275). The information is compiled from numerous clinical trials and pharmacological studies to offer an objective overview for research and drug development purposes.
Executive Summary
5-ASA compounds are the first-line treatment for inducing and maintaining remission in mild to moderate ulcerative colitis. While all share the same active moiety, mesalamine (5-ASA), their safety and tolerability profiles differ due to variations in their delivery mechanisms and carrier molecules. Balsalazide, a prodrug that delivers mesalamine to the colon with minimal systemic absorption, has demonstrated a favorable safety profile in several comparative studies. It is generally associated with fewer adverse events compared to sulfasalazine and has a comparable, and in some cases better, safety profile than other mesalamine formulations.
Comparative Safety Data
The following table summarizes the incidence of common adverse events reported in clinical trials for balsalazide, mesalamine, sulfasalazine, and olsalazine. It is important to note that rates can vary depending on the specific formulation, dosage, and patient population in each study.
| Adverse Event | Balsalazide | Mesalamine | Sulfasalazine | Olsalazine |
| Headache | 8-15% | 8% | 33% | 5-10% |
| Abdominal Pain | 6-13% | 6% | 33% | 5-15% |
| Nausea | 5-7.5% | 5% | 33% | 5-10% |
| Diarrhea | 5-9% | 5% | 10% | 16-29% |
| Vomiting | 4-10% | 4% | 33% | 2-5% |
| Rash | <1% | <1% | Common | 2% |
| Withdrawal due to Adverse Events | ~4-7% | ~7% | ~20-31% | ~6-29% |
Note: The data presented is an aggregation from multiple sources and should be interpreted as a general comparison. Specific trial data should be consulted for detailed analysis.
Key Experimental Protocols
The safety and efficacy of 5-ASA compounds are typically evaluated in randomized, double-blind, controlled clinical trials. Below is a generalized methodology for such a trial comparing different 5-ASA formulations.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Patient Population: Adult patients with a confirmed diagnosis of active, mild-to-moderate ulcerative colitis.
Inclusion Criteria:
-
Age 18-75 years.
-
Established diagnosis of ulcerative colitis confirmed by endoscopy and histology.
-
Active disease, typically defined by a disease activity index score (e.g., Ulcerative Colitis Disease Activity Index [UCDAI] or Mayo Score).
-
Extent of disease documented by colonoscopy.
Exclusion Criteria:
-
Severe ulcerative colitis requiring intravenous corticosteroids or biologic therapy.
-
Known hypersensitivity to salicylates or other components of the study drugs.
-
Significant renal or hepatic impairment.
-
Pregnancy or lactation.
-
Use of other investigational drugs within a specified period.
Intervention: Patients are randomized to receive one of the following treatments for a specified duration (e.g., 8-12 weeks for induction of remission):
-
Balsalazide (e.g., 6.75 g/day )
-
Mesalamine (e.g., 2.4-4.8 g/day , specific formulation)
-
Sulfasalazine (e.g., 3-4 g/day )
-
Olsalazine (e.g., 1-3 g/day )
Safety Assessments:
-
Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, whether spontaneously reported by the patient or observed by the investigator. AEs are coded using a standardized dictionary (e.g., MedDRA).
-
Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis are performed at baseline and at regular intervals throughout the study.
-
Vital Signs and Physical Examinations: Monitored at each study visit.
-
Causality Assessment: The investigator assesses the relationship of each AE to the study medication.
-
Severity Assessment: AEs are graded for severity (e.g., mild, moderate, severe).
Statistical Analysis: The incidence of all AEs, treatment-related AEs, serious AEs, and AEs leading to discontinuation are summarized by treatment group. The number and percentage of patients experiencing each AE are presented. Statistical comparisons between treatment groups are performed using appropriate methods for categorical data (e.g., Chi-square test or Fisher's exact test).
Signaling Pathways and Experimental Workflows
To visualize the complex biological and procedural information, the following diagrams have been generated using Graphviz.
Mechanism of Action of 5-ASA Compounds
The anti-inflammatory effects of 5-ASA are multifactorial. The diagram below illustrates the key signaling pathways modulated by 5-ASA.
Caption: Key anti-inflammatory mechanisms of 5-ASA.
Clinical Trial Workflow for Safety Assessment
The following diagram outlines the typical workflow for assessing the safety of a 5-ASA compound in a clinical trial.
Caption: Workflow for safety assessment in a 5-ASA clinical trial.
Discussion of Comparative Safety Profiles
Balsalazide: As a prodrug, balsalazide is designed to deliver 5-ASA directly to the colon, minimizing systemic absorption. This targeted delivery is thought to contribute to its favorable safety profile. Clinical trials have shown that balsalazide is better tolerated than sulfasalazine, with significantly fewer withdrawals due to adverse events.[1][2][3] When compared to mesalamine, some studies have reported a lower incidence of adverse events with balsalazide.[4][5] Common side effects include headache, abdominal pain, and diarrhea.[6]
Mesalamine: Various formulations of mesalamine exist, designed to release 5-ASA at different locations in the gastrointestinal tract. Generally, mesalamine is well-tolerated and has a better safety profile than sulfasalazine.[7] However, some studies suggest that balsalazide may have a more rapid onset of action and be better tolerated than certain mesalamine formulations.[4][8] The side effect profile is similar to balsalazide, with headache, abdominal pain, and nausea being commonly reported.[7]
Sulfasalazine: This is the oldest 5-ASA compound and is a combination of 5-ASA and sulfapyridine (B1682706). The sulfapyridine moiety is responsible for a significant number of adverse effects, including nausea, headache, rash, and in some cases, more severe reactions like male infertility (reversible) and hematological disorders.[7][9] Due to its less favorable safety profile, newer 5-ASA compounds are often preferred.[10]
Olsalazine: This compound consists of two 5-ASA molecules linked together. It is also activated in the colon. The most prominent side effect of olsalazine is secretory diarrhea, which can be dose-limiting for some patients. Apart from diarrhea, its side effect profile is generally comparable to other mesalamine formulations.
Conclusion
Balsalazide presents a favorable safety and tolerability profile among the 5-ASA compounds. Its prodrug design, which targets the colon for 5-ASA release, likely contributes to a lower incidence of systemic side effects. Comparative clinical trials consistently demonstrate its superior tolerability over sulfasalazine. While its safety profile is largely comparable to various mesalamine formulations, some evidence suggests potential advantages for balsalazide in terms of tolerability and speed of action. The choice of a specific 5-ASA compound for a patient should consider the individual's medical history, the extent and severity of their disease, and the specific side-effect profile of each drug. For drug development professionals, the targeted delivery mechanism of balsalazide offers a promising platform for developing future therapies with improved safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ro.hksyu.edu [ro.hksyu.edu]
- 4. Olsalazine sodium in the treatment of ulcerative colitis among patients intolerant of sulfasalazine. A prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Guide to the Safety and Monitoring of New IBD Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. navikenz.com [navikenz.com]
- 7. mayo.edu [mayo.edu]
- 8. Olsalazine in the treatment of ulcerative colitis among patients intolerant of sulphasalazine: a prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. acpjournals.org [acpjournals.org]
A Meta-Analysis of Balsalazide Clinical Trial Outcomes for Ulcerative Colitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial outcomes for balsalazide (B1667723) in the treatment of ulcerative colitis (UC). It objectively compares the performance of balsalazide with other 5-aminosalicylic acid (5-ASA) agents, namely mesalamine and sulfasalazine (B1682708), supported by experimental data from key clinical trials.
Executive Summary
Balsalazide, a prodrug of mesalamine, has demonstrated efficacy in inducing and maintaining remission in patients with mild-to-moderate ulcerative colitis. Meta-analyses of clinical trials suggest that balsalazide is more effective than mesalamine for the induction of symptomatic and complete remission.[1] While balsalazide shows no significant benefit over mesalamine in preventing relapse, it is associated with a lower incidence of adverse events compared to sulfasalazine.[2]
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from meta-analyses and key clinical trials, comparing the efficacy and safety of balsalazide with mesalamine and sulfasalazine in the treatment of active ulcerative colitis and maintenance of remission.
Table 1: Induction of Remission in Active Ulcerative Colitis
| Outcome | Balsalazide | Mesalamine | Sulfasalazine | Source |
| Symptomatic Remission | Superior to Mesalamine (RR: 1.23) | - | - | Rahimi et al., 2008[1] |
| 46% (6.75 g/day ) | 44% (2.4 g/day ) | - | Pruitt et al., 2002[3] | |
| Complete Remission | Superior to Mesalamine (RR: 1.3) | - | - | Rahimi et al., 2008[1] |
| Time to Symptomatic Remission | 25 days (median) | 37 days (median) | - | Pruitt et al., 2002[3] |
| Sigmoidoscopic Improvement (at 2 weeks) | 54.7% (6.75 g/day ) | 29.4% (2.4 g/day ) | - | Anonymous, 2002 |
| Clinical and Sigmoidoscopic Remission | 61% (6.75 g/day ) | - | - | Green et al., 1998 |
RR: Relative Risk
Table 2: Maintenance of Remission in Quiescent Ulcerative Colitis
| Outcome | Balsalazide | Mesalamine | Sulfasalazine | Source |
| Relapse Rate | No significant difference vs. Mesalamine (RR: 0.77) | - | - | Rahimi et al., 2008[1] |
| 43.8% (3 g/day ) vs. 77.5% (6 g/day ) | 56.8% (1.5 g/day ) | - | Kruis et al., 2001[4] | |
| 55% (2 g/day ) vs. 36% (4 g/day ) | - | - | McIntyre et al., 1992[2] | |
| Remission Rate (at 6 months) | 51% (2 g/day ) | - | 63% (2 g/day ) | McIntyre et al., 1988 |
RR: Relative Risk
Table 3: Adverse Events and Withdrawals
| Outcome | Balsalazide | Mesalamine | Sulfasalazine | Source |
| Any Adverse Events | No significant difference vs. Mesalamine (RR: 0.87) | - | - | Rahimi et al., 2008[1] |
| 54% | 64% | - | Pruitt et al., 2002[3] | |
| Withdrawals due to Adverse Events | No significant difference vs. Mesalamine (RR: 0.69) | - | - | Rahimi et al., 2008[1] |
| 5% | - | 26% | McIntyre et al., 1988 |
RR: Relative Risk
Experimental Protocols
Detailed methodologies for key clinical trials cited in this guide are outlined below.
Pruitt et al., 2002: Balsalazide vs. Mesalamine in Active UC
-
Study Design: A multicenter, randomized, double-blind, double-dummy, active-control, parallel-group study.
-
Patient Population: 173 patients with active, mild-to-moderate ulcerative colitis.
-
Intervention: Patients were randomized to receive either balsalazide 6.75 g/day or mesalamine 2.4 g/day for 8 weeks.
-
Primary Outcome Measures: The primary efficacy endpoint was the proportion of patients achieving symptomatic remission, defined as a Physician's Global Assessment score of 0 or 1 and a rectal bleeding score of 0.
-
Secondary Outcome Measures: Secondary endpoints included the time to symptomatic remission and the proportion of patients with improvement in sigmoidoscopic score.
Green et al., 1998: Balsalazide vs. Mesalamine in Acute UC
-
Study Design: A randomized, double-blind, parallel-group study.
-
Patient Population: 101 patients with acute ulcerative colitis.
-
Intervention: Patients received either balsalazide 6.75 g/day or mesalamine 2.4 g/day .
-
Outcome Measures: Efficacy was assessed based on clinical and sigmoidoscopic remission rates.
Kruis et al., 2001: Balsalazide vs. Mesalamine for Maintenance of Remission
-
Study Design: A double-blind, multicentre, randomised trial.[4]
-
Patient Population: 133 patients with ulcerative colitis in remission.[4]
-
Intervention: Patients were randomized to receive low dose balsalazide (1.5 g twice daily), high dose balsalazide (3.0 g twice daily), or mesalazine (0.5 g three times daily) for 26 weeks.[4]
-
Outcome Measures: Efficacy was assessed by the clinical activity index (CAI) and endoscopic score.[4]
Mandatory Visualizations
Drug Metabolism and Mechanism of Action
Balsalazide is a prodrug that is specifically cleaved by azoreductase enzymes produced by colonic bacteria. This targeted delivery system releases the active therapeutic agent, 5-aminosalicylic acid (mesalamine), directly in the colon where it exerts its anti-inflammatory effects.
Anti-inflammatory Signaling Pathway of 5-ASA
The active metabolite of balsalazide, 5-ASA, exerts its anti-inflammatory effects through multiple pathways, primarily by inhibiting the production of pro-inflammatory mediators.
Meta-Analysis Study Selection Workflow (PRISMA Flow Diagram)
The following diagram illustrates the study selection process for a representative meta-analysis comparing balsalazide and mesalamine for ulcerative colitis, based on the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.
References
- 1. Comparison of mesalazine and balsalazide in induction and maintenance of remission in patients with ulcerative colitis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved maintenance of remission in ulcerative colitis by balsalazide 4 g/day compared with 2 g/day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balsalazide is superior to mesalamine in the time to improvement of signs and symptoms of acute mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Balsalazide and Mesalamine on NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two commonly prescribed aminosalicylates, balsalazide (B1667723) and mesalamine, on the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. This analysis is supported by experimental data to assist in research and development endeavors.
Mechanism of Action and Bioavailability
Balsalazide is a prodrug that is specifically designed for targeted delivery of mesalamine (5-aminosalicylic acid or 5-ASA) to the colon.[1][2] In the large intestine, bacterial azoreductases cleave the azo bond in the balsalazide molecule, releasing the therapeutically active mesalamine.[1][3] Mesalamine itself is the active anti-inflammatory agent.[1][2][4] Therefore, the inhibitory effect of balsalazide on NF-κB activation is directly attributable to the action of its active metabolite, mesalamine.
The primary anti-inflammatory mechanism of mesalamine involves the inhibition of the NF-κB signaling pathway.[1][5] NF-κB is a protein complex that, when activated, translocates to the nucleus and promotes the transcription of pro-inflammatory genes. By inhibiting this process, mesalamine effectively reduces the inflammatory response characteristic of conditions like ulcerative colitis.[1][5]
Quantitative Comparison of NF-κB Inhibition
One study utilizing a luciferase reporter gene assay in Caco-2 cells stimulated with IL-1 demonstrated that mesalamine inhibited NF-κB transcription with a half-maximal effect at 16 mM and a maximal effect at 40 mM.[6] As balsalazide's activity is dependent on its conversion to mesalamine, it is the local concentration of mesalamine in the colon that determines the extent of NF-κB inhibition.
| Drug | Target of Inhibition | Half-Maximal Effect (IC50) | Maximal Effect | Cell Line | Assay Method |
| Mesalamine | NF-κB Transcriptional Activity | 16 mM | 40 mM | Caco-2 | Luciferase Reporter Assay |
| Balsalazide | NF-κB Transcriptional Activity (via Mesalamine) | Not directly measured | Not directly measured | - | - |
Experimental Protocols
Detailed methodologies for key experiments used to assess the impact of these drugs on NF-κB activation are outlined below.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a reporter gene (luciferase) under the control of an NF-κB responsive promoter.
Protocol:
-
Cell Culture and Transfection: Caco-2 cells are cultured to an appropriate confluency. The cells are then co-transfected with a plasmid containing the firefly luciferase gene driven by an NF-κB promoter and a control plasmid with a Renilla luciferase gene under a minimal promoter (for normalization).[6]
-
Drug Treatment and Stimulation: Following transfection, cells are pre-incubated with varying concentrations of mesalamine or a vehicle control for 30 minutes.[6] Subsequently, the cells are stimulated with an inflammatory agent such as Interleukin-1 (IL-1) at a concentration of 0.025 ng/ml to induce NF-κB activation.[6]
-
Cell Lysis and Luciferase Assay: After a 4-hour incubation period, the cells are lysed. The firefly and Renilla luciferase activities in the cell lysates are then measured sequentially using a luminometer.[6]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are typically expressed as a percentage of NF-κB activity in the vehicle-treated, stimulated cells.[6]
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is a technique used to detect the binding of proteins, such as NF-κB, to specific DNA sequences.
Protocol:
-
Nuclear Extract Preparation: Cells (e.g., HeLa or Jurkat) are stimulated to induce NF-κB activation. The cells are then harvested, and nuclear extracts containing the activated NF-κB are prepared using a series of lysis and high-salt buffers.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is labeled, typically with a radioisotope (e.g., 32P) or a non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer. During this incubation, the activated NF-κB in the nuclear extract binds to the probe.
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis. The protein-DNA complexes migrate slower through the gel than the unbound probe.
-
Detection: The gel is dried and exposed to X-ray film or a phosphorimager to visualize the bands. A "shifted" band indicates the presence of NF-κB bound to the DNA probe. The intensity of this band can be quantified to assess the level of NF-κB activation.
Visualizations
Caption: NF-κB Signaling Pathway and Mesalamine Inhibition.
Caption: General Experimental Workflow for NF-κB Inhibition Studies.
References
- 1. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 2. PathWhiz [smpdb.ca]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Balsalazide Sodium
For laboratory professionals engaged in research and development, ensuring safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential safety and logistical information for the handling of Balsalazide sodium, a prodrug of mesalamine used in the treatment of ulcerative colitis. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
Immediate Safety and Logistical Information
This compound is not classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard.[1] However, it is prudent to handle it with care to avoid potential allergic skin reactions and the effects of dust inhalation.[2]
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE:
| Body Part | Personal Protective Equipment | Specification |
| Eyes/Face | Safety glasses with side shields or goggles | Conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin | Protective gloves and clothing | Fire/flame resistant and impervious clothing is recommended.[3][4] Handle with gloves that have been inspected prior to use.[4] |
| Respiratory | NIOSH/MSHA approved respiratory protection | To be worn if exposure limits are exceeded or irritation is experienced.[1] A full-face respirator should be used in such cases.[3][4] |
Storage and Handling:
Proper storage and handling are vital to maintain the integrity of this compound and the safety of laboratory personnel.
| Parameter | Guideline |
| Handling | Handle in a well-ventilated area.[3][4] Avoid contact with eyes, skin, and clothing.[2] Avoid the formation of dust and aerosols.[3][4][5] Wash hands thoroughly after handling.[2] |
| Storage | Store in a dry, cool, and well-ventilated place with tightly closed containers.[1][3] Recommended storage temperature is 4°C.[1] |
In Case of Exposure or Spill:
Immediate and appropriate action is necessary in the event of accidental exposure or spillage.
| Incident | First-Aid / Spill Response |
| Eye Contact | Immediately flush with plenty of water.[2] |
| Skin Contact | Wash off with soap and water.[1][2] |
| Inhalation | Remove to fresh air.[1][2] |
| Ingestion | Rinse mouth with water.[4][5] |
| Spill | Sweep up and place in a proper container for disposal.[2] Minimize dust generation.[2] A vacuum cleaner with a HEPA filter is recommended for dust collection.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes risks. The following workflow outlines the key steps:
Disposal Plan
The disposal of this compound and its contaminated waste must be handled responsibly to prevent environmental contamination.
Waste Collection:
-
All waste materials, including unused product and contaminated PPE, should be collected in sealed containers.[2]
Disposal Method:
-
Disposal should be carried out in accordance with all applicable regional, national, and local laws and regulations.[1]
-
Incineration of the waste at an approved USEPA incinerator is the recommended method of disposal.[2]
Contaminated Packaging:
-
Empty containers may retain product residues and should be handled with the same precautions as the product itself.[2]
-
These containers should be taken to an approved waste handling site for recycling or disposal.[2]
By implementing these safety protocols, researchers can confidently handle this compound while minimizing personal and environmental risks, thereby fostering a culture of safety and responsibility in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
